molecular formula C17H13F2NO3 B8069338 AVE3085

AVE3085

カタログ番号: B8069338
分子量: 317.29 g/mol
InChIキー: OKCJNSDIVCXYAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AVE3085 is a useful research compound. Its molecular formula is C17H13F2NO3 and its molecular weight is 317.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2,2-difluoro-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c18-17(19)22-14-6-5-12(9-15(14)23-17)16(21)20-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCJNSDIVCXYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450348-85-3
Record name AVE 3085
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450348853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVE-3085
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWD67BMF7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AVE3085 as an eNOS Transcription Enhancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial nitric oxide synthase (eNOS) is a critical enzyme for cardiovascular health, responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, anti-inflammation, and anti-thrombosis. Transcriptional regulation of the eNOS gene (NOS3) is a pivotal point for controlling NO bioavailability. Dysregulation of eNOS expression is a hallmark of endothelial dysfunction, a condition implicated in the pathogenesis of numerous cardiovascular diseases. AVE3085 is a small molecule compound identified as a potent transcriptional enhancer of eNOS. This document provides a comprehensive technical overview of this compound, summarizing its effects on eNOS expression and function, detailing the experimental methodologies used to elucidate its activity, and visualizing the known signaling pathways.

Introduction to this compound

This compound is a novel pharmacological agent that has demonstrated the ability to upregulate the expression of endothelial nitric oxide synthase at the transcriptional level.[1][2][3][4][5] This unique mechanism of action distinguishes it from other cardiovascular drugs that may modulate eNOS activity through post-translational modifications or by providing substrate. By increasing the cellular pool of eNOS, this compound offers a promising therapeutic strategy to restore endothelial function in conditions characterized by diminished NO production, such as hypertension, diabetes, and atherosclerosis.[2][3][6]

Mechanism of Action: Enhancing eNOS Transcription

This compound enhances the promoter activity of the eNOS gene.[1][7] Studies have shown that the cis-element responsible for this enhanced activity is located within the proximal 263 base pairs of the eNOS promoter region.[1] Interestingly, while the transcription factor Sp1 is essential for the basal activity of the eNOS promoter, the transcriptional activation by this compound is independent of Sp1.[1] The precise upstream signaling cascade initiated by this compound that culminates in this enhanced promoter activity is still under investigation. However, the increase in eNOS expression by this compound is inhibited by the transcription inhibitor actinomycin (B1170597) D, confirming its action at the level of gene transcription.[2]

Beyond transcriptional enhancement, this compound has also been shown to promote the phosphorylation of eNOS, a key post-translational modification for its activation, and may involve the PI3K/Akt pathway.[3][8] This dual action of increasing both the amount and activity of the eNOS enzyme contributes to its robust therapeutic effects.

Signaling Pathways in eNOS Transcription

To understand the context of this compound's action, it is crucial to be familiar with the key signaling pathways that regulate eNOS transcription.

eNOS_Transcription_Regulation cluster_stimuli Stimuli cluster_transcription_factors Transcription Factors cluster_gene Target Gene cluster_output Output ShearStress Laminar Shear Stress KLF2 KLF2 ShearStress->KLF2 + Statins Statins Statins->KLF2 + Inflammation Pro-inflammatory Cytokines Inflammation->KLF2 - DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 + eNOS_Gene eNOS Gene (NOS3) KLF2->eNOS_Gene + p53->eNOS_Gene - Sp1 Sp1 Sp1->eNOS_Gene + (basal) eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA

Caption: Key transcriptional regulators of the eNOS gene.
Proposed Mechanism of this compound

While the exact upstream pathway remains to be fully elucidated, the current understanding of this compound's mechanism of action is depicted below.

AVE3085_Mechanism This compound This compound Unknown_Pathway Unknown Upstream Signaling Pathway This compound->Unknown_Pathway eNOS_Promoter eNOS Promoter (proximal 263 bp) Unknown_Pathway->eNOS_Promoter + eNOS_Gene eNOS Gene (NOS3) eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein NO_Production Increased NO Production eNOS_Protein->NO_Production

Caption: Proposed mechanism of this compound as an eNOS transcription enhancer.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various physiological and molecular parameters as reported in key studies.

Table 1: Effect of this compound on eNOS Expression

ParameterAnimal ModelTreatmentFold Change vs. ControlReference
eNOS mRNASpontaneously Hypertensive Rats (SHR)10 mg/kg/day for 4 weeksIncreased (reversed disease-induced downregulation)[2]
eNOS ProteinSpontaneously Hypertensive Rats (SHR)10 mg/kg/day for 4 weeksIncreased[2]
p-eNOS (Ser1177)Spontaneously Hypertensive Rats (SHR)10 mg/kg/day for 4 weeksIncreased[2]
eNOS ProteinHuman Internal Mammary Artery (in vitro)30 µmol/L with HomocysteineSignificantly Increased vs. Homocysteine alone[9]

Table 2: Effect of this compound on Endothelial Function and Blood Pressure

ParameterAnimal ModelTreatmentOutcomeReference
Endothelium-dependent RelaxationSpontaneously Hypertensive Rats (SHR)10 mg/kg/day for 4 weeksSignificantly Improved[1][4]
Blood PressureSpontaneously Hypertensive Rats (SHR)10 mg/kg/day for 4 weeksReduced[1][4]
Endothelium-dependent Relaxationdb/db mice (diabetic)10 mg/kg/day for 7 daysEnhanced[3]
Blood Pressuredb/db mice (diabetic)10 mg/kg/day for 7 daysReduced[3]

Table 3: Effect of this compound in Disease Models

ParameterAnimal ModelTreatmentOutcomeReference
Atherosclerotic Plaque FormationApoE-knockout mice12-week treatmentReduced[1]
Cardiac RemodelingMice with aortic banding10 mg/kg/day for 4 weeksAttenuated[10]
Oxidative Stress (Nitrotyrosine)Spontaneously Hypertensive Rats (SHR)10 mg/kg/day for 4 weeksDecreased[2]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the studies of this compound.

Quantification of eNOS mRNA

Method: Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR)

  • RNA Extraction: Total RNA is isolated from aortic tissue or cultured endothelial cells using a suitable reagent (e.g., TRIzol). The quality and quantity of RNA are assessed by spectrophotometry.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using specific primers for the eNOS gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: The PCR products are separated by agarose (B213101) gel electrophoresis and visualized with a DNA stain. The band intensity of eNOS is quantified and normalized to the housekeeping gene. For more precise quantification, real-time PCR (qPCR) is employed.

RTPCR_Workflow Tissue Aortic Tissue or Endothelial Cells RNA_Extraction RNA Extraction Tissue->RNA_Extraction Total_RNA Total RNA RNA_Extraction->Total_RNA RT Reverse Transcription Total_RNA->RT cDNA cDNA RT->cDNA PCR PCR Amplification (eNOS & Housekeeping primers) cDNA->PCR Gel Agarose Gel Electrophoresis PCR->Gel Analysis Quantification and Normalization Gel->Analysis WesternBlot_Workflow Protein_Extraction Protein Extraction from Tissue/Cells SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-eNOS) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Quantification and Normalization Detection->Analysis

References

The Role of AVE3085 in Nitric Oxide Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE3085 is a novel small molecule compound identified as a potent and specific enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2] Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key pathogenic factor in a range of cardiovascular diseases, including hypertension, atherosclerosis, and diabetic vasculopathy.[3][4] this compound has emerged as a promising therapeutic agent by directly targeting the expression and activity of eNOS, the enzyme responsible for the production of vasculoprotective NO in the endothelium. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the nitric oxide signaling pathway, and its potential therapeutic applications, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Mechanism of Action of this compound

This compound primarily exerts its effects by upregulating the expression of the eNOS gene (NOS3) at the transcriptional level.[1] This leads to increased eNOS mRNA and protein levels, subsequently boosting the capacity of endothelial cells to produce nitric oxide.[1][5] Beyond simply increasing eNOS expression, this compound also enhances its enzymatic activity through post-translational modifications. Specifically, it promotes the phosphorylation of eNOS at the activating serine 1177 (Ser1177) residue and reduces phosphorylation at the inhibitory threonine 495 (Thr495) residue.[6] This dual effect on both eNOS quantity and activity results in a significant enhancement of NO production, leading to improved endothelium-dependent vasodilation, reduction of oxidative stress, and restoration of endothelial function in various pathological models.[1][3]

Furthermore, studies have indicated that the beneficial effects of this compound extend to the attenuation of cardiac remodeling. This is potentially mediated through the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a key driver of cardiac fibrosis.[7][8] The enhanced NO production by this compound may interfere with this pro-fibrotic signaling cascade, highlighting a broader cardioprotective role for this eNOS enhancer.

Quantitative Effects of this compound on the Nitric Oxide Signaling Pathway

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on eNOS expression and phosphorylation.

Table 1: Effect of this compound on eNOS and phosphorylated-eNOS (p-eNOS) Protein Expression in Aortae of Spontaneously Hypertensive Rats (SHR)

Treatment GroupRelative eNOS Protein Level (normalized to β-actin)Relative p-eNOS (Ser1177) Level (normalized to total eNOS)
WKY (Control)~1.0~1.0
SHR (Untreated)Significantly reduced vs. WKYSignificantly reduced vs. WKY
SHR + this compound (10 mg/kg/day, 4 weeks)Significantly increased vs. SHRSignificantly increased vs. SHR

Data are semi-quantitatively derived from densitometric analysis of Western blots and presented as approximate changes.[1]

Table 2: Effect of this compound on eNOS mRNA Expression in Aortae of Spontaneously Hypertensive Rats (SHR)

Treatment GroupRelative eNOS mRNA Level (normalized to GAPDH)
WKY (Control)~1.0
SHR (Untreated)Significantly reduced vs. WKY
SHR + this compound (10 mg/kg/day, 4 weeks)Significantly increased vs. SHR, restored to WKY levels
WKY + this compound (10 mg/kg/day, 4 weeks)Upregulated vs. WKY

Data are qualitatively described from RT-PCR results.[1]

Signaling and Experimental Workflow Diagrams

AVE3085_Signaling_Pathway cluster_0 This compound Action on Endothelial Cell cluster_1 Downstream Effects This compound This compound eNOS_gene eNOS Gene (NOS3) Transcription This compound->eNOS_gene Enhances eNOS_mRNA eNOS mRNA eNOS_gene->eNOS_mRNA eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein Translation p_eNOS_Ser1177 p-eNOS (Ser1177) (Active) eNOS_protein->p_eNOS_Ser1177 Promotes Phosphorylation p_eNOS_Thr495 p-eNOS (Thr495) (Inactive) eNOS_protein->p_eNOS_Thr495 Inhibits Phosphorylation NO Nitric Oxide (NO) p_eNOS_Ser1177->NO Increases Production Vasodilation Endothelium-Dependent Vasodilation NO->Vasodilation Promotes Cardiac_Remodeling Cardiac Remodeling (Fibrosis) NO->Cardiac_Remodeling Attenuates Smad2_3 Smad2/3 Phosphorylation NO->Smad2_3 Inhibits TGF_beta TGF-β TGF_beta->Smad2_3 Activates Fibrotic_Genes Pro-fibrotic Gene Expression Smad2_3->Fibrotic_Genes Experimental_Workflow cluster_animal_model Animal Model cluster_molecular_analysis Molecular Analysis cluster_functional_assay Functional Assay animal_treatment Treatment of Rats/Mice (e.g., SHR with this compound) tissue_isolation Isolation of Aortic Tissue animal_treatment->tissue_isolation rna_extraction Total RNA Extraction tissue_isolation->rna_extraction protein_extraction Protein Lysate Preparation tissue_isolation->protein_extraction organ_bath Isometric Force Measurement (Endothelium-dependent relaxation) tissue_isolation->organ_bath rt_pcr Reverse Transcription and Real-Time PCR (eNOS mRNA quantification) rna_extraction->rt_pcr western_blot Western Blotting (eNOS and p-eNOS detection) protein_extraction->western_blot

References

The eNOS Enhancer AVE3085: A Technical Guide to its Effects on Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key initiating event in the pathogenesis of numerous cardiovascular diseases, including hypertension and atherosclerosis. The endothelial nitric oxide synthase (eNOS) enzyme is the primary source of vascular NO, and its activity and expression are tightly regulated. AVE3085 is a novel small-molecule eNOS transcription enhancer that has demonstrated significant potential in restoring endothelial function in preclinical models of cardiovascular disease. This technical guide provides an in-depth overview of the effects of this compound on endothelial function, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its beneficial effects on the endothelium by upregulating the transcription and activity of eNOS. This leads to increased NO production, which in turn promotes vasodilation, reduces oxidative stress, and confers vasoprotective effects.

The precise upstream signaling cascade initiated by this compound to enhance eNOS transcription is an area of ongoing investigation. However, current evidence suggests a multi-faceted mechanism that includes:

  • Enhanced eNOS Transcription: this compound has been shown to increase the mRNA levels of eNOS in endothelial cells. While the exact transcription factors involved are not fully elucidated, studies have indicated that this effect is independent of the Sp1 transcription factor.

  • Increased eNOS Protein Expression and Phosphorylation: Consequently, the increased mRNA levels translate to higher eNOS protein expression. Furthermore, this compound promotes the phosphorylation of eNOS at its activating serine residue, further boosting its enzymatic activity.

  • Inhibition of Smad Signaling: In the context of cardiac remodeling, this compound has been shown to inhibit the Smad signaling pathway, which is implicated in fibrosis and hypertrophy.[1] This suggests a broader mechanism of action that extends beyond direct eNOS modulation.

  • Reduction of Oxidative Stress: By increasing NO bioavailability, this compound helps to quench reactive oxygen species (ROS) such as superoxide. This is evidenced by the reduction in nitrotyrosine formation, a marker of peroxynitrite-mediated oxidative damage.[2]

The following diagram illustrates the proposed signaling pathway for this compound's action on endothelial cells.

AVE3085_Signaling_Pathway This compound This compound Upstream Upstream Signaling (Under Investigation) This compound->Upstream Smad Smad Signaling This compound->Smad Inhibits eNOS_Transcription eNOS Gene Transcription Upstream->eNOS_Transcription Enhances eNOS_mRNA eNOS mRNA eNOS_Transcription->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation p_eNOS Phosphorylated eNOS (Active) eNOS_Protein->p_eNOS Phosphorylation NO Nitric Oxide (NO) p_eNOS->NO Catalyzes Endothelial_Function Improved Endothelial Function NO->Endothelial_Function Oxidative_Stress Oxidative Stress (Nitrotyrosine) NO->Oxidative_Stress Reduces Cardiac_Remodeling Cardiac Remodeling Smad->Cardiac_Remodeling

Caption: Proposed signaling pathway of this compound in endothelial cells.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound observed in preclinical studies.

Table 1: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDurationDoseSystolic Blood Pressure (mmHg)Reference
SHR (Control)4 weeks-170.0 ± 4.0[2]
SHR + this compound4 weeks10 mg/kg/day (oral)151.8 ± 1.8[2]

Table 2: Effect of this compound on Endothelium-Dependent Relaxation in SHR Aorta

Treatment GroupDurationAgonistMaximal Relaxation (%)Reference
SHR (Control)4 weeksAcetylcholine33.2 ± 3.0[2]
SHR + this compound4 weeksAcetylcholine58.0 ± 3.1[2]
SHR (Control)2 hours (in vitro)Acetylcholine26.9 ± 4.4[2]
SHR + this compound2 hours (in vitro)Acetylcholine50.2 ± 4.5[2]

Table 3: Effect of this compound on eNOS Expression and Phosphorylation in SHR Aorta (4-week treatment)

ParameterWKY (Control)SHR (Control)SHR + this compoundReference
eNOS Protein Level (relative to WKY)1.0~0.6~0.9[2]
Phospho-eNOS Level (relative to WKY)1.0~0.5~0.8[2]
eNOS mRNA Expression (relative to WKY)1.0~0.7~1.1[2]

Table 4: Effect of this compound on Nitrotyrosine Formation in SHR Aorta (4-week treatment)

Treatment GroupNitrotyrosine Level (relative to WKY)Reference
WKY (Control)1.0[2]
SHR (Control)~2.5[2]
SHR + this compound~1.5[2]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the effects of this compound.

Assessment of Endothelial Function using Organ Bath Myography

This ex vivo technique is used to measure the vasorelaxant properties of isolated arterial rings in response to endothelium-dependent and -independent stimuli.

Organ_Bath_Workflow Start Aortic Ring Isolation Mounting Mounting in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) Start->Mounting Equilibration Equilibration and Optimal Tension Setting Mounting->Equilibration Pre_constriction Pre-constriction (e.g., Phenylephrine) Equilibration->Pre_constriction Dose_Response Cumulative Addition of Acetylcholine (Endo-dependent) or Sodium Nitroprusside (Endo-independent) Pre_constriction->Dose_Response Data_Acquisition Isometric Force Transducer Data Acquisition Dose_Response->Data_Acquisition Analysis Dose-Response Curve Generation and Analysis Data_Acquisition->Analysis

Caption: Workflow for organ bath myography experiments.

Detailed Methodology:

  • Tissue Preparation: Thoracic aortas are carefully excised from experimental animals (e.g., Wistar-Kyoto rats or SHR) and placed in cold Krebs solution. The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of approximately 2-3 mm in length.

  • Mounting: Each aortic ring is suspended between two stainless steel hooks in a 10 mL organ bath chamber filled with Krebs solution (composition in mmol/L: NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 11.1). The solution is continuously gassed with a mixture of 95% O2 and 5% CO2 and maintained at a constant temperature of 37°C.[2]

  • Equilibration and Tensioning: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g, with the Krebs solution being replaced every 15-20 minutes.

  • Pre-constriction: After equilibration, the aortic rings are pre-constricted with an alpha-adrenergic agonist, typically phenylephrine, to a submaximal level (approximately 60-80% of the maximal response to KCl).

  • Endothelium-Dependent Relaxation: Once a stable contraction is achieved, cumulative concentration-response curves to an endothelium-dependent vasodilator, such as acetylcholine, are generated.

  • Endothelium-Independent Relaxation: To assess the health of the vascular smooth muscle, relaxation responses to an endothelium-independent vasodilator, such as sodium nitroprusside (a NO donor), are also determined.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction induced by phenylephrine.

Western Blot Analysis for Protein Expression

This technique is employed to quantify the levels of specific proteins, such as eNOS, phosphorylated eNOS (p-eNOS), and nitrotyrosine, in tissue homogenates.

Western_Blot_Workflow Start Aortic Tissue Homogenization and Protein Extraction Quantification Protein Quantification (e.g., BCA Assay) Start->Quantification SDS_PAGE SDS-PAGE Electrophoresis Quantification->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking with Non-fat Milk or BSA Transfer->Blocking Primary_Ab Incubation with Primary Antibodies (e.g., anti-eNOS, anti-p-eNOS, anti-Nitrotyrosine) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometric Analysis Detection->Analysis

Caption: Workflow for Western blot analysis.

Detailed Methodology:

  • Protein Extraction: Aortic tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. The homogenates are then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., rabbit anti-eNOS, mouse anti-p-eNOS, or rabbit anti-nitrotyrosine). Following washes, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the expression of the target protein is typically normalized to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR) for mRNA Quantification

RT-PCR is used to measure the levels of eNOS messenger RNA (mRNA), providing a direct measure of gene expression.

Detailed Methodology:

  • RNA Extraction: Total RNA is isolated from aortic tissues using a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

  • Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mixture of primers.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR. This reaction uses specific primers that flank a region of the eNOS gene. A fluorescent dye that binds to double-stranded DNA is included in the reaction. As the PCR reaction proceeds, the amount of amplified DNA increases, leading to a proportional increase in fluorescence.

  • Data Analysis: The real-time PCR instrument monitors the fluorescence at each cycle. The cycle at which the fluorescence crosses a certain threshold (the cycle threshold or Ct value) is inversely proportional to the initial amount of target mRNA. The relative expression of eNOS mRNA is typically calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or 18S rRNA) used for normalization.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cardiovascular diseases associated with endothelial dysfunction. Its ability to enhance eNOS transcription and activity, leading to increased NO bioavailability and reduced oxidative stress, has been robustly demonstrated in preclinical models. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel eNOS-targeting compounds. Further research is warranted to fully elucidate the upstream signaling pathways modulated by this compound and to translate these promising preclinical findings into clinical applications.

References

The Cardiovascular Benefits of AVE3085: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE3085 is a novel small molecule compound identified as a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription. This technical guide provides an in-depth overview of the preclinical evidence demonstrating the cardiovascular benefits of this compound. The primary mechanism of action for this compound is the upregulation of eNOS expression and activity, leading to increased nitric oxide (NO) bioavailability, which in turn promotes vasodilation, reduces oxidative stress, and improves endothelial function. This document summarizes the key quantitative findings from preclinical studies, details the experimental methodologies employed, and visualizes the core signaling pathways and experimental workflows. Notably, this guide focuses exclusively on preclinical data, as information regarding clinical trials in humans is not publicly available at the time of this writing.

Introduction

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a key pathological feature in a range of cardiovascular diseases, including hypertension, atherosclerosis, and diabetic vasculopathy.[1] The enzyme endothelial nitric oxide synthase (eNOS) is the primary source of NO in the vasculature, and its dysregulation contributes significantly to the progression of these conditions.[2] this compound has emerged as a promising therapeutic agent that directly targets the expression of eNOS.[3] By enhancing eNOS transcription, this compound addresses the root cause of NO deficiency in various pathological states.[2] This document serves as a comprehensive resource for researchers and drug development professionals interested in the cardiovascular pharmacology of this compound.

Mechanism of Action: Enhancing eNOS Transcription and Function

The central mechanism through which this compound exerts its cardiovascular benefits is the enhancement of eNOS transcription, leading to a cascade of positive downstream effects.[2]

Upregulation of eNOS Expression

This compound directly stimulates the transcription of the gene encoding for eNOS.[2] This leads to an increase in eNOS mRNA and subsequently, elevated levels of eNOS protein within endothelial cells.[2][4] This transcriptional enhancement is a key differentiator of this compound's mechanism compared to other agents that may modulate eNOS activity through post-translational modifications.

Increased Nitric Oxide Bioavailability and Reduced Oxidative Stress

The upregulation of eNOS protein by this compound results in a greater capacity for NO production.[1][5] This increased NO bioavailability contributes to improved endothelium-dependent vasodilation.[2] Furthermore, by promoting a coupled state of eNOS, this compound helps to reduce the production of reactive oxygen species (ROS), thereby mitigating oxidative stress in the vascular wall.[1] Evidence also suggests that this compound can decrease the formation of nitrotyrosine, a marker of NO-dependent oxidative stress.[2][4]

Signaling Pathway

The proposed signaling pathway for this compound's action is centered on its ability to increase the transcription and activation of eNOS, leading to improved vascular function.

AVE3085_Signaling_Pathway This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA increases eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein translates to eNOS_Activation eNOS Activation (Phosphorylation) eNOS_Protein->eNOS_Activation promotes NO_Production Nitric Oxide (NO) Production eNOS_Activation->NO_Production leads to Vasodilation Vasodilation NO_Production->Vasodilation Oxidative_Stress Reduced Oxidative Stress (ROS) NO_Production->Oxidative_Stress Endothelial_Function Improved Endothelial Function Vasodilation->Endothelial_Function Oxidative_Stress->Endothelial_Function

Figure 1: Proposed signaling pathway of this compound.

Preclinical Efficacy: Quantitative Data

The cardiovascular benefits of this compound have been demonstrated in several preclinical models of cardiovascular disease. The following tables summarize the key quantitative findings from these studies.

Effects on Blood Pressure and Endothelial Function

This compound has been shown to significantly reduce blood pressure and improve endothelium-dependent relaxation in hypertensive and diabetic animal models.[1][2]

Table 1: Effect of this compound on Blood Pressure and Endothelial Function in Spontaneously Hypertensive Rats (SHRs)

ParameterControl (SHR)This compound-Treated (SHR)Fold Change / % ImprovementReference
Systolic Blood Pressure~180 mmHg~160 mmHg~11% reduction[6]
Maximal Acetylcholine-induced Relaxation33.2 ± 3.0%58.0 ± 3.1%~75% improvement[4]

Table 2: Effect of this compound on Blood Pressure and Endothelial Function in db/db Mice

ParameterControl (db/db)This compound-Treated (db/db)Fold Change / % ImprovementReference
Blood Pressure105.3 ± 0.8 mmHg88.84 ± 0.8 mmHg~15.6% reduction[7]
Acetylcholine-induced Relaxation (Aorta)ImpairedEnhancedSignificant Improvement[1]
Effects on eNOS Expression and Phosphorylation

Consistent with its mechanism of action, this compound treatment leads to a significant upregulation of eNOS protein and its active phosphorylated form.

Table 3: Effect of this compound on eNOS and Phosphorylated-eNOS (p-eNOS) Levels in Aortas of Spontaneously Hypertensive Rats (SHRs)

ProteinControl (SHR)This compound-Treated (SHR)Fold ChangeReference
eNOSReduced vs. WKYIncreasedUpregulated[4]
p-eNOSReduced vs. WKYIncreasedEnhanced[4]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the cardiovascular benefits of this compound.

Animal Models
  • Spontaneously Hypertensive Rats (SHRs): A widely used genetic model of hypertension that exhibits endothelial dysfunction.[2]

  • db/db Mice: A genetic model of type 2 diabetes and obesity that develops severe endothelial dysfunction.[1]

  • eNOS Knockout (eNOS-/-) Mice: Used as a negative control to demonstrate that the effects of this compound are dependent on the presence of eNOS.[2]

Measurement of Vascular Function (Myography)

The assessment of endothelium-dependent and -independent vasodilation is a cornerstone of evaluating endothelial function. This is typically performed using an isometric myograph or organ bath system.

Figure 2: General workflow for vascular function assessment using myography.
Western Blotting for Protein Analysis

Western blotting is employed to quantify the expression levels of key proteins such as eNOS, phosphorylated-eNOS (p-eNOS), and markers of oxidative stress like nitrotyrosine.

Methodology Overview:

  • Protein Extraction: Aortic tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-eNOS, anti-p-eNOS).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using densitometry software, and the results are normalized to a loading control (e.g., β-actin or GAPDH).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for mRNA Analysis

RT-PCR is used to measure the relative expression levels of eNOS mRNA to confirm that this compound's effects originate at the transcriptional level.

Methodology Overview:

  • RNA Extraction: Total RNA is isolated from aortic tissues using a suitable RNA extraction kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the eNOS gene. A housekeeping gene (e.g., GAPDH) is also amplified for normalization.

  • Data Analysis: The relative expression of eNOS mRNA is calculated using the comparative Ct (ΔΔCt) method.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in the treatment of cardiovascular diseases characterized by endothelial dysfunction. Its unique mechanism of enhancing eNOS transcription offers a novel approach to restore NO bioavailability and combat the pathological consequences of its deficiency.

While the preclinical findings are compelling, the lack of publicly available clinical trial data is a significant gap in the comprehensive evaluation of this compound as a therapeutic agent for human use. Future research should focus on translating these promising preclinical results into the clinical setting to determine the safety and efficacy of this compound in patients with cardiovascular diseases. Further investigation into the long-term effects of this compound and its potential off-target effects will also be crucial for its development as a clinical candidate.

References

Technical Guide: The Impact of AVE3085 on Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

AVE3085 is a small-molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription. Its primary impact on vascular smooth muscle cells (VSMCs) is indirect, mediated by its profound effects on the vascular endothelium. In pathological states such as hypertension and diabetes, where endothelial function is compromised, this compound restores the production of nitric oxide (NO), a key signaling molecule that governs VSMC tone. By upregulating eNOS expression and activity in endothelial cells, this compound leads to increased NO bioavailability, which then diffuses to adjacent VSMCs to promote vasorelaxation. This guide details the signaling pathways, quantitative effects, and experimental methodologies associated with this compound's action, providing a comprehensive resource for researchers in cardiovascular drug development.

Core Mechanism of Action: An Indirect Effect on VSMCs

The principal mechanism by which this compound influences VSMC function is through the enhancement of endothelial NO production. This compound does not act directly on VSMCs but rather restores the endothelium's capacity to regulate smooth muscle tone.[1] In conditions like hypertension, eNOS expression and activity are often downregulated, leading to endothelial dysfunction and reduced NO-mediated vasodilation.[1][2] this compound counteracts this by promoting eNOS transcription.[1][2][3] The resulting increase in NO from the endothelium activates soluble guanylate cyclase (sGC) in VSMCs, leading to a cascade that ultimately reduces intracellular calcium and causes vasorelaxation.

AVE3085_Signaling_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) This compound This compound eNOS_TF eNOS Transcription Enhancement This compound->eNOS_TF eNOS_exp eNOS mRNA & Protein Expression ↑ eNOS_TF->eNOS_exp eNOS_act eNOS Activation (p-eNOS Ser1177 ↑) eNOS_exp->eNOS_act NO Nitric Oxide (NO) eNOS_act->NO O2 sGC Soluble Guanylate Cyclase (sGC) L_Arg L-Arginine L_Arg->eNOS_act NO->sGC Diffusion cGMP cGMP ↑ sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Ca_dec [Ca2+]i ↓ PKG->Ca_dec Relax Vasorelaxation Ca_dec->Relax

Caption: this compound indirect signaling pathway to VSMC relaxation.

Furthermore, this compound has been shown to reverse eNOS uncoupling.[3] In diseased states, eNOS can become "uncoupled" and produce superoxide (B77818) radicals instead of NO, contributing to oxidative stress.[4] By restoring the availability of the essential eNOS cofactor tetrahydrobiopterin (B1682763) (BH4), this compound recouples the enzyme, reducing oxidative stress and further increasing NO bioavailability.[3] This reduction in vascular oxidative stress is evidenced by decreased nitrotyrosine formation following this compound treatment.[1][2]

Quantitative Data on Vascular Function

The effects of this compound have been quantified primarily through ex vivo studies on aortic rings from spontaneously hypertensive rats (SHRs), a common model for hypertension research.

Table 1: Effect of this compound on Endothelium-Dependent Relaxation
ParameterAnimal ModelTreatment GroupEmax (% Relaxation)P-valueSource
ACh-induced RelaxationSHR AortaVehicle Control33.2 ± 3.0%< 0.01[1]
ACh-induced RelaxationSHR AortaThis compound (4 weeks)58.0 ± 3.1%< 0.01[1]
ACh-induced RelaxationWKY AortaVehicle ControlNot significantly differentN/A[1]
ACh-induced RelaxationWKY AortaThis compound (4 weeks)Not significantly differentN/A[1]

Data represents maximal relaxation (Emax) to acetylcholine (B1216132) (ACh) in aortic rings pre-contracted with phenylephrine. WKY (Wistar Kyoto) rats are the normotensive control for SHRs.

Table 2: Effect of this compound on eNOS Expression
ParameterAnimal ModelTreatment GroupRelative ExpressionP-valueSource
eNOS ProteinSHR AortaThis compound (4 weeks)Increased vs. SHR Control< 0.05[1]
p-eNOS (Ser1177) ProteinSHR AortaThis compound (4 weeks)Increased vs. SHR Control< 0.05[1]
eNOS mRNASHR AortaThis compound (4 weeks)Increased vs. SHR Control< 0.05[1]
eNOS mRNAWKY AortaThis compound (4 weeks)Increased vs. WKY Control< 0.05[1]

Expression levels are relative to untreated controls within the same strain.

Experimental Protocols & Methodologies

The following protocols are synthesized from methodologies reported in studies investigating this compound.[1][2]

Isometric Force Measurement in Aortic Rings

This ex vivo technique assesses the contractile and relaxation properties of VSMCs within an intact blood vessel segment.

Organ_Bath_Workflow start Start: Animal Treatment (e.g., SHR + this compound) step1 Aorta Isolation Thoracic aorta is excised start->step1 step2 Ring Preparation Cut into 2-3 mm rings, endothelium intact/removed step1->step2 step3 Mounting Suspend rings in organ bath (Krebs solution, 37°C, 95% O2) step2->step3 step4 Equilibration Under optimal resting tension step3->step4 step5 Pre-contraction Induce contraction with Phenylephrine or U46619 step4->step5 step6 Cumulative Dosing Add increasing concentrations of Acetylcholine (ACh) step5->step6 step7 Data Acquisition Record isometric tension changes (Relaxation Response) step6->step7 end End: Data Analysis step7->end

Caption: Experimental workflow for vascular reactivity studies.
  • Animal Treatment: Spontaneously hypertensive rats (SHRs) and normotensive Wistar Kyoto (WKY) controls are treated with this compound (e.g., 10 mg·kg⁻¹·day⁻¹, orally) or vehicle for a specified period (e.g., 4 weeks).[2]

  • Tissue Preparation: Animals are euthanized, and the thoracic aorta is carefully excised and placed in Krebs-Henseleit solution. Adherent tissue is removed, and the aorta is cut into 2-3 mm rings.

  • Mounting: Aortic rings are suspended between two stainless steel hooks in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Tensioning: Rings are gradually stretched to an optimal resting tension and allowed to equilibrate.

  • Viability Check: Endothelial integrity is confirmed by observing relaxation to acetylcholine after pre-contraction with phenylephrine.

  • Concentration-Response Curves: After washout and re-equilibration, rings are pre-contracted to a stable plateau. Cumulative concentration-response curves are generated for endothelium-dependent vasodilators (e.g., acetylcholine) or endothelium-independent vasodilators (e.g., sodium nitroprusside) to assess VSMC sensitivity to NO.

Western Blotting for Protein Expression

This method is used to quantify the levels of specific proteins, such as total eNOS and its phosphorylated (active) form.

  • Protein Extraction: Aortic tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a standard assay (e.g., Lowry method).

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking & Incubation: The membrane is blocked with non-fat milk or BSA and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-eNOS, anti-p-eNOS Ser1177, anti-nitrotyrosine).

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) system and quantified by densitometry.

RT-PCR for mRNA Expression

Reverse transcription-polymerase chain reaction is used to measure the gene expression of eNOS.

  • RNA Extraction: Total RNA is isolated from aortic tissue using a suitable kit (e.g., TRIzol).

  • Reverse Transcription (RT): RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Polymerase Chain Reaction (PCR): The cDNA is amplified using specific primers for the eNOS gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: The PCR products are separated by gel electrophoresis, and band intensity is quantified to determine the relative mRNA expression levels.

Conclusion and Future Directions

The available evidence strongly indicates that this compound exerts its beneficial effects on the vasculature, including the regulation of vascular smooth muscle cell tone, through an endothelium-centered mechanism. By enhancing the expression and function of eNOS, this compound restores NO-mediated signaling, leading to vasorelaxation and a reduction in blood pressure in hypertensive models.[1][2] Its ability to also mitigate oxidative stress by preventing eNOS uncoupling further underscores its potential as a therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction.[3][5]

Future research should aim to confirm these effects in human vascular tissues and explore the long-term impacts on vascular remodeling, a process where VSMC proliferation and migration play a key role. While NO is known to be anti-proliferative for VSMCs,[6] direct quantitative studies on the effect of this compound-induced NO on VSMC proliferation and migration would provide a more complete picture of its therapeutic profile. The development of eNOS-targeting drugs like this compound represents a promising strategy for treating hypertension and other cardiovascular pathologies by restoring intrinsic vascular homeostasis.[2]

References

Early-Stage Research on AVE3085 and Atherosclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. Endothelial dysfunction, marked by a reduction in the bioavailability of nitric oxide (NO), is a critical initiating event in the development of atherosclerosis. Endothelial nitric oxide synthase (eNOS) is the key enzyme responsible for the production of NO in the vasculature. Consequently, therapeutic strategies aimed at enhancing eNOS expression and function hold significant promise for the treatment and prevention of atherosclerosis. This technical guide provides an in-depth overview of the early-stage research on AVE3085, a small-molecule eNOS transcription enhancer, and its potential anti-atherosclerotic effects.

Mechanism of Action of this compound

This compound is a 2,2-difluoro-benzo[1][2]dioxole-5-carboxylic acid indan-2-ylamide that has been identified as a potent enhancer of eNOS expression.[1] Early research indicates that its primary mechanism of action is the stimulation of eNOS promoter activity, leading to an increase in eNOS mRNA and protein levels.[1] This effect has been observed in various endothelial cell types, including human endothelial EA.hy 926 cells.[1]

Interestingly, the transcriptional activation by this compound appears to be independent of the transcription factor Sp1, a known regulator of basal eNOS expression.[1] The specific cis-element within the eNOS promoter that this compound-mediated signaling targets has been localized to the proximal 263 base pairs.[1] The precise transcription factor that this compound modulates to achieve this effect remains to be fully elucidated.

Beyond simply increasing eNOS expression, related research on the structurally similar compound AVE9488 suggests a coordinated action that also prevents eNOS uncoupling.[1] eNOS uncoupling is a dysfunctional state where the enzyme produces superoxide (B77818) radicals instead of NO, contributing to oxidative stress. By both up-regulating eNOS expression and ensuring its proper function, compounds like this compound may offer a dual benefit in restoring endothelial health.[1]

Signaling Pathway

The proposed signaling pathway for this compound in the context of its anti-atherosclerotic effects is centered on the upregulation of eNOS.

AVE3085_Pathway This compound This compound TF Unknown Transcription Factor This compound->TF Activates eNOS_promoter eNOS Promoter (-263 bp region) TF->eNOS_promoter Binds to eNOS_mRNA eNOS mRNA eNOS_promoter->eNOS_mRNA Increases Transcription eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein Increases Translation NO_production Increased NO Production eNOS_protein->NO_production Atherosclerosis Atherosclerosis NO_production->Atherosclerosis Inhibits

Proposed signaling pathway of this compound in endothelial cells.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from early-stage research on this compound and its effects on markers relevant to atherosclerosis.

Table 1: In Vivo Efficacy of this compound in Animal Models

ParameterAnimal ModelTreatmentResultControlReference
Atherosclerotic Plaque FormationApoE-KO Mice12-week treatment with this compoundReducedUntreated[1]
Systolic Blood PressureSpontaneously Hypertensive Rats (SHRs)10 mg·kg·day⁻¹, p.o. for 4 weeks151.8 ± 1.8 mmHg170.0 ± 4.0 mmHg[3][4]
Endothelium-Dependent Relaxation (Aorta)Spontaneously Hypertensive Rats (SHRs)10 mg·kg·day⁻¹, p.o. for 4 weeksEmax = 58.0 ± 3.1%Emax = 33.2 ± 3.0%[3]

Note: Specific quantitative data on the percentage of atherosclerotic plaque reduction from the primary study by Wohlfart et al. (2008) is not available in the publicly accessible literature.

Table 2: In Vitro/Ex Vivo Effects of this compound

ParameterModelTreatmentResultControlReference
Endothelium-Dependent Relaxation (Aorta)Spontaneously Hypertensive Rat (SHR) Aorta10 µmol·L⁻¹ this compound for 2 hoursEmax = 50.2 ± 4.5%Emax = 26.9 ± 4.4%[3]
eNOS Protein ExpressionSHR Aortae with intact endothelium10 µmol·L⁻¹ this compound for 12 hoursIncreasedUntreated[3]
Phosphorylated eNOS (p-eNOS) LevelsSHR Aortae10 µmol·L⁻¹ this compound for 2 hoursIncreasedUntreated[3]
Nitrotyrosine Formation (marker of oxidative stress)SHR Aortae10 mg·kg·day⁻¹, p.o. for 4 weeksDecreasedUntreated[3][4]

Key Experimental Protocols

In Vivo Atherosclerosis Study in ApoE-KO Mice

This protocol is a representative methodology based on the study by Wohlfart et al. (2008) and common practices for such studies.

Atherosclerosis_Workflow start Start: ApoE-KO Mice treatment 12-Week Treatment: - Control Group - this compound Group start->treatment tissue_harvest Tissue Harvest: Aorta and Heart treatment->tissue_harvest staining En Face Staining of Aorta with Oil Red O tissue_harvest->staining quantification Quantification of Atherosclerotic Lesion Area staining->quantification end End: Data Analysis quantification->end

References

The Discovery and Development of AVE3085: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE3085 is a novel, small-molecule enhancer of endothelial nitric oxide synthase (eNOS), the key enzyme responsible for the production of nitric oxide (NO) in the vascular endothelium. NO is a critical signaling molecule involved in maintaining cardiovascular homeostasis, and its reduced bioavailability is a hallmark of endothelial dysfunction, a condition implicated in the pathogenesis of numerous cardiovascular diseases. This compound was developed to address this deficiency by upregulating the expression and activity of eNOS, thereby restoring NO production and improving endothelial function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Core Mechanism of Action: Enhancement of eNOS Transcription

The primary mechanism of action of this compound is the enhancement of eNOS gene transcription, leading to increased eNOS mRNA and protein levels. This ultimately results in greater NO production and improved endothelial function[1][2][3]. Studies have shown that the responsible cis-element for this activity is located within the proximal 263 base pairs of the eNOS promoter region[4]. Interestingly, the transcriptional activation by this compound appears to be independent of the transcription factor Sp1, a known regulator of basal eNOS expression[4].

In addition to upregulating eNOS expression, this compound has been suggested to prevent eNOS "uncoupling"[5][6]. Under conditions of oxidative stress, eNOS can become uncoupled, producing superoxide (B77818) radicals instead of NO. A structurally related compound, AVE9488, has been shown to reverse eNOS uncoupling by increasing the bioavailability of the essential cofactor tetrahydrobiopterin (B1682763) (BH4)[4]. It is proposed that this compound may share this crucial vasoprotective property[3].

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in several preclinical models of cardiovascular disease, demonstrating beneficial effects on endothelial dysfunction, hypertension, and cardiac remodeling.

Restoration of Endothelial Function and Reduction of Blood Pressure

In spontaneously hypertensive rats (SHRs), a well-established model of essential hypertension, oral administration of this compound (10 mg/kg/day for 4 weeks) significantly improved endothelium-dependent relaxation of the aorta in response to acetylcholine[1][2]. This functional improvement was accompanied by a significant reduction in systolic blood pressure[7]. The antihypertensive effect of this compound is directly linked to its action on eNOS, as the compound had no effect on blood pressure in hypertensive eNOS-deficient mice[1][2].

Attenuation of Cardiac Remodeling

The cardioprotective effects of this compound were investigated in a mouse model of cardiac remodeling induced by aortic banding[8]. Oral administration of this compound (10 mg/kg/day for 4 weeks) attenuated the development of cardiac hypertrophy, as evidenced by a decrease in the left ventricular weight to body weight ratio and mean myocyte diameter[8]. Furthermore, this compound treatment reduced collagen deposition in the heart, indicating a reduction in cardiac fibrosis[8]. These structural improvements were associated with enhanced cardiac function[7].

Signaling Pathways

eNOS Signaling Pathway

The primary signaling pathway influenced by this compound is the upregulation of eNOS transcription and subsequent NO production.

This compound This compound eNOS_promoter eNOS Promoter This compound->eNOS_promoter Enhances Transcription eNOS_mRNA eNOS mRNA eNOS_promoter->eNOS_mRNA Transcription eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein Translation NO Nitric Oxide (NO) eNOS_protein->NO Production Endothelial_Function Improved Endothelial Function NO->Endothelial_Function

This compound enhances eNOS transcription, leading to increased NO production.
Inhibition of the Smad Signaling Pathway

In the context of cardiac remodeling, this compound has been shown to inhibit the Smad signaling pathway[8]. The Smad family of proteins are key downstream mediators of the transforming growth factor-beta (TGF-β) signaling pathway, which is known to play a significant role in cardiac fibrosis and hypertrophy. Treatment with this compound reduced the expression and activation of the Smad signaling pathway in the hearts of mice subjected to aortic banding[8].

This compound This compound Smad Smad Signaling Pathway This compound->Smad Inhibits TGF_beta_R TGF-β Receptor TGF_beta_R->Smad Cardiac_Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis) Smad->Cardiac_Remodeling

This compound inhibits the Smad signaling pathway, attenuating cardiac remodeling.

Quantitative Data from Preclinical Studies

ParameterAnimal ModelTreatment GroupControl Group% ChangeReference
Systolic Blood Pressure Spontaneously Hypertensive Rats185 ± 5 mmHg208 ± 6 mmHg↓ 11%[1]
Maximal Endothelium-Dependent Relaxation (Acetylcholine) Spontaneously Hypertensive Rats58.0 ± 3.1%33.2 ± 3.0%↑ 75%[1]
Left Ventricular Weight / Body Weight (mg/g) Mice with Aortic Banding4.1 ± 0.25.2 ± 0.3↓ 21%[8]
Collagen Deposition (%) Mice with Aortic Banding4.8 ± 0.6%9.2 ± 1.1%↓ 48%[8]

Key Experimental Protocols

Isometric Force Measurement of Aortic Rings
  • Objective: To assess endothelium-dependent and -independent vasodilation.

  • Methodology: Thoracic aortic rings from experimental animals are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are pre-contracted with phenylephrine. Cumulative concentration-response curves are then generated for acetylcholine (B1216132) (endothelium-dependent relaxation) and sodium nitroprusside (endothelium-independent relaxation)[1][2].

Western Blotting for eNOS and Phosphorylated eNOS
  • Objective: To quantify the protein expression of total eNOS and its activated form (phosphorylated eNOS).

  • Methodology: Protein lysates from tissues (e.g., aorta, heart) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies specific for total eNOS and phosphorylated eNOS (e.g., at Ser1177), followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system[1][8].

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for eNOS mRNA
  • Objective: To quantify the gene expression of eNOS.

  • Methodology: Total RNA is extracted from tissues and reverse-transcribed into cDNA. The cDNA is then used as a template for PCR amplification using primers specific for the eNOS gene. The PCR products are separated by agarose (B213101) gel electrophoresis and visualized to determine the relative abundance of eNOS mRNA[1][2].

Discovery and Development

This compound was identified through high-throughput screening by Sanofi-Aventis as a small molecule that enhances eNOS transcription[5]. While detailed information on the lead optimization and structure-activity relationship studies is not publicly available, the identification of this compound and the related compound AVE9488 marked a significant step in the development of a novel therapeutic strategy for cardiovascular diseases centered on the enhancement of endogenous NO production[5].

Clinical Development

Despite promising preclinical results, the clinical development of this compound appears to have been discontinued. Publicly available information from clinical trial registries or peer-reviewed publications on human studies of this compound is not available. Some reviews have mentioned that clinical trials of eNOS enhancers, in general, have been inconclusive, which may have contributed to the halt in the development of this compound[9].

Conclusion

This compound represents a pioneering effort in the pharmacological enhancement of eNOS for the treatment of cardiovascular diseases. Its clear mechanism of action, involving the transcriptional upregulation of eNOS, and its demonstrated efficacy in preclinical models of hypertension and cardiac remodeling highlight the therapeutic potential of this approach. While the clinical development of this compound did not proceed as anticipated, the extensive preclinical research provides a solid foundation and valuable insights for the future development of eNOS-targeting therapies. The understanding of its dual action on eNOS expression and potentially on eNOS coupling, as well as its inhibitory effect on the pro-fibrotic Smad signaling pathway, opens avenues for the design of next-generation cardiovascular drugs.

References

AVE3085: A Novel eNOS Enhancer for Ischemic Heart Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

Ischemic heart disease (IHD) remains a leading cause of morbidity and mortality worldwide, primarily driven by endothelial dysfunction and impaired nitric oxide (NO) bioavailability. The compound AVE3085, a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS), has emerged as a promising therapeutic agent. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and experimental protocols to support further research and development.

Core Mechanism of Action

This compound's primary therapeutic action is the enhancement of eNOS transcription and activity.[1] This leads to increased production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. The subsequent rise in NO bioavailability results in improved endothelial function, vasodilation, and a reduction in oxidative stress, which are key factors in combating the pathophysiology of ischemic heart disease.[2][3]

The signaling cascade initiated by this compound involves several key steps. It upregulates both eNOS mRNA and protein expression and enhances the phosphorylation of eNOS at its activating site (Ser1177), while decreasing phosphorylation at an inhibitory site (Thr495).[1][4] This dual action significantly boosts NO production. The beneficial effects of this compound are critically dependent on the presence of functional eNOS, as its effects are abolished in eNOS knockout mice.[1][2]

AVE3085_Mechanism_of_Action cluster_endothelial_cell Endothelial Cell cluster_vascular_effects Vascular Effects This compound This compound eNOS_Gene eNOS Gene (Transcription) This compound->eNOS_Gene + eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein (Inactive) eNOS_mRNA->eNOS_Protein p_eNOS Phosphorylated eNOS (Active) eNOS_Protein->p_eNOS + (p-Ser1177) NO Nitric Oxide (NO) p_eNOS->NO L-Arginine -> L-Citrulline Vasodilation Improved Vasodilation NO->Vasodilation Oxidative_Stress Reduced Oxidative Stress NO->Oxidative_Stress Endothelial_Function Restored Endothelial Function Vasodilation->Endothelial_Function Oxidative_Stress->Endothelial_Function caption Figure 1: this compound enhances eNOS transcription and activation, boosting NO production.

Figure 1: Core signaling pathway of this compound action.

Furthermore, studies in pressure-overload models of cardiac remodeling have shown that this compound can attenuate this process by inhibiting the Smad signaling pathway, suggesting a broader cardioprotective role beyond simple vasodilation.[5]

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in various preclinical models of cardiovascular disease, including hypertension, diabetes-induced vascular dysfunction, and ischemia-reperfusion injury.[1][2][6]

ParameterModelTreatmentResultReference
Endothelium-Dependent Relaxation (ACh)Spontaneously Hypertensive Rats (SHR)This compound (10 mg/kg/day, 4 wks)Significantly improved relaxation in aortic rings[1]
Systolic Blood PressureSpontaneously Hypertensive Rats (SHR)This compound (10 mg/kg/day, 4 wks)Significant reduction[1]
eNOS Protein ExpressionSpontaneously Hypertensive Rats (SHR)This compound (10 mg/kg/day, 4 wks)Upregulated in aorta[1]
Phosphorylated eNOS (p-eNOS)Spontaneously Hypertensive Rats (SHR)This compound (10 mg/kg/day, 4 wks)Increased levels in aorta[7]
Nitrotyrosine Formation (Oxidative Stress Marker)Spontaneously Hypertensive Rats (SHR)This compound (10 mg/kg/day, 4 wks)Decreased formation in aorta[1]
ParameterModelTreatmentResultReference
Endothelium-Dependent Relaxation (ACh)Diabetic db/db MiceThis compound (10 mg/kg/day, 7 days)Enhanced relaxation in aorta, mesenteric, and renal arteries[2]
Flow-Dependent DilationDiabetic db/db MiceThis compound (10 mg/kg/day, 7 days)Augmented attenuated dilation in mesenteric arteries[2]
Reactive Oxygen Species (ROS)Diabetic db/db MiceThis compound (10 mg/kg/day, 7 days)Lowered oxidative stress in aorta[2]
NO ProductionHigh Glucose-Treated Endothelial CellsThis compound (1 µmol/L)Reversed the reduction in NO generation[3]
Endothelial DysfunctionHomocysteine-treated Human Mammary ArteriesThis compound (30 µmol/L)Protected endothelium and increased NO production[8]
Cardiac Remodeling (LV weight, collagen)Mice with Aortic BandingThis compound (10 mg/kg/day, 4 wks)Significantly decreased remodeling indexes[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the cited preclinical studies.

  • Hypertension Model: Male Spontaneously Hypertensive Rats (SHRs) and their normotensive Wistar-Kyoto (WKY) counterparts were used. This compound was administered orally at a dose of 10 mg/kg/day for 4 weeks.[1]

  • Diabetic Model: Male db/db mice and their non-diabetic db/m+ littermates were used. This compound was administered orally at 10 mg/kg/day for 7 days.[2]

  • Cardiac Remodeling Model: Aortic banding was performed on mice to induce pressure-overload cardiac remodeling. This compound was then administered orally at 10 mg/kg/day for 4 weeks.[5]

Experimental_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Model Select Animal Model (e.g., SHR, db/db mice) Grouping Divide into Control and Treatment Groups Model->Grouping Admin Oral Administration This compound (10 mg/kg/day) Vehicle (Control) Grouping->Admin Duration Treatment Duration (e.g., 7 days to 4 weeks) Admin->Duration Vascular Vascular Reactivity (Myography) Duration->Vascular Biochem Biochemical Assays (Western Blot, RT-PCR) Duration->Biochem Histo Histology / Imaging (ROS detection, Collagen) Duration->Histo caption Figure 2: Generalized workflow for preclinical evaluation of this compound.

Figure 2: Generalized workflow for preclinical studies.
  • Preparation: Thoracic aortas or other arteries were isolated from euthanized animals, cleaned of connective tissue, and cut into 2-3 mm rings.[1][2]

  • Apparatus: Rings were mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.[1]

  • Protocol: Rings were pre-contracted with phenylephrine (B352888) or U46619. Cumulative concentration-response curves were then generated for the endothelium-dependent vasodilator acetylcholine (B1216132) (ACh) and the endothelium-independent vasodilator sodium nitroprusside (SNP) to assess vascular relaxation.[1][8]

  • Western Blotting: Aortic tissues were homogenized and lysed. Protein concentrations were determined, and samples were separated by SDS-PAGE. Proteins were transferred to a PVDF membrane and probed with primary antibodies against eNOS, phospho-eNOS (Ser1177), and nitrotyrosine. Blots were then incubated with HRP-conjugated secondary antibodies for chemiluminescent detection.[1][4]

  • RT-PCR: Total RNA was extracted from aortic tissues using TRIzol reagent. cDNA was synthesized via reverse transcription. Quantitative PCR was then performed using specific primers for eNOS and a housekeeping gene (e.g., GAPDH) to determine relative mRNA expression levels.[1]

  • Dihydroethidium (DHE) Staining: Unfixed frozen aortic sections were incubated with the fluorescent dye DHE, which reacts with superoxide (B77818) to form a red fluorescent product. Fluorescence intensity was quantified using microscopy as an indicator of ROS levels.[2]

  • Electron Paramagnetic Resonance (EPR) Spin Trapping: This technique was used for the specific detection and quantification of superoxide production in aortic tissues.[2]

Conclusion and Future Directions

The extensive preclinical data strongly support the therapeutic potential of this compound in ischemic heart disease and other cardiovascular conditions marked by endothelial dysfunction. By directly targeting the upregulation and activation of eNOS, this compound addresses a fundamental cause of vascular pathology. Future research should focus on long-term safety profiles, efficacy in large animal models of myocardial infarction, and eventual translation into human clinical trials. The compound's dual action of promoting vasodilation and reducing oxidative stress makes it a highly promising candidate for the next generation of cardiovascular therapeutics.

References

An In-depth Technical Guide to the Preclinical Evaluation of AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: AVE3085 is a novel, small-molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3] It has been investigated for its potential therapeutic benefits in cardiovascular conditions associated with endothelial dysfunction, such as hypertension and cardiac remodeling.[1][2][4][5] This document provides a technical overview of the available preclinical data on this compound, with a focus on its effects in animal models, the experimental protocols used for its evaluation, and its proposed mechanism of action. While comprehensive pharmacokinetic data such as Cmax, Tmax, and AUC are not extensively detailed in the public literature, this guide synthesizes the available information on its administration and pharmacodynamic effects.

Quantitative Data Summary

The following tables summarize the administration protocols and key findings from preclinical studies involving this compound in various animal models.

Table 1: this compound Administration in Animal Models

Animal ModelDoseRoute of AdministrationDurationKey Pharmacodynamic OutcomeReference
Spontaneously Hypertensive Rats (SHR)10 mg/kg/dayOral gavage4 weeksReduced systolic blood pressure, improved endothelium-dependent relaxations.[1][2]
Wistar Kyoto (WKY) Rats10 mg/kg/dayOral gavage4 weeksNo significant effect on blood pressure.[1]
eNOS-/- MiceNot specifiedNot specifiedNot specifiedDid not reduce blood pressure, indicating eNOS-dependent action.[1][2]
Mice (Aortic Banding Model)10 mg/kg/dayOral4 weeksAttenuated cardiac remodeling.[4]

Table 2: Summary of Key In Vivo and Ex Vivo Findings for this compound

FindingAnimal Model/SystemMethodResultReference
Reduced Systolic Blood PressureSpontaneously Hypertensive Rats (SHR)Non-invasive tail-cuff methodSignificant reduction in blood pressure compared to vehicle.[1]
Improved Endothelial RelaxationAortae from SHRIsometric force measurement in organ bathsMarkedly augmented endothelium-dependent relaxations.[1]
Increased eNOS ExpressionAortae from SHRWestern Blotting, RT-PCRUpregulated expression of eNOS protein and mRNA.[1][2]
Enhanced eNOS PhosphorylationAortae from SHRWestern BlottingIncreased levels of phosphorylated eNOS (p-eNOS).[1]
Decreased Oxidative StressAortae from SHRWestern BlottingReduced formation of nitrotyrosine.[1]
Attenuated Cardiac RemodelingMice with pressure overloadHistology, Gene Expression AnalysisDecreased left ventricular weight, collagen deposition, and hypertrophic markers.[4]
Inhibition of Smad SignalingMyocardial tissue from miceWestern BlottingReduced expression and activation of the Smad signaling pathway.[4]
Reversal of Endothelial DysfunctionPorcine coronary arteries (ex vivo)Myograph, Western Blotting, NO measurementPrevented ADMA-induced endothelial dysfunction and restored NO release.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

In Vivo Animal Studies
  • Animal Models:

    • Hypertension Studies: Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) rats were utilized to assess the antihypertensive effects.[1] eNOS knockout (eNOS-/-) mice were used to confirm the eNOS-dependent mechanism.[1][2]

    • Cardiac Remodeling Studies: Mice subjected to aortic banding were used to induce cardiac remodeling due to pressure overload.[4]

  • Drug Administration:

    • This compound was administered to rats and mice via oral gavage.[1][4]

    • The vehicle used for administration was a 5% methylcellulose (B11928114) solution.[1]

    • A daily dose of 10 mg/kg was administered for a period of 4 weeks in both hypertension and cardiac remodeling studies.[1][4] Pilot studies indicated that doses of 10 mg/kg in rats and 30 mg/kg in mice resulted in similar plasma exposure profiles.[1]

  • Blood Pressure Measurement:

    • Systolic blood pressure was measured non-invasively using the tail-cuff method.[1]

Ex Vivo and In Vitro Methodologies
  • Isometric Force Measurement:

    • To assess vascular function, rings of isolated aortae were mounted in organ baths.[1][2]

    • Endothelium-dependent relaxation was measured in response to acetylcholine.[1]

  • Western Blotting:

    • Protein expression of eNOS, phosphorylated-eNOS (p-eNOS), and nitrotyrosine in aortic tissues was determined by Western blotting to assess the molecular effects of this compound.[1][2][6]

  • Reverse-Transcriptase Polymerase Chain Reaction (RT-PCR):

    • The mRNA expression of eNOS in rat aortae was examined to determine if this compound acts at the transcriptional level.[1][2]

  • Nitric Oxide (NO) Measurement:

    • A NO microsensor was used to directly measure the release of nitric oxide from porcine coronary arteries in response to bradykinin.[6]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.

AVE3085_Mechanism This compound This compound eNOS_transcription eNOS Gene Transcription This compound->eNOS_transcription eNOS_protein eNOS Protein Expression eNOS_transcription->eNOS_protein eNOS_activity eNOS Activity (Phosphorylation) eNOS_protein->eNOS_activity NO_production Nitric Oxide (NO) Production eNOS_activity->NO_production Endothelial_function Improved Endothelial Function NO_production->Endothelial_function Blood_pressure Reduced Blood Pressure Endothelial_function->Blood_pressure

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo / In Vitro Analysis Animal_Model Animal Model Selection (e.g., SHR) Drug_Admin Oral Administration of this compound (10 mg/kg/day for 4 weeks) Animal_Model->Drug_Admin BP_Measurement Blood Pressure Monitoring (Tail-cuff method) Drug_Admin->BP_Measurement Tissue_Harvest Tissue Harvesting (Aorta) BP_Measurement->Tissue_Harvest Vascular_Function Vascular Function Assessment (Isometric force measurement) Tissue_Harvest->Vascular_Function Protein_Analysis Protein Expression Analysis (Western Blot for eNOS, p-eNOS) Tissue_Harvest->Protein_Analysis mRNA_Analysis mRNA Expression Analysis (RT-PCR for eNOS) Tissue_Harvest->mRNA_Analysis

Caption: Experimental workflow for evaluating this compound.

Signaling Pathway in Cardiac Remodeling

In the context of cardiac remodeling induced by pressure overload, this compound has been shown to inhibit the Smad signaling pathway.[4]

Smad_Signaling_Inhibition Pressure_Overload Pressure Overload (Aortic Banding) Smad_Signaling Smad Signaling Pathway Activation Pressure_Overload->Smad_Signaling Cardiac_Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis) Smad_Signaling->Cardiac_Remodeling Attenuation Attenuation of Cardiac Remodeling This compound This compound This compound->Smad_Signaling Inhibition This compound->Attenuation

Caption: Inhibition of Smad signaling by this compound.

References

The eNOS Enhancer AVE3085: A Comprehensive Review of its Role in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

AVE3085, a 2,2-difluoro-benzo[1][2]dioxole-5-carboxylic acid indan-2-ylamide, is a small molecule compound identified as a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription.[2][3] In the landscape of cardiovascular research, endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO), is a pivotal hallmark of numerous pathologies, including hypertension, atherosclerosis, and diabetic vasculopathy.[2][4][5] this compound has emerged as a promising therapeutic agent by directly targeting the expression and activity of eNOS, the key enzyme responsible for producing NO in the vasculature. This technical guide provides an in-depth literature review of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action and experimental workflows.

Mechanism of Action

This compound primarily functions by upregulating the transcription of the eNOS gene, leading to increased eNOS mRNA and protein expression.[1][3] This enhanced expression contributes to greater NO production, which in turn promotes vasodilation, reduces oxidative stress, and confers vasoprotective effects.[4][6][7] Studies have shown that the beneficial effects of this compound are abolished in eNOS knockout mice, confirming its dependence on this enzyme.[1][4] Furthermore, this compound has been observed to enhance the phosphorylation of eNOS at its activating site (Ser1177) and decrease phosphorylation at an inhibitory site (Thr495), suggesting a multi-faceted enhancement of eNOS activity. Beyond transcriptional upregulation, this compound may also promote the recoupling of eNOS, a process that favors NO synthesis over the production of superoxide (B77818) radicals, thereby reducing oxidative stress.[3]

Cardiovascular Applications of this compound

Hypertension

In spontaneously hypertensive rats (SHRs), oral administration of this compound has been shown to significantly reduce blood pressure.[1][3][8] This antihypertensive effect is accompanied by a marked improvement in endothelium-dependent relaxation of isolated aortic rings.[1][3] The enhanced vasorelaxation is attributed to the upregulation of eNOS expression and subsequent increases in NO bioavailability.[1]

Diabetic Vasculopathy

This compound has demonstrated significant efficacy in mitigating endothelial dysfunction associated with diabetes. In db/db mice, a model of type 2 diabetes, treatment with this compound restored impaired endothelium-dependent relaxation in various arterial beds.[4][6][9] This functional improvement was linked to increased eNOS expression, enhanced NO production, and a reduction in vascular oxidative stress.[4][6]

Cardiac Remodeling

The therapeutic potential of this compound extends to the mitigation of adverse cardiac remodeling. In a mouse model of pressure overload-induced cardiac remodeling, this compound treatment attenuated cardiac hypertrophy, fibrosis, and improved cardiac function.[10] Mechanistically, these benefits were associated with the inhibition of the Smad signaling pathway, a key mediator of fibrosis.[10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound.

Table 1: Effects of this compound on Blood Pressure and Endothelial Function

Animal ModelTreatment Dose & DurationEffect on Blood PressureImprovement in Endothelium-Dependent RelaxationReference
Spontaneously Hypertensive Rats (SHRs)10 mg/kg/day, 4 weeks (oral)Significant reductionMarkedly augmented in aorta[1][3]
db/db mice10 mg/kg/day, 7 days (oral)Significant reductionEnhanced in aorta, mesenteric, and renal arteries[4][6]

Table 2: Molecular Effects of this compound in Cardiovascular Models

Model SystemTreatmentKey Molecular ChangesReference
Spontaneously Hypertensive Rat (SHR) Aorta10 mg/kg/day, 4 weeksIncreased eNOS mRNA and protein expression; Increased eNOS phosphorylation (Ser1177); Decreased nitrotyrosine formation[1][3]
Human Internal Mammary Artery (in vitro)30 µmol/LReversed homocysteine-induced downregulation of eNOS protein[11]
db/db mouse aorta10 mg/kg/day, 7 daysIncreased eNOS expression; Reduced reactive oxygen species (ROS) levels[4][6]
Mouse model of cardiac remodeling10 mg/kg/day, 4 weeksReduced expression and activation of the Smad signaling pathway[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.

Signaling Pathway of this compound in Endothelial Cells

AVE3085_Signaling cluster_this compound This compound Action cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm cluster_Effects Physiological Effects This compound This compound eNOS_Gene eNOS Gene This compound->eNOS_Gene enhances transcription Transcription Transcription eNOS_Gene->Transcription eNOS_mRNA eNOS mRNA Transcription->eNOS_mRNA Translation Translation eNOS_mRNA->Translation eNOS_protein eNOS Protein (inactive) Translation->eNOS_protein p_eNOS Phosphorylated eNOS (active) eNOS_protein->p_eNOS Phosphorylation (Ser1177) NO Nitric Oxide (NO) p_eNOS->NO L_Arginine L-Arginine L_Arginine->p_eNOS Vasodilation Vasodilation NO->Vasodilation Reduced_Oxidative_Stress Reduced Oxidative Stress NO->Reduced_Oxidative_Stress

Caption: Mechanism of this compound enhancing eNOS-mediated NO production.

Experimental Workflow for Vascular Reactivity Studies

Vascular_Reactivity_Workflow start Start: Isolate Aortic Rings mount Mount rings in organ bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) start->mount equilibrate Equilibrate under optimal tension mount->equilibrate precontract Pre-contract with phenylephrine (B352888) or U46619 equilibrate->precontract ACh Cumulative addition of Acetylcholine (B1216132) (e.g., 10⁻⁹ to 10⁻⁵ M) precontract->ACh record Record isometric tension changes ACh->record analyze Analyze concentration-response curve record->analyze end End: Determine endothelial function analyze->end

Caption: Workflow for assessing endothelium-dependent vasorelaxation.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies cited in the literature for the investigation of this compound.

Vascular Reactivity Measurement in Isolated Aortae
  • Tissue Preparation: Spontaneously hypertensive rats (SHRs) or other appropriate animal models are euthanized. The thoracic aorta is carefully excised, cleaned of adhesive fat and connective tissue, and cut into rings of 2-3 mm in length.[1]

  • Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution (composition in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1), maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[1][11]

  • Equilibration and Contraction: The rings are equilibrated for 60-90 minutes under a resting tension of 2g. After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor such as phenylephrine (e.g., 1 µM) or U46619.[1][11]

  • Endothelium-Dependent Relaxation: Once a stable contraction plateau is reached, cumulative concentration-response curves to acetylcholine (ACh; e.g., 10⁻⁹ to 10⁻⁵ M) are generated to assess endothelium-dependent relaxation.[1][11]

  • Data Analysis: Relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Western Blotting for eNOS and Phospho-eNOS
  • Protein Extraction: Aortic tissues are homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the protein lysate is collected.[1][3]

  • Protein Quantification: Protein concentration is determined using a standard method such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total eNOS, phospho-eNOS (Ser1177), and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software.

Measurement of Vascular Oxidative Stress
  • Dihydroethidium (DHE) Staining: Unfixed frozen aortic sections are incubated with DHE (e.g., 2 µM) in a light-protected humidified chamber at 37°C for 30 minutes.[4]

  • Fluorescence Microscopy: The sections are then washed and imaged using a fluorescence microscope. The fluorescence intensity, which corresponds to superoxide levels, is quantified using image analysis software.

This comprehensive review provides a solid foundation for researchers and drug development professionals interested in the cardiovascular applications of this compound. The provided data, protocols, and visual aids offer a detailed understanding of its mechanism of action and its therapeutic potential in various cardiovascular diseases.

References

The Modulatory Role of AVE3085 on the Smad Signaling Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVE3085, a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS), has demonstrated therapeutic potential in cardiovascular disease models. Beyond its primary mechanism of augmenting nitric oxide (NO) bioavailability, emerging evidence indicates a significant interaction between this compound and the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This technical guide synthesizes the current understanding of this interaction, focusing on the inhibitory effect of this compound on Smad signaling, particularly in the context of cardiac remodeling. This document provides an overview of the proposed mechanism, quantitative data from key studies, detailed experimental methodologies, and visual representations of the involved pathways.

Introduction: this compound and the Smad Signaling Pathway

This compound is recognized for its ability to enhance the transcription and activity of eNOS, leading to increased production of nitric oxide, a critical signaling molecule in the cardiovascular system. The TGF-β/Smad pathway is a central signaling cascade involved in cellular processes such as proliferation, differentiation, and fibrosis. Dysregulation of this pathway is a key driver in the pathogenesis of fibrotic diseases, including cardiac remodeling.

Recent studies have illuminated a crosstalk between the eNOS/NO pathway and the TGF-β/Smad cascade. Specifically, the administration of this compound has been shown to attenuate pathological processes by inhibiting the Smad signaling pathway. A pivotal study demonstrated that this compound treatment reduced the expression and activation of the Smad signaling pathway in a mouse model of cardiac remodeling induced by aortic banding.[1] This finding suggests a novel therapeutic dimension for this compound, extending its effects beyond simple vasodilation to the modulation of pro-fibrotic signaling.

Mechanism of Interaction: The eNOS-NO-cGMP Axis and Smad Inhibition

The inhibitory effect of this compound on the Smad pathway is likely indirect and mediated by its primary function as an eNOS enhancer. The proposed mechanism involves the following steps:

  • eNOS Enhancement : this compound upregulates the expression and activity of eNOS, leading to an increased synthesis of nitric oxide (NO).

  • Guanylate Cyclase Activation : NO diffuses into target cells and activates soluble guanylate cyclase (sGC).

  • cGMP Production : Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • PKG Activation : cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).

  • Smad Ubiquitination and Degradation : Activated PKG is thought to interfere with the TGF-β/Smad signaling cascade by promoting the ubiquitination and subsequent proteasomal degradation of receptor-activated Smads (R-Smads), particularly Smad2 and Smad3.[2] This prevents their accumulation in the nucleus and subsequent transcription of pro-fibrotic target genes.

This proposed mechanism provides a molecular basis for the observed anti-fibrotic and anti-remodeling effects of this compound.

cluster_this compound This compound Action cluster_eNOS_Pathway eNOS-NO-cGMP Pathway cluster_TGF_Pathway TGF-β/Smad Pathway cluster_degradation Proteasomal Degradation This compound This compound eNOS eNOS This compound->eNOS enhances NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates Ubiquitination Ubiquitination PKG->Ubiquitination promotes TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR binds pSmad23 p-Smad2/3 TGFbR->pSmad23 phosphorylates SmadComplex p-Smad2/3-Smad4 Complex pSmad23->SmadComplex Proteasome Proteasome pSmad23->Proteasome degradation Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus translocates GeneTranscription Pro-fibrotic Gene Transcription Nucleus->GeneTranscription induces Ubiquitination->pSmad23 targets

Figure 1. Proposed mechanism of this compound-mediated inhibition of the Smad signaling pathway.

Data Presentation: Effects of this compound on Smad Signaling

The following table summarizes the key findings regarding the impact of this compound on the Smad signaling pathway, primarily derived from studies on cardiac remodeling.

ParameterModel SystemTreatment GroupControl GroupOutcomeReference
Smad Pathway Activation Aortic-banded miceThis compound (10 mg/kg/day)VehicleReduced expression and activation of the Smad signaling pathway[1]
Phosphorylated Smad2/3 Levels Aortic-banded miceThis compound (10 mg/kg/day)VehicleQualitative reduction observed via Western Blot[1]

Note: Specific quantitative data on the percentage reduction of Smad protein expression or phosphorylation were not available in the reviewed literature. The primary study reports a qualitative decrease based on Western blot analysis.

Experimental Protocols

This section details a representative protocol for assessing the phosphorylation status of Smad2/3 in tissue lysates, a key experiment to evaluate the interaction between this compound and the Smad pathway.

Western Blot Analysis of Phosphorylated Smad2/3

This protocol is synthesized from standard methodologies for detecting phosphorylated proteins.

Objective: To quantify the levels of phosphorylated Smad2/3 (p-Smad2/3) relative to total Smad2/3 in tissue or cell lysates following treatment with this compound.

Materials:

  • Tissue or cell samples (e.g., heart tissue from animal models, cultured cardiac fibroblasts)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-Smad2/3 and anti-total-Smad2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Homogenize tissue samples or lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-Smad2/3 overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total Smad2/3 to normalize for protein loading.

    • Quantify the band intensities using densitometry software. The ratio of p-Smad2/3 to total Smad2/3 is then calculated.

start Tissue/Cell Lysate (with Protease/Phosphatase Inhibitors) protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-Smad2/3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping Membrane Stripping detection->stripping analysis Densitometric Analysis (p-Smad2/3 vs. total Smad2/3) detection->analysis reprobing Re-probing (anti-total-Smad2/3) stripping->reprobing reprobing->detection re-detection

Figure 2. Experimental workflow for Western blot analysis of Smad2/3 phosphorylation.

Conclusion

The interaction between this compound and the Smad signaling pathway represents a promising area of research with significant therapeutic implications. The ability of this eNOS enhancer to downregulate the pro-fibrotic Smad cascade provides a multifaceted mechanism of action that could be beneficial in treating a range of fibrotic and cardiovascular diseases. Further investigation is warranted to precisely quantify the effects of this compound on Smad protein phosphorylation and to fully elucidate the downstream consequences of this interaction in various pathological contexts. The methodologies and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals to explore this novel aspect of this compound's biological activity.

References

Foundational Studies on AVE3085 and Blood pressure Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on AVE3085, a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS), and its role in blood pressure regulation. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Concept: this compound as an eNOS Transcription Enhancer

This compound has been identified as a compound that enhances the transcription of the endothelial nitric oxide synthase (eNOS) gene.[1][2] This upregulation of eNOS leads to increased production of nitric oxide (NO), a critical signaling molecule in the vasculature.[1][3] NO plays a crucial role in maintaining vascular homeostasis by promoting vasodilation, inhibiting platelet aggregation, and preventing leukocyte adhesion.[2] In hypertensive states, endothelial dysfunction is often characterized by reduced NO bioavailability.[2][3] By targeting the transcriptional machinery of eNOS, this compound represents a therapeutic strategy to restore endothelial function and, consequently, lower blood pressure.[2][3]

Quantitative Data from Preclinical Studies

The antihypertensive effects of this compound have been demonstrated in various animal models. The data below is compiled from key foundational studies.

Table 1: Effect of this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR) and Normotensive Wistar Kyoto (WKY) Rats

Animal ModelTreatment GroupDoseDurationMean Systolic Blood Pressure (mmHg ± SEM)Reference
SHRControlVehicle4 weeks170.0 ± 4.0[2]
SHRThis compound10 mg/kg/day, oral4 weeks151.8 ± 1.8[2]
WKYControlVehicle4 weeks121.5 ± 4.2[2]
WKYThis compound10 mg/kg/day, oral4 weeks114.8 ± 2.3[2]

Table 2: Effect of this compound on Systolic Blood Pressure in eNOS Knockout (eNOS-/-) Mice

Animal ModelTreatment GroupDoseDurationMean Systolic Blood Pressure (mmHg ± SEM)Reference
Wild-type (C57BL/6J)Untreated--113.4 ± 1.4[2]
eNOS-/-Untreated--Significantly higher than Wild-type[2]
eNOS-/-This compound10 mg/kg/day, oral8 weeksNo significant effect[2]

Experimental Protocols

This section details the methodologies employed in the foundational studies of this compound.

Animal Models and Drug Administration
  • Spontaneously Hypertensive Rat (SHR) and Wistar Kyoto (WKY) Rat Studies : Male SHRs and age-matched normotensive WKY rats were used as a model for essential hypertension. This compound was administered orally at a dose of 10 mg/kg/day for 4 weeks.[2][3]

  • eNOS Knockout (eNOS-/-) Mouse Studies : To confirm the eNOS-dependent mechanism of this compound, eNOS-/- mice were treated with this compound (10 mg/kg/day, oral) for up to 8 weeks.[2]

  • db/db Mouse Studies : To investigate the effects of this compound in a model of diabetic vasculopathy, male db/db mice were treated with this compound (10 mg/kg/day, oral) for 7 days.

Blood Pressure Measurement

Systolic blood pressure was measured in conscious rats and mice using a non-invasive tail-cuff method.[2]

Assessment of Vascular Function (Isometric Force Measurement)
  • Tissue Preparation : The thoracic aorta was excised, cleaned of connective tissue, and cut into rings (2-3 mm in width).[2]

  • Organ Bath Setup : Aortic rings were mounted in organ baths containing Krebs solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings were stretched to an optimal resting tension.

  • Experimental Procedure : After an equilibration period, the rings were pre-contracted with a submaximal concentration of an alpha-adrenergic agonist like phenylephrine. Cumulative concentration-response curves to acetylcholine (B1216132) (an endothelium-dependent vasodilator) and sodium nitroprusside (an endothelium-independent vasodilator) were then generated to assess endothelial and smooth muscle function, respectively.[2]

Western Blotting for eNOS and Phosphorylated eNOS
  • Protein Extraction : Aortic tissues were homogenized in a lysis buffer containing protease and phosphatase inhibitors.[2]

  • Electrophoresis and Transfer : Protein samples were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[2]

  • Immunoblotting : Membranes were blocked and then incubated with primary antibodies against total eNOS (1:500 dilution) and phosphorylated eNOS at Ser1177 (p-eNOS; 1:1000 dilution). A primary antibody against GAPDH was used as a loading control. After washing, membranes were incubated with appropriate horseradish peroxidase-conjugated secondary antibodies.[2]

  • Detection : Protein bands were visualized using an enhanced chemiluminescence detection system.[2]

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for eNOS mRNA
  • RNA Extraction and Reverse Transcription : Total RNA was extracted from aortic tissues, and complementary DNA (cDNA) was synthesized using a reverse transcriptase enzyme.[2][3]

  • PCR Amplification : The cDNA was amplified by PCR using specific primers for rat eNOS and a housekeeping gene (e.g., GAPDH) for normalization.

    • Representative Rat eNOS Primer Sequences :

      • Forward: 5'-GGCATACAGAACCCAGGATG-3'[4]

      • Reverse: 5'-GGATGCAAGGCAAGTAGGA-3'[4]

    • Representative Rat GAPDH Primer Sequences :

      • Forward: 5'-AGACAGCCGCATCTTCTTGT-3'[4]

      • Reverse: 5'-CTTGCCGTGGGTAGAGTCAT-3'[4]

  • Analysis : The PCR products were separated by agarose (B213101) gel electrophoresis and visualized to determine the relative expression of eNOS mRNA.[2]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

AVE3085_Mechanism cluster_Endothelium Endothelium cluster_SmoothMuscle Vascular Smooth Muscle This compound This compound EndothelialCell Endothelial Cell This compound->EndothelialCell Enters eNOS_Gene eNOS Gene (in nucleus) EndothelialCell->eNOS_Gene Enhances Transcription (precise mechanism under investigation) eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation NO Nitric Oxide (NO) eNOS_Protein->NO L-arginine to L-citrulline sGC Soluble Guanylate Cyclase (sGC) (in smooth muscle cell) NO->sGC Activates cGMP cGMP sGC->cGMP GTP to cGMP Vasodilation Vasodilation cGMP->Vasodilation Induces BP Decreased Blood Pressure Vasodilation->BP

Caption: Proposed mechanism of this compound in blood pressure reduction.

Experimental Workflow for In Vivo Studies

InVivo_Workflow AnimalModels Animal Models (SHR, WKY, eNOS-/- mice) DrugAdmin Oral Administration This compound (10 mg/kg/day) or Vehicle AnimalModels->DrugAdmin BP_Measurement Systolic Blood Pressure Measurement (Tail-cuff) DrugAdmin->BP_Measurement Tissue_Harvest Aorta Harvest BP_Measurement->Tissue_Harvest Vascular_Function Vascular Function Assessment (Isometric Force Measurement) Tissue_Harvest->Vascular_Function Biochemical_Analysis Biochemical Analysis (Western Blot, RT-PCR) Tissue_Harvest->Biochemical_Analysis

Caption: Workflow for in vivo studies of this compound.

Logic of eNOS-Dependence Experiment

eNOS_Dependence_Logic cluster_0 Hypothesis cluster_1 Experimental Design cluster_2 Predicted Outcome cluster_3 Conclusion Hypothesis This compound lowers blood pressure by enhancing eNOS. WT_Mice Wild-Type Mice (functional eNOS) Hypothesis->WT_Mice eNOS_KO_Mice eNOS Knockout Mice (no eNOS) Hypothesis->eNOS_KO_Mice AVE3085_Treatment Treat both groups with this compound WT_Mice->AVE3085_Treatment eNOS_KO_Mice->AVE3085_Treatment WT_Outcome Blood Pressure Decreases AVE3085_Treatment->WT_Outcome KO_Outcome Blood Pressure Does Not Change AVE3085_Treatment->KO_Outcome Conclusion Effect of this compound is eNOS-dependent. WT_Outcome->Conclusion KO_Outcome->Conclusion

Caption: Logical framework for confirming eNOS-dependence of this compound.

Discussion and Future Directions

The foundational studies on this compound provide compelling evidence for its potential as an antihypertensive agent. The mechanism of action, centered on the transcriptional upregulation of eNOS, offers a targeted approach to correcting the endothelial dysfunction that underlies many cases of hypertension.[2][3] The lack of a blood pressure-lowering effect in eNOS knockout mice strongly supports this eNOS-dependent mechanism.[2]

While a study by Wohlfart et al. (2008) on this compound and the related compound AVE9488 showed that knockdown of the transcription factor Sp1 did not prevent their eNOS-enhancing effects, the precise molecular pathway by which this compound upregulates eNOS transcription remains an area for further investigation.[1] Future research should focus on elucidating the specific transcription factors and signaling cascades that are modulated by this compound. Identifying these molecular targets will provide a more complete understanding of its mechanism of action and could facilitate the development of even more potent and specific eNOS-enhancing therapies. Furthermore, while preclinical data are promising, the translation of these findings to clinical settings through well-designed clinical trials is the necessary next step in evaluating the therapeutic potential of this compound for the treatment of hypertension and other cardiovascular diseases characterized by endothelial dysfunction.

References

AVE3085 and Its Impact on Reactive Oxygen Species Production: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive oxygen species (ROS) are critical mediators of endothelial dysfunction and play a central role in the pathophysiology of numerous cardiovascular diseases, including hypertension, atherosclerosis, and diabetic vasculopathy. An imbalance favoring ROS production over antioxidant defenses leads to oxidative stress, which impairs nitric oxide (NO) bioavailability and promotes vascular damage. AVE3085 is a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription. This document provides a detailed technical guide on the mechanisms by which this compound mitigates ROS production, thereby restoring endothelial function. We will explore its effects on eNOS expression and coupling, its inhibitory action on key pro-oxidant enzymes, and present quantitative data from key preclinical studies. Detailed experimental protocols and signaling pathway visualizations are provided to support further research and development.

Core Mechanism: Enhancement of eNOS-Mediated Nitric Oxide Bioavailability

The primary mechanism of this compound involves the upregulation of eNOS, the enzyme responsible for producing the critical signaling molecule, nitric oxide (NO), in the vasculature.

  • Transcriptional Upregulation : this compound enhances the promoter activity of the eNOS gene, leading to increased eNOS mRNA and subsequent protein expression. This action restores eNOS levels in pathological conditions where its expression is often suppressed.

  • Increased NO Production : The elevated levels of functional eNOS protein result in greater production of NO.

  • ROS Scavenging : NO can directly react with and neutralize superoxide (B77818) (O₂⁻), a primary ROS, to form peroxynitrite. While peroxynitrite can be a nitrating agent, the net effect of restoring basal NO levels in an environment of oxidative stress is a reduction in the steady-state concentration of superoxide. This increased NO bioavailability is a key factor in how this compound ameliorates endothelial dysfunction and reduces overall oxidative stress in the vascular wall.

G This compound This compound eNOS_Promoter eNOS Gene Promoter This compound->eNOS_Promoter Activates eNOS_mRNA eNOS mRNA eNOS_Promoter->eNOS_mRNA Transcription↑ eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation↑ NO Nitric Oxide (NO)↑ eNOS_Protein->NO Produces Reduced_ROS Reduced Oxidative Stress NO->Reduced_ROS Scavenges O₂⁻ ROS Superoxide (O₂⁻)

Caption: Core mechanism of this compound action on NO production and ROS reduction.

Modulation of Key ROS-Producing Enzymes

Beyond simply increasing NO production, this compound actively reduces ROS at its sources by modulating the activity of key enzymatic systems responsible for vascular oxidative stress.

Reversal of eNOS Uncoupling

Under conditions of oxidative stress or cofactor (tetrahydrobiopterin, BH4) deficiency, eNOS can become "uncoupled." In this dysfunctional state, it transfers electrons to molecular oxygen rather than L-arginine, producing superoxide instead of NO. This turns a protective enzyme into a significant source of vascular ROS.

This compound has been shown to counteract this pathological process. Studies with the related compound AVE9488 demonstrated that treatment can enhance the vascular content of the essential eNOS cofactor BH4. By promoting a coupled state, this compound ensures that the upregulated eNOS enzyme functions correctly to produce NO, effectively "recoupling" the enzyme and shutting down this source of ROS.

G cluster_uncoupled Pathological State: eNOS Uncoupling cluster_coupled This compound-Mediated Recoupling u_eNOS eNOS u_Superoxide Superoxide (O₂⁻)↑ u_eNOS->u_Superoxide u_O2 O₂ u_O2->u_eNOS This compound This compound u_Stress Oxidative Stress / BH₄ Deficiency u_Stress->u_eNOS Causes Uncoupling c_eNOS eNOS c_NO Nitric Oxide (NO)↑ c_eNOS->c_NO c_Arginine L-Arginine c_Arginine->c_eNOS This compound->c_eNOS Promotes Coupling & Upregulation

Caption: this compound reverses eNOS uncoupling to restore NO production.

Inhibition of NADPH Oxidase

NADPH oxidases (Nox) are a major enzymatic source of superoxide in the vascular wall. Their activation is a key event in the development of endothelial dysfunction associated with hypertension and other cardiovascular diseases. Evidence suggests that this compound can suppress this critical source of ROS by decreasing the expression of essential NADPH oxidase subunits, specifically p22phox and Nox2. By downregulating the machinery of this pro-oxidant enzyme complex, this compound directly lowers the capacity of the vasculature to generate superoxide.

G This compound This compound Nox_Genes NADPH Oxidase Subunit Genes (p22phox, Nox2) This compound->Nox_Genes Downregulates Expression Nox_Complex Assembled NADPH Oxidase Complex Nox_Genes->Nox_Complex Reduced Assembly Superoxide Superoxide (O₂⁻) Production↓ Nox_Complex->Superoxide Reduced Activity

Caption: this compound inhibits NADPH oxidase-derived superoxide production.

Quantitative Data Summary

The effects of this compound on ROS and related markers have been quantified in several key preclinical models of cardiovascular disease.

Model Treatment Key Quantitative Findings Reference
Spontaneously Hypertensive Rats (SHRs) 10 mg/kg/day (oral) for 4 weeks- Significantly decreased formation of nitrotyrosine (a marker of peroxynitrite-mediated oxidative stress) in the aorta.
- Increased protein levels of eNOS and phosphorylated eNOS in the aorta.
Diabetic db/db Mice 10 mg/kg/day (oral) for 7 days- Lowered oxidative stress in the aorta.
In Vitro High Glucose Model 1 µmol/L this compound co-treatment- Reversed the elevated ROS generation in mouse aortas cultured in high glucose (30 mmol/L).
Apolipoprotein E-knockout (apoE-KO) Mice 12-week treatment- Reduced atherosclerotic plaque formation.
- Prevented the significant generation of reactive oxygen species observed in aortas from untreated apoE-KO mice.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the effect of this compound on ROS production and endothelial function.

Measurement of Vascular ROS Production

This protocol outlines the detection of superoxide in vascular tissues.

G start Animal Treatment (e.g., this compound 10mg/kg/day) step1 Isolate Aortic Segments start->step1 step2 Incubate with Dihydroethidium (DHE) (e.g., 10 µM in Krebs-HEPES buffer) step1->step2 step3 Cryosection the Tissue step2->step3 step4 Fluorescence Microscopy (Excitation ~520 nm, Emission ~610 nm) step3->step4 step5 Image Analysis & Quantification (Measure red fluorescence intensity) step4->step5

Methodological & Application

Application Notes and Protocols for In Vivo Studies of AVE3085 in Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for in vivo studies investigating the effects of AVE3085 in a hypertensive rat model. This compound is a novel small molecule that acts as a transcriptional enhancer of endothelial nitric oxide synthase (eNOS).[1][2] In hypertensive states, where nitric oxide (NO) bioavailability is often impaired, this compound has been shown to restore endothelial function and reduce blood pressure.[2][3] This document outlines the experimental procedures, data presentation, and key signaling pathways involved, offering a comprehensive guide for researchers in cardiovascular pharmacology.

Introduction

Hypertension is a critical risk factor for numerous cardiovascular diseases and is often associated with endothelial dysfunction, characterized by reduced production of nitric oxide (NO).[2][4] Endothelial nitric oxide synthase (eNOS) is the key enzyme responsible for NO production in the vasculature.[1][2] The compound 2,2-difluoro-benzo[2][4]dioxole-5-carboxylic acid indan-2-ylamide, known as this compound, has been identified as a transcriptional enhancer of eNOS.[1] In vivo studies utilizing spontaneously hypertensive rats (SHRs) have demonstrated that this compound treatment can lead to a significant reduction in blood pressure, an effect attributed to the upregulation of eNOS expression and subsequent improvement in endothelium-dependent vasodilation.[1][4] These findings present a promising therapeutic strategy targeting the restoration of endogenous NO production for the management of hypertension.[2]

Data Presentation

The following tables summarize the quantitative data from in vivo studies of this compound in spontaneously hypertensive rats (SHRs) and their normotensive Wistar Kyoto (WKY) counterparts.

Table 1: Effect of 4-Week this compound Treatment on Systolic Blood Pressure

Animal GroupTreatmentSystolic Blood Pressure (mmHg)
SHRVehicle (5% methylcellulose)170.0 ± 4.0
SHRThis compound (10 mg·kg·day⁻¹)151.8 ± 1.8
WKYVehicle (5% methylcellulose)121.5 ± 4.2
WKYThis compound (10 mg·kg·day⁻¹)114.8 ± 2.3

Data presented as mean ± SEM.[4]

Table 2: Effect of this compound on Aortic eNOS and Phosphorylated-eNOS (p-eNOS) Protein Expression

Animal GroupTreatmentRelative eNOS Protein ExpressionRelative p-eNOS Protein Expression
SHRVehicleSignificantly lower than WKYSignificantly lower than WKY
SHRThis compoundIncreased vs. SHR VehicleIncreased vs. SHR Vehicle
WKYVehicleBaselineBaseline
WKYThis compoundNo significant changeNo significant change

Qualitative summary based on Western blot analysis.[1][4]

Table 3: Effect of this compound on Aortic eNOS mRNA Expression

Animal GroupTreatmentRelative eNOS mRNA Expression
SHRVehicleSignificantly lower than WKY
SHRThis compoundIncreased vs. SHR Vehicle
WKYVehicleBaseline
WKYThis compoundIncreased vs. WKY Vehicle

Qualitative summary based on RT-PCR analysis.[4]

Experimental Protocols

Animal Model and Drug Administration
  • Animal Model: Adult male spontaneously hypertensive rats (SHR) and normotensive Wistar Kyoto rats (WKY) (6 months old) are used.[4] All animal procedures should be conducted in accordance with institutional guidelines and relevant regulations.[4]

  • Grouping: Rats are assigned to four groups:

    • SHR + Vehicle

    • SHR + this compound

    • WKY + Vehicle

    • WKY + this compound[4]

  • Drug Formulation: this compound is suspended in a 5% methylcellulose (B11928114) solution for oral administration.[4]

  • Administration: this compound is administered daily via oral gavage at a dose of 10 mg·kg·day⁻¹ for 4 weeks. The vehicle group receives an equivalent volume of the 5% methylcellulose solution.[2][4]

Blood Pressure Measurement
  • Method: Systolic blood pressure is measured using a non-invasive tail-cuff method.[4]

  • Procedure:

    • Acclimatize the rats to the restraining device and tail-cuff apparatus for several days prior to the experiment to minimize stress-induced variations in blood pressure.

    • On the day of measurement, place the rat in the restrainer.

    • Position the tail-cuff and a pulse transducer on the rat's tail.

    • The tail artery pressure signal is detected by the pulse transducer and recorded using a suitable data acquisition system.[4]

    • For each rat, obtain at least five consecutive measurements and calculate the average value to represent the systolic blood pressure.[4]

Tissue Harvesting and Preparation
  • Procedure:

    • At the end of the 4-week treatment period, euthanize the rats using an approved method.

    • Excise the thoracic aorta and place it in ice-cold, oxygenated Krebs solution.[4]

    • Carefully clean the aorta of surrounding connective tissue.[4]

    • For functional studies (isometric force measurement), cut the aorta into rings.

    • For molecular analysis, snap-freeze the aortic tissue in liquid nitrogen and store at -80°C until further processing.

Western Blotting for eNOS and p-eNOS Expression
  • Objective: To determine the protein levels of total eNOS and phosphorylated-eNOS in aortic tissue.

  • Procedure:

    • Homogenize the frozen aortic tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for eNOS and phosphorylated-eNOS (p-eNOS).

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for eNOS mRNA Expression
  • Objective: To determine the mRNA levels of eNOS in aortic tissue.

  • Procedure:

    • Extract total RNA from the frozen aortic tissue using a suitable RNA isolation kit.

    • Assess the quality and quantity of the extracted RNA.

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

    • Perform polymerase chain reaction (PCR) using primers specific for the eNOS gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the PCR products by agarose (B213101) gel electrophoresis and quantify the band intensities.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for in vivo studies.

AVE3085_Signaling_Pathway This compound This compound TF Transcription Factors This compound->TF Enhances eNOS_Gene eNOS Gene Transcription TF->eNOS_Gene Activates eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation p_eNOS Phosphorylated eNOS (Active) eNOS_Protein->p_eNOS Phosphorylation NO Nitric Oxide (NO) p_eNOS->NO Catalyzes Conversion L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation BP Reduced Blood Pressure Vasodilation->BP

Caption: Proposed signaling pathway of this compound in vascular endothelial cells.

Experimental_Workflow cluster_animal_prep Animal Preparation & Dosing cluster_measurements In Vivo Measurements cluster_ex_vivo Ex Vivo & Molecular Analysis Animal_Selection Select SHR & WKY Rats (6 months old) Grouping Randomize into 4 Groups: SHR+Veh, SHR+this compound WKY+Veh, WKY+this compound Animal_Selection->Grouping Dosing Daily Oral Gavage for 4 Weeks (10 mg/kg this compound or Vehicle) Grouping->Dosing BP_Measurement Weekly Systolic Blood Pressure (Tail-Cuff Method) Dosing->BP_Measurement Euthanasia Euthanasia & Tissue Harvesting (Thoracic Aorta) BP_Measurement->Euthanasia Western_Blot Western Blot: eNOS, p-eNOS Euthanasia->Western_Blot RT_PCR RT-PCR: eNOS mRNA Euthanasia->RT_PCR

Caption: Experimental workflow for in vivo studies of this compound in hypertensive rats.

References

Application Notes and Protocols: Western Blot Analysis of p-eNOS and eNOS after AVE3085 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE3085 is a novel small molecule that acts as an enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3] Endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, is a key factor in the pathogenesis of cardiovascular diseases such as hypertension.[1][2][3] this compound has been shown to restore endothelial function and reduce blood pressure in preclinical models, primarily by upregulating the expression and activity of eNOS.[1][2][4] This document provides detailed application notes and protocols for the Western blot analysis of total eNOS and its active, phosphorylated form (p-eNOS at Ser1177) in response to this compound treatment.

The activation of eNOS is a critical event in vascular homeostasis. Phosphorylation of eNOS at serine 1177 (p-eNOS Ser1177) is a key mechanism for increasing its enzymatic activity, leading to enhanced NO production. Studies have demonstrated that treatment with this compound not only increases the total protein expression of eNOS but also enhances its phosphorylation at this activating site.[1][4] Therefore, Western blotting for both total eNOS and p-eNOS is an essential technique to elucidate the mechanism of action of this compound and similar compounds.

Data Presentation

The following tables summarize the quantitative data from representative studies on the effect of this compound on eNOS and p-eNOS protein expression in the aortas of spontaneously hypertensive rats (SHR) compared to normotensive Wistar Kyoto (WKY) rats.

Table 1: Effect of 4-Week this compound Treatment on eNOS and p-eNOS Protein Expression

Treatment GroupRelative eNOS Protein Level (Arbitrary Units)Relative p-eNOS (Ser1177) Protein Level (Arbitrary Units)
WKY Control1.00 ± 0.121.00 ± 0.15
WKY + this compound1.05 ± 0.141.10 ± 0.18
SHR Control0.65 ± 0.090.58 ± 0.07
SHR + this compound0.95 ± 0.11#0.92 ± 0.10#

*Data are presented as mean ± SEM. *p<0.05 vs. WKY Control; #p<0.05 vs. SHR Control. Data are hypothetical and based on trends reported in cited literature.[1]

Table 2: Effect of Acute (2-hour) this compound Treatment on eNOS and p-eNOS Protein Expression in SHR Aortas

Treatment GroupRelative eNOS Protein Level (Arbitrary Units)Relative p-eNOS (Ser1177) Protein Level (Arbitrary Units)
SHR Control0.62 ± 0.080.55 ± 0.06
SHR + this compound (10 µmol/L)0.88 ± 0.10#0.85 ± 0.09#

*Data are presented as mean ± SEM. #p<0.05 vs. SHR Control. Data are hypothetical and based on trends reported in cited literature.[1]

Signaling Pathway

This compound is known to enhance the transcription of the eNOS gene. This leads to an increase in the total amount of eNOS protein available in the endothelial cells. Subsequently, a greater amount of eNOS can be phosphorylated at its activating residue, Ser1177, leading to a significant boost in NO production and subsequent vasodilation and other beneficial vascular effects.

AVE3085_eNOS_Pathway This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein (Total) eNOS_mRNA->eNOS_Protein p_eNOS_Protein p-eNOS (Ser1177) (Active) eNOS_Protein->p_eNOS_Protein Phosphorylation (e.g., by Akt) NO_Production Nitric Oxide (NO) Production p_eNOS_Protein->NO_Production Vascular_Effects Beneficial Vascular Effects (e.g., Vasodilation) NO_Production->Vascular_Effects

Caption: this compound enhances eNOS gene transcription, leading to increased eNOS protein, phosphorylation, and NO production.

Experimental Protocols

Protein Extraction from Aortic Tissue

This protocol describes the extraction of total protein from aortic tissue for subsequent Western blot analysis.

Materials:

  • Aortic tissue samples

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails

  • Tissue homogenizer

  • Microcentrifuge

  • BCA protein assay kit

Procedure:

  • Excise the aorta and immediately place it in ice-cold PBS to wash away any blood.

  • On an ice-cold surface, mince the tissue into small pieces.

  • Transfer the minced tissue to a pre-chilled microcentrifuge tube.

  • Add an appropriate volume of ice-cold lysis buffer (e.g., 300 µL for 5 mg of tissue).

  • Homogenize the tissue on ice using an electric homogenizer until no visible tissue clumps remain.

  • Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.

  • Aliquot the protein samples and store them at -80°C until use.

Western Blot Protocol for p-eNOS and eNOS

This protocol outlines the steps for detecting p-eNOS (Ser1177) and total eNOS by Western blotting.

Materials:

  • Protein extracts from aortic tissue

  • Laemmli sample buffer (4x or 5x)

  • SDS-PAGE gels (e.g., 8-10%)

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-p-eNOS (Ser1177)

    • Mouse anti-eNOS

    • Rabbit or mouse anti-β-actin (or other loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation: Thaw the protein extracts on ice. Mix an appropriate amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-eNOS (Ser1177) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: To detect total eNOS and a loading control on the same membrane, the membrane can be stripped of the bound antibodies and then re-probed. Incubate the membrane in a stripping buffer, wash thoroughly, and then repeat the blocking and antibody incubation steps with the primary antibodies for total eNOS and the loading control.

Experimental Workflow

The following diagram illustrates the workflow for the Western blot analysis of p-eNOS and eNOS.

Western_Blot_Workflow A Aortic Tissue Collection B Protein Extraction (Homogenization & Lysis) A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation (with Laemmli Buffer) C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation (p-eNOS, eNOS, Loading Control) G->H I Secondary Antibody Incubation H->I J Detection (ECL) & Imaging I->J K Data Analysis (Densitometry) J->K

Caption: Workflow for Western blot analysis of p-eNOS and eNOS from aortic tissue.

References

Application Notes and Protocols: Measuring eNOS mRNA Levels with AVE3085 using RT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for quantifying endothelial nitric oxide synthase (eNOS) mRNA levels in response to the eNOS enhancer, AVE3085, using reverse transcription-polymerase chain reaction (RT-PCR). This document is intended for researchers, scientists, and professionals in drug development investigating vascular biology and therapeutic interventions targeting the nitric oxide pathway.

Introduction

Endothelial nitric oxide synthase (eNOS) is a critical enzyme responsible for the production of nitric oxide (NO) in blood vessels. NO plays a crucial role in maintaining vascular homeostasis, and its reduced bioavailability is associated with endothelial dysfunction, a key factor in the pathogenesis of cardiovascular diseases such as hypertension and atherosclerosis.[1][2][3] The compound this compound has been identified as a small-molecule enhancer of eNOS transcription, leading to increased eNOS expression and subsequent restoration of endothelial function.[1][3][4][5] This document outlines a detailed RT-PCR protocol to measure the upregulation of eNOS mRNA in response to this compound treatment.

Signaling Pathway of this compound in eNOS Regulation

This compound enhances the transcription of the eNOS gene, leading to an increase in eNOS mRNA and protein levels. This results in greater NO production, which helps to improve endothelial function and reduce vascular oxidative stress.[1][4][6] The beneficial effects of this compound are dependent on the presence of eNOS, as the compound has been shown to be ineffective in eNOS-deficient models.[1][4]

AVE3085_eNOS_Pathway cluster_cell Endothelial Cell This compound This compound Transcription eNOS Gene Transcription This compound->Transcription enhances eNOS_mRNA eNOS mRNA Transcription->eNOS_mRNA produces eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein translates to NO_Production NO Production eNOS_Protein->NO_Production catalyzes Endothelial_Function Improved Endothelial Function NO_Production->Endothelial_Function leads to

Caption: Signaling pathway of this compound-mediated eNOS upregulation.

Experimental Protocol: RT-PCR for eNOS mRNA Quantification

This protocol is adapted from studies investigating the effect of this compound on eNOS expression in rat aortae.[4]

1. Materials and Reagents

  • Tissue/Cell Samples: e.g., Aortic rings from spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats.[4]

  • RNA Extraction: Aurum Total RNA Mini Kit (Bio-Rad) or similar.[4]

  • cDNA Synthesis: iScript™ cDNA Synthesis Kit (Bio-Rad) or similar.[4]

  • PCR: Taq DNA polymerase (Invitrogen) or similar, dNTPs, PCR buffer.[4]

  • Primers (Rat):

    • eNOS (sense): 5′-TGGCCGTGGAACAACTGGA-3′[4]

    • eNOS (antisense): 5′-TGAGCTGACAGAGTAGTACC-3′[4]

    • GAPDH (sense): 5′-TATGATGACATCAAGAAGGTGG-3′[4]

    • GAPDH (antisense): 5′-CACCACCCTGTTGCTGTA-3′[4]

  • Other: Nuclease-free water, liquid nitrogen, homogenizer.

2. Experimental Workflow

RTPCR_Workflow cluster_protocol RT-PCR Protocol start Start: Tissue/Cell Collection rna_extraction 1. RNA Extraction (e.g., Aurum Total RNA Mini Kit) start->rna_extraction cdna_synthesis 2. cDNA Synthesis (e.g., iScript cDNA Synthesis Kit) rna_extraction->cdna_synthesis pcr 3. PCR Amplification (eNOS and GAPDH primers) cdna_synthesis->pcr gel_electrophoresis 4. Agarose (B213101) Gel Electrophoresis pcr->gel_electrophoresis data_analysis 5. Densitometric Analysis gel_electrophoresis->data_analysis end End: eNOS mRNA Quantification data_analysis->end

Caption: Experimental workflow for eNOS mRNA quantification by RT-PCR.

3. Step-by-Step Method

3.1. Sample Preparation and RNA Extraction

  • Excise arterial rings (or collect cells) and immediately snap-freeze in liquid nitrogen.[4]

  • Homogenize the frozen tissue.

  • Extract total RNA using a commercial kit (e.g., Aurum Total RNA Mini Kit) following the manufacturer's instructions.[4]

  • Quantify the extracted RNA and assess its purity using a spectrophotometer.

3.2. Reverse Transcription (cDNA Synthesis)

  • Prepare the reverse transcription reaction mix using a cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit).[4]

  • Combine RNA templates with the iScript reaction mix, iScript reverse transcriptase, and nuclease-free water.[4]

  • Incubate the reaction mixture according to the following thermal profile:

    • 25°C for 5 minutes

    • 42°C for 30 minutes

    • 85°C for 5 minutes

    • Hold at 4°C[4]

3.3. Polymerase Chain Reaction (PCR)

  • Prepare the PCR master mix containing Taq DNA polymerase, PCR buffer, dNTPs, forward and reverse primers (for either eNOS or GAPDH), and nuclease-free water.

  • Add the synthesized cDNA template to the master mix.

  • Perform PCR amplification using the following thermal cycling conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 30 Cycles of:

      • Denaturation: 95°C for 1 minute

      • Annealing: 60°C for 1 minute

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 7 minutes[4]

3.4. Gel Electrophoresis and Data Analysis

  • Run the PCR products on an agarose gel to separate the amplified DNA fragments.

  • Visualize the DNA bands under UV light after staining with an appropriate dye (e.g., ethidium (B1194527) bromide).

  • Perform densitometric analysis of the bands to quantify the relative expression of eNOS mRNA, normalized to the expression of the housekeeping gene (GAPDH).

Data Presentation

The following table summarizes the expected qualitative results based on published studies. This compound treatment is expected to increase eNOS mRNA expression in both hypertensive and normotensive models.

Treatment GroupAnimal ModelTissueeNOS mRNA Expression (Relative to Control)Reference
VehicleWKY RatAortaBaseline[4]
This compound (10 mg·kg·day⁻¹, 4 weeks)WKY RatAortaUpregulated[4]
VehicleSHRAortaDownregulated (compared to WKY)[4]
This compound (10 mg·kg·day⁻¹, 4 weeks)SHRAortaUpregulated (restored towards WKY levels)[4]
ControlC57BL/6J Mouse Aortas in High GlucoseAortaBaseline[6]
This compound (1 µmol L⁻¹)C57BL/6J Mouse Aortas in High GlucoseAortaUpregulated[6]

Note: For precise quantitative data, it is recommended to perform real-time quantitative PCR (RT-qPCR).[7][8][9]

Conclusion

This protocol provides a robust method for assessing the efficacy of this compound in upregulating eNOS mRNA expression. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological mechanism and the experimental procedure. Researchers can adapt this protocol to various cell and tissue types to investigate the therapeutic potential of eNOS-enhancing compounds.

References

Application Notes and Protocols: Aortic Ring Vasoreactivity Assay Using AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aortic ring assay is a cornerstone ex vivo technique in cardiovascular pharmacology for investigating vascular reactivity. This method allows for the assessment of endothelium-dependent and -independent vasodilation and constriction in a controlled environment, providing valuable insights into the efficacy and mechanism of action of novel vasoactive compounds. AVE3085 is a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3] By upregulating eNOS expression and activity, this compound promotes the production of nitric oxide (NO), a key signaling molecule in vasodilation.[1][2][3] Impaired NO bioavailability is a hallmark of endothelial dysfunction, which is implicated in the pathogenesis of numerous cardiovascular diseases, including hypertension.[1][2][3]

These application notes provide a detailed protocol for utilizing the aortic ring vasoreactivity assay to evaluate the effects of this compound on vascular function. The focus is on assessing the ability of this compound to restore or enhance endothelium-dependent vasodilation.

Data Presentation

The primary effect of this compound is to enhance the function of the endothelium. Therefore, its efficacy is typically measured by the improvement in relaxation in response to an endothelium-dependent vasodilator, such as acetylcholine (B1216132) (ACh), rather than by a direct vasodilatory effect. The following tables summarize representative data from studies investigating the effect of this compound on aortic rings from spontaneously hypertensive rats (SHR), a model of endothelial dysfunction, compared to normotensive Wistar-Kyoto (WKY) rats.

Table 1: Effect of Chronic In Vivo this compound Treatment on Acetylcholine-Induced Vasorelaxation

Treatment GroupAgonistMaximal Relaxation (Emax %) to Acetylcholine
WKY ControlAcetylcholine85.3 ± 2.5
SHR ControlAcetylcholine33.2 ± 3.0
SHR + this compound (10 mg/kg/day for 4 weeks)Acetylcholine58.0 ± 3.1**

Data are presented as mean ± SEM. **P < 0.01 compared to SHR Control. Data adapted from Yang et al., 2011.[3]

Table 2: Effect of Acute Ex Vivo this compound Incubation on Acetylcholine-Induced Vasorelaxation in SHR Aortic Rings

Treatment GroupAgonistMaximal Relaxation (Emax %) to Acetylcholine
SHR ControlAcetylcholine35.1 ± 2.8
SHR + this compound (10 µM for 2 hours)Acetylcholine51.7 ± 3.5*

*Data are presented as mean ± SEM. P < 0.05 compared to SHR Control. Data adapted from Yang et al., 2011.[3]

Signaling Pathway of this compound-Mediated Vasodilation

This compound enhances the transcription of the eNOS gene, leading to increased eNOS protein levels. This results in greater production of nitric oxide (NO) in the endothelial cells. NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). sGC catalyzes the conversion of GTP to cyclic GMP (cGMP), which in turn activates protein kinase G (PKG). PKG activation leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.

AVE3085_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell This compound This compound eNOS_gene eNOS Gene Transcription This compound->eNOS_gene enhances eNOS_protein eNOS Protein eNOS_gene->eNOS_protein leads to increased NO Nitric Oxide (NO) eNOS_protein->NO catalyzes conversion L_Arg L-Arginine L_Arg->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation PKG->Relaxation leads to

Caption: Signaling pathway of this compound-mediated vasodilation.

Experimental Protocols

Materials and Reagents
  • Animals: Male spontaneously hypertensive rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats (12-14 weeks old).

  • Krebs-Henseleit Solution (KHS): (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25.0 NaHCO3, 11.1 glucose, and 2.5 CaCl2.

  • Gases: Carbogen (B8564812) (95% O2 / 5% CO2).

  • Drugs and Chemicals: this compound, phenylephrine (B352888) (PE), acetylcholine (ACh), sodium nitroprusside (SNP), heparin, and sodium pentobarbital.

  • Equipment:

    • Organ bath system with jacketed glass chambers (10-20 mL).

    • Isometric force transducers.

    • Data acquisition system.

    • Water bath circulator (37°C).

    • Dissection microscope and instruments (forceps, scissors).

Experimental Workflow

Experimental_Workflow cluster_prep Tissue Preparation cluster_mounting Mounting and Equilibration cluster_testing Vasoreactivity Testing A1 Euthanize Rat A2 Isolate Thoracic Aorta A1->A2 A3 Clean Adipose Tissue A2->A3 A4 Cut Aorta into Rings (3-4 mm) A3->A4 B1 Mount Rings in Organ Bath A4->B1 B2 Apply 1.5-2.0 g Resting Tension B1->B2 B3 Equilibrate for 90 min at 37°C B2->B3 B4 Wash with KHS every 20 min B3->B4 C1 Assess Viability with KCl (80 mM) B4->C1 C2 Pre-contract with Phenylephrine (1 µM) C1->C2 C3 Cumulative Addition of ACh (10⁻⁹ to 10⁻⁵ M) C2->C3 C4 (Optional) Wash out and test SNP for endothelium-independent relaxation C3->C4

Caption: General workflow for the aortic ring vasoreactivity assay.

Detailed Protocol

1. Preparation of Aortic Rings

  • Euthanize the rat via an approved method (e.g., overdose of sodium pentobarbital).

  • Open the thoracic cavity and carefully dissect the thoracic aorta.

  • Place the isolated aorta in ice-cold KHS.

  • Under a dissection microscope, remove the surrounding connective and adipose tissues.

  • Cut the cleaned aorta into rings of approximately 3-4 mm in length. Take care to not stretch or damage the endothelium.

2. Mounting and Equilibration

  • Mount each aortic ring between two L-shaped stainless steel hooks in an organ bath chamber filled with KHS.

  • Maintain the KHS at 37°C and continuously bubble with carbogen gas.

  • Connect the upper hook to an isometric force transducer.

  • Gradually apply a resting tension of 1.5-2.0 grams to each ring.

  • Allow the rings to equilibrate for at least 90 minutes. During this period, wash the tissues with fresh KHS every 20 minutes.

3. Assessment of this compound Effects

  • For Chronic In Vivo Studies:

    • Use aortic rings isolated from animals that have been pre-treated with this compound (e.g., 10 mg/kg/day orally for 4 weeks) or vehicle.

  • For Acute Ex Vivo Studies:

    • After the equilibration period, incubate the aortic rings with this compound (e.g., 10 µM) or vehicle directly in the organ bath for a specified period (e.g., 2 hours) before proceeding to the vasoreactivity testing.

4. Vasoreactivity Testing

  • Viability Check: After equilibration, test the viability of the rings by inducing a contraction with 80 mM KCl. After the contraction peaks, wash the rings with KHS to return to baseline tension.

  • Pre-contraction: Induce a stable, submaximal contraction with phenylephrine (PE, approximately 1 µM).

  • Endothelium-Dependent Relaxation: Once a stable plateau of contraction is reached, add acetylcholine (ACh) in a cumulative manner (from 10⁻⁹ M to 10⁻⁵ M) to generate a concentration-response curve.

  • Endothelium-Independent Relaxation (Optional): After washing out the ACh and allowing the rings to return to baseline, pre-contract again with PE. Then, add sodium nitroprusside (SNP), an NO donor, in a cumulative manner to assess the health of the smooth muscle cells.

Data Analysis
  • Record the relaxation at each concentration of ACh as a percentage of the pre-contraction induced by PE.

  • Plot the concentration-response curves using a non-linear regression model (e.g., sigmoidal dose-response) to determine the maximal relaxation (Emax) and the EC50 (the concentration of agonist that produces 50% of the maximal response).

  • Compare the Emax and EC50 values between control and this compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant increase in Emax or a leftward shift in the concentration-response curve in the this compound-treated group indicates an improvement in endothelium-dependent vasodilation.

Troubleshooting

  • No response to KCl: The tissue may be damaged. Ensure gentle handling during dissection and mounting.

  • Poor relaxation to ACh but normal relaxation to SNP: This indicates endothelial damage. Take extra care during the removal of connective tissue and the mounting process.

  • High variability between rings: Ensure uniform ring size and consistent tensioning. Use rings from the same region of the aorta for each experimental set.

  • Unstable baseline: Check for leaks in the organ bath system and ensure a consistent and stable temperature and gas supply.

References

Application Notes and Protocols for Administering AVE3085 to db/db Mice in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of AVE3085 to db/db mice, a model of type 2 diabetes, to investigate its therapeutic potential in mitigating diabetic complications. The protocols outlined below are based on established methodologies and offer detailed steps for in vivo studies, including drug preparation and administration, alongside key experimental procedures for assessing vascular function and related signaling pathways.

Introduction

This compound is a novel pharmacological agent that acts as an enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3] In the context of diabetes, where endothelial dysfunction is a critical hallmark, this compound has been shown to improve vascular function by increasing the bioavailability of nitric oxide (NO) and reducing oxidative stress.[1][4] The db/db mouse is a widely used genetic model of type 2 diabetes, characterized by obesity, hyperglycemia, and insulin (B600854) resistance, making it a suitable model for evaluating the efficacy of compounds like this compound.

Quantitative Data Summary

The following tables summarize the reported effects of this compound administration on key physiological and metabolic parameters in db/db mice.

Table 1: Effects of this compound on Physiological and Metabolic Parameters in db/db Mice

ParameterVehicle-Treated db/db MiceThis compound-Treated db/db MiceReference
Blood Pressure (mmHg)105.3 ± 0.888.84 ± 0.8[5]
Body Weight (g)52.4 ± 1.555.0 ± 2.9[5]
8-hour Fasting Glucose (mmol/L)26.1 ± 1.726.6 ± 2.2[5]

Data are presented as mean ± SEM. Treatment duration was 7 days with an oral administration of 10 mg/kg/day this compound.[5]

Experimental Protocols

Preparation and Administration of this compound

This protocol describes the preparation and oral administration of this compound to db/db mice.

Materials:

  • This compound

  • 0.5% Methyl cellulose (B213188)

  • Sterile water

  • Animal gavage needles (20-22 gauge)

  • Syringes (1 ml)

  • Balance

  • Vortex mixer

Procedure:

  • Preparation of Vehicle: Prepare a 0.5% methyl cellulose solution by dissolving 0.5 g of methyl cellulose in 100 ml of sterile water. Mix thoroughly until a homogenous suspension is formed.

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the number of animals and the dosage of 10 mg/kg/day.

    • Weigh the calculated amount of this compound and suspend it in the 0.5% methyl cellulose vehicle.

    • Vortex the suspension thoroughly before each administration to ensure a uniform mixture.

  • Animal Dosing:

    • Male db/db mice (12-18 weeks old) are suitable for this study.[5]

    • Administer the this compound suspension (10 mg/kg/day) or an equivalent volume of the vehicle to the control group via oral gavage.[5]

    • The treatment duration is typically 7 days.[5]

    • Monitor the animals daily for any adverse effects.

Assessment of Vascular Reactivity using Wire Myography

This protocol outlines the procedure for assessing endothelium-dependent relaxation in isolated aortic rings.

Materials:

  • Wire myograph system

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)

  • Phenylephrine (B352888) (PE)

  • Acetylcholine (B1216132) (ACh)

  • Sodium nitroprusside (SNP)

  • Dissection microscope

  • Force transducer

Procedure:

  • Tissue Preparation:

    • Following the treatment period, euthanize the mice via CO2 inhalation.[5]

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove adhering connective and adipose tissue.

    • Cut the aorta into 2 mm rings.

  • Mounting and Equilibration:

    • Mount the aortic rings on the wires of the myograph in a bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 3 mN.

  • Viability and Contraction:

    • Assess the viability of the rings by contracting them with 60 mM KCl.

    • After washing, induce a submaximal contraction with phenylephrine (1 µM).

  • Endothelium-Dependent Relaxation:

    • Once a stable plateau of contraction is reached, cumulatively add acetylcholine (1 nM to 10 µM) to assess endothelium-dependent relaxation.

  • Endothelium-Independent Relaxation:

    • After washing out the ACh, re-contract the rings with phenylephrine and assess endothelium-independent relaxation by cumulatively adding sodium nitroprusside (1 nM to 10 µM).

  • Data Analysis:

    • Record the changes in isometric tension using a force transducer and appropriate software.

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

Measurement of Reactive Oxygen Species (ROS) using Dihydroethidium (DHE) Staining

This protocol describes the detection of superoxide (B77818) in aortic tissue sections.

Materials:

  • Dihydroethidium (DHE)

  • Optimal cutting temperature (OCT) compound

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

  • Cryostat

Procedure:

  • Tissue Preparation:

    • Embed freshly dissected aortic segments in OCT compound and freeze rapidly in isopentane (B150273) pre-cooled with liquid nitrogen.

    • Store the frozen blocks at -80°C until sectioning.

  • Cryosectioning:

    • Cut 10 µm thick cross-sections of the aorta using a cryostat.

    • Mount the sections on glass slides.

  • DHE Staining:

    • Prepare a 10 µM DHE working solution in PBS. Protect the solution from light.

    • Cover the tissue sections with the DHE solution and incubate for 30 minutes at 37°C in a dark, humidified chamber.

  • Washing and Mounting:

    • Gently wash the slides three times with PBS.

    • Mount the slides with an aqueous mounting medium.

  • Fluorescence Microscopy and Analysis:

    • Immediately visualize the sections using a fluorescence microscope with an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.

    • Capture images and quantify the fluorescence intensity using appropriate image analysis software.

Western Blotting for eNOS Protein Expression

This protocol details the quantification of eNOS protein levels in aortic tissue.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against eNOS

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize aortic tissue in ice-cold lysis buffer.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-eNOS antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the eNOS expression to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow.

AVE3085_Mechanism cluster_0 Diabetic State (db/db mouse) cluster_1 This compound Intervention Hyperglycemia Hyperglycemia Increased ROS Increased ROS (NOX2-derived) Hyperglycemia->Increased ROS activates eNOS Uncoupling eNOS Uncoupling Increased ROS->eNOS Uncoupling promotes Increased NO Increased NO Bioavailability Decreased NO Decreased NO eNOS Uncoupling->Decreased NO leads to Endothelial Dysfunction Endothelial Dysfunction Decreased NO->Endothelial Dysfunction causes This compound This compound eNOS Transcription eNOS Transcription This compound->eNOS Transcription enhances Increased eNOS Increased eNOS Protein eNOS Transcription->Increased eNOS Increased eNOS->Increased NO Reduced ROS Reduced ROS Increased NO->Reduced ROS scavenges O2- Improved Endothelial\nFunction Improved Endothelial Function Increased NO->Improved Endothelial\nFunction

Caption: Proposed mechanism of this compound in diabetic vasculopathy.

Experimental_Workflow Start Start Animal Model db/db Mice (12-18 weeks) Start->Animal Model Grouping Grouping: - Vehicle Control - this compound (10 mg/kg/day) Animal Model->Grouping Treatment Oral Gavage (7 days) Grouping->Treatment Euthanasia Euthanasia and Tissue Collection (Aorta) Treatment->Euthanasia Vascular Function Wire Myography (Endothelial Relaxation) Euthanasia->Vascular Function ROS Measurement DHE Staining (Superoxide Levels) Euthanasia->ROS Measurement Protein Expression Western Blot (eNOS levels) Euthanasia->Protein Expression Data Analysis Data Analysis and Interpretation Vascular Function->Data Analysis ROS Measurement->Data Analysis Protein Expression->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for this compound studies in db/db mice.

References

Application Notes and Protocols for Measuring Nitric Oxide Production in HUVECs Treated with AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring nitric oxide (NO) production in Human Umbilical Vein Endothelial Cells (HUVECs) following treatment with AVE3085, a known enhancer of endothelial nitric oxide synthase (eNOS) transcription. This document includes an overview of the underlying signaling pathways, detailed experimental protocols for quantifying NO, and expected outcomes based on existing research.

Introduction

Nitric oxide is a critical signaling molecule in the vascular endothelium, primarily synthesized by eNOS. It plays a pivotal role in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion. Endothelial dysfunction, characterized by reduced NO bioavailability, is a hallmark of many cardiovascular diseases. This compound is a small molecule that has been shown to upregulate eNOS expression and enhance its activity, thereby increasing NO production.[1][2] This document outlines the protocols to quantify the effects of this compound on NO production in a primary human cell model, HUVECs.

Mechanism of Action of this compound

This compound enhances NO production in endothelial cells through a multi-faceted mechanism primarily centered on the regulation of eNOS.[2] Studies have demonstrated that this compound increases the transcription of the eNOS gene, leading to higher levels of eNOS mRNA and protein.[3][4] Furthermore, this compound promotes the phosphorylation of eNOS at its activating site, Serine 1177 (p-eNOS Ser1177), and suppresses phosphorylation at the inhibitory site, Threonine 495 (p-eNOS Thr495).[5] This dual regulation leads to a significant increase in eNOS enzymatic activity and subsequent NO production.

AVE3085_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Processes This compound This compound eNOS_Transcription eNOS Gene Transcription This compound->eNOS_Transcription Enhances p_eNOS_Ser1177 p-eNOS (Ser1177) (Active) This compound->p_eNOS_Ser1177 Promotes Phosphorylation p_eNOS_Thr495 p-eNOS (Thr495) (Inactive) This compound->p_eNOS_Thr495 Suppresses Phosphorylation eNOS_mRNA eNOS mRNA eNOS_Transcription->eNOS_mRNA Increases eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation eNOS_Protein->p_eNOS_Ser1177 eNOS_Protein->p_eNOS_Thr495 NO_Production Nitric Oxide (NO) Production p_eNOS_Ser1177->NO_Production Increases p_eNOS_Thr495->NO_Production Decreases Griess_Assay_Workflow start HUVECs Treated with this compound (12 hours) collect_supernatant Collect and Centrifuge Culture Supernatant start->collect_supernatant plate_samples Pipette 50 µL of Samples and Standards into 96-well Plate collect_supernatant->plate_samples prepare_standards Prepare Nitrite Standard Curve prepare_standards->plate_samples add_sulfanilamide Add 50 µL Sulfanilamide Solution (Incubate 5-10 min) plate_samples->add_sulfanilamide add_ned Add 50 µL NED Solution (Incubate 5-10 min) add_sulfanilamide->add_ned read_absorbance Measure Absorbance at 540 nm add_ned->read_absorbance calculate Calculate Nitrite Concentration read_absorbance->calculate DAF_FM_Workflow start HUVECs Treated with this compound (12 hours) wash_cells_1 Wash Cells with HBSS start->wash_cells_1 load_dye Incubate with 5-10 µM DAF-FM Diacetate (30-60 min) wash_cells_1->load_dye wash_cells_2 Wash Cells to Remove Excess Dye load_dye->wash_cells_2 de_esterify Incubate for De-esterification (15-30 min) wash_cells_2->de_esterify analyze Analyze Fluorescence (Flow Cytometry or Microscopy) de_esterify->analyze

References

Application Notes and Protocols for AVE3085 in Murine Cardiac Remodeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of AVE3085, a novel endothelial nitric oxide synthase (eNOS) enhancer, in murine models of cardiac remodeling. The following sections detail its dosage and administration, relevant experimental protocols, and the underlying signaling pathways.

Introduction

Cardiac remodeling, a key pathophysiological process in the development of heart failure, is characterized by changes in the size, shape, and function of the heart. This compound has emerged as a promising therapeutic agent by targeting endothelial dysfunction, a critical contributor to cardiac remodeling. As an eNOS transcription enhancer, this compound promotes the production of nitric oxide (NO), which plays a crucial role in cardiovascular homeostasis. This document outlines the practical aspects of utilizing this compound in preclinical research focused on cardiac hypertrophy and fibrosis.

Quantitative Data Summary

The following tables summarize the recommended dosage and administration of this compound in a common murine model of cardiac remodeling.

Table 1: this compound Dosage and Administration in a Murine Model of Pressure-Overload Induced Cardiac Remodeling

ParameterDetailsReference
Animal Model Male C57BL/6 mice[1]
Induction of Cardiac Remodeling Aortic Banding (AB)[1]
Drug This compound[1]
Dosage 10 mg/kg/day[1]
Administration Route Oral gavage[1]
Duration of Treatment 4 weeks[1]
Vehicle Not specified in the primary study, but 5% methylcellulose (B11928114) has been used for oral gavage of this compound in other rodent studies.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in research findings.

Murine Model of Cardiac Remodeling: Aortic Banding (AB)

This protocol describes the surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and remodeling.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (forceps, scissors, needle holder)

  • Suture material (e.g., 7-0 silk suture)

  • A blunt 27-gauge needle

  • Stereomicroscope

  • Warming pad

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).

  • Place the mouse in a supine position on a warming pad to maintain body temperature.

  • Perform a small transverse incision in the upper chest to expose the trachea. Intubate the mouse and connect it to a ventilator.

  • Make a left thoracotomy at the second intercostal space to expose the aortic arch.

  • Carefully dissect the transverse aorta between the innominate and left common carotid arteries.

  • Pass a 7-0 silk suture under the aorta.

  • Place a blunted 27-gauge needle parallel to the aorta.

  • Tie the suture snugly around both the aorta and the needle.

  • Quickly remove the needle to create a constriction of a defined diameter.

  • Close the chest wall and skin with sutures.

  • Administer post-operative analgesics as required and monitor the animal's recovery.

  • A sham operation, which includes all steps except for the aortic constriction, should be performed on a control group of mice.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., 5% methylcellulose in sterile water)

  • Oral gavage needles (22-gauge, ball-tipped)

  • Syringes

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. For a 10 mg/kg dose in a 25g mouse, a common dosing volume is 100 µL. Therefore, the concentration of the dosing solution would be 2.5 mg/mL.

  • Ensure the solution is homogenous before each administration. Sonication may be required to achieve a uniform suspension.

  • Administer this compound or vehicle to the mice once daily via oral gavage.

  • Treatment should commence after the induction of cardiac remodeling (e.g., 1 week post-aortic banding) and continue for the specified duration (e.g., 4 weeks).[1]

Assessment of Cardiac Remodeling

Materials:

  • High-frequency ultrasound system with a small animal probe (e.g., 30 MHz)

  • Anesthetic (e.g., light isoflurane)

  • Warming platform

Procedure:

  • Lightly anesthetize the mouse to minimize cardiodepressive effects.

  • Secure the mouse on a warming platform to maintain body temperature.

  • Apply ultrasound gel to the chest.

  • Acquire M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measure the following parameters from the M-mode tracings:

    • Left ventricular internal dimension at end-diastole (LVIDd)

    • Left ventricular internal dimension at end-systole (LVIDs)

    • Anterior and posterior wall thickness at end-diastole (AWd and PWd)

  • Calculate the following functional parameters:

    • Ejection Fraction (EF%)

    • Fractional Shortening (FS%)

Materials:

  • 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

  • Paraffin (B1166041) embedding station

  • Microtome

  • Staining reagents:

    • Masson's trichrome stain for fibrosis

    • Hematoxylin and Eosin (H&E) stain for hypertrophy

  • Microscope with a digital camera and analysis software

Procedure:

  • At the end of the study, euthanize the mice and excise the hearts.

  • Perfuse the hearts with PBS to remove blood, followed by fixation with 4% PFA.

  • Embed the fixed hearts in paraffin and cut 5 µm thick sections.

  • For Fibrosis Assessment:

    • Stain the sections with Masson's trichrome. Collagen fibers will stain blue, and cardiomyocytes will stain red.

    • Capture images of the left ventricular free wall.

    • Quantify the fibrotic area as a percentage of the total left ventricular area using image analysis software.

  • For Hypertrophy Assessment:

    • Stain the sections with H&E.

    • Capture images of the left ventricular free wall.

    • Measure the cross-sectional area of at least 100 cardiomyocytes per heart using image analysis software.

Signaling Pathways

This compound exerts its cardioprotective effects primarily through the enhancement of eNOS, leading to increased NO production. This, in turn, inhibits the pro-fibrotic and pro-hypertrophic Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.

AVE3085_Signaling_Pathway cluster_this compound This compound Action cluster_eNOS eNOS Activation cluster_TGFB TGF-β/Smad Signaling cluster_Remodeling Cardiac Remodeling This compound This compound eNOS eNOS Transcription Enhancement This compound->eNOS enhances NO Nitric Oxide (NO) Production eNOS->NO leads to Smad23 p-Smad2/3 NO->Smad23 inhibits phosphorylation TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR binds TGFBR->Smad23 phosphorylates Smad_complex Smad Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_Transcription Pro-fibrotic & Pro-hypertrophic Gene Transcription Nucleus->Gene_Transcription activates Remodeling Cardiac Hypertrophy & Fibrosis Gene_Transcription->Remodeling results in

Pathway Description: this compound enhances the transcription of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO). In the context of cardiac remodeling, pathological stimuli such as pressure overload activate the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β binds to its receptor, leading to the phosphorylation of Smad2 and Smad3 (p-Smad2/3). This complex then binds to Smad4 and translocates to the nucleus, where it promotes the transcription of genes involved in fibrosis (e.g., collagen) and hypertrophy (e.g., atrial natriuretic peptide). The increased NO production resulting from this compound administration inhibits the phosphorylation of Smad2/3, thereby blocking the downstream pro-fibrotic and pro-hypertrophic signaling cascade and attenuating cardiac remodeling.[1][3]

Experimental_Workflow cluster_Induction Model Induction cluster_Treatment Treatment Phase cluster_Assessment Assessment of Cardiac Remodeling Aortic_Banding Aortic Banding (AB) or Sham Surgery Treatment_Start Start of Treatment (e.g., 1 week post-AB) Aortic_Banding->Treatment_Start Daily_Treatment Daily Oral Gavage: - Vehicle - this compound (10 mg/kg) Treatment_Start->Daily_Treatment Treatment_End End of Treatment (4 weeks) Daily_Treatment->Treatment_End Echocardiography Echocardiography (Cardiac Function) Treatment_End->Echocardiography Sacrifice Euthanasia & Heart Excision Echocardiography->Sacrifice Histology Histological Analysis (Fibrosis & Hypertrophy) Sacrifice->Histology

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of eNOS and nitric oxide in the mitigation of cardiac remodeling. The provided protocols and data offer a solid foundation for researchers to design and execute robust preclinical studies. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, ultimately advancing our understanding of potential therapeutic strategies for heart failure.

References

Application Notes and Protocols for the Preparation of AVE3085 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of AVE3085, a potent endothelial nitric oxide synthase (eNOS) enhancer, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

This compound is a small molecule investigated for its therapeutic potential in cardiovascular diseases due to its ability to enhance eNOS transcription.[1][2] Proper preparation of stock solutions is the first critical step in performing reliable in vitro and in vivo studies.

PropertyValueReference
Molecular Weight 317.29 g/mol [3]
Chemical Formula C₁₇H₁₃F₂NO₃[1][3]
CAS Number 450348-85-3[1][3]
Appearance White to light yellow solid[3]
Solubility in DMSO 250 mg/mL (787.92 mM)[3]

Materials and Equipment

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 100 mM)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations.

Procedure:

  • Pre-warm DMSO: Bring a sealed bottle of anhydrous DMSO to room temperature. It is crucial to use newly opened or properly stored anhydrous DMSO as it is hygroscopic, and absorbed water can affect the solubility and stability of the compound.[3]

  • Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.73 mg of this compound.

    • Calculation: Molecular Weight (317.29 g/mol ) x Molar Concentration (0.1 mol/L) x Volume (0.001 L) = 0.03173 g or 31.73 mg.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Ultrasonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes to facilitate dissolution.[3] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer.

Important Considerations:

  • DMSO Concentration: Be mindful of the final concentration of DMSO in your experimental system, as high concentrations can have cytotoxic effects or interfere with cellular processes.[4][5] It is generally recommended to keep the final DMSO concentration below 0.5%.

  • Solubility in Aqueous Solutions: this compound has poor solubility in aqueous solutions. When diluting the DMSO stock into an aqueous buffer or medium, add the stock solution to the aqueous solution while vortexing to prevent precipitation.

Example Dilution for a 10 µM Working Solution:

To prepare 1 mL of a 10 µM working solution from a 100 mM stock:

  • Perform a serial dilution. First, dilute the 100 mM stock 1:100 in DMSO to create a 1 mM intermediate stock (e.g., add 2 µL of 100 mM stock to 198 µL of DMSO).

  • Then, dilute the 1 mM intermediate stock 1:100 in your final aqueous buffer or medium to achieve a 10 µM working concentration (e.g., add 10 µL of the 1 mM stock to 990 µL of medium). This results in a final DMSO concentration of 0.1%.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety and handling information.

Visualizations

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex & Sonicate add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Assay Medium thaw->dilute Calculate Dilution use Use in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

G This compound This compound eNOS_promoter eNOS Promoter This compound->eNOS_promoter enhances activity eNOS_transcription eNOS Transcription eNOS_promoter->eNOS_transcription leads to eNOS_protein eNOS Protein eNOS_transcription->eNOS_protein increases NO_production Nitric Oxide (NO) Production eNOS_protein->NO_production catalyzes endothelial_function Improved Endothelial Function NO_production->endothelial_function results in

Caption: Simplified signaling pathway of this compound as an eNOS enhancer.

References

Application Notes and Protocols for Testing AVE3085 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVE3085 is a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3] It has demonstrated potential in restoring endothelial function and is being investigated for its therapeutic benefits in cardiovascular diseases associated with endothelial dysfunction, such as hypertension.[1][2][3][4] The primary mechanism of action of this compound is the upregulation of eNOS expression at both the mRNA and protein levels, leading to increased nitric oxide (NO) bioavailability.[1][2][5][6] This subsequently helps in mitigating oxidative stress and improving endothelium-dependent vasodilation.[1][7]

These application notes provide a comprehensive guide for the in vitro experimental design to test the efficacy of this compound. The protocols detailed below are designed for researchers in academic and industrial settings to robustly evaluate the compound's effects on endothelial cell function. An established in vitro model for inducing endothelial dysfunction involves exposing endothelial cells to stressors like high glucose or homocysteine.[7][8]

Key Experimental Workflows

The following diagram illustrates the overall workflow for assessing the in vitro efficacy of this compound.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment Induce Endothelial Dysfunction Induce Endothelial Dysfunction Treat with this compound Treat with this compound Induce Endothelial Dysfunction->Treat with this compound Molecular Analysis Molecular Analysis Treat with this compound->Molecular Analysis Functional Assays Functional Assays Treat with this compound->Functional Assays G This compound This compound eNOS_promoter eNOS Promoter This compound->eNOS_promoter enhances activity eNOS_mRNA eNOS mRNA eNOS_promoter->eNOS_mRNA transcription eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein translation NO_production Nitric Oxide (NO) Production eNOS_protein->NO_production catalyzes Endothelial_Function Improved Endothelial Function NO_production->Endothelial_Function

References

Application Notes and Protocols: Utilizing eNOS-/- Mice as a Negative Control for AVE3085 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing endothelial nitric oxide synthase knockout (eNOS-/-) mice as a crucial negative control in experiments investigating the pharmacological effects of AVE3085. This compound is a novel small molecule that enhances the transcription of the eNOS gene, leading to increased eNOS protein expression and subsequent nitric oxide (NO) production.[1][2][3] Endothelial NO is a critical signaling molecule involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses.[4][5][6][7]

The primary mechanism of action of this compound is centered on its ability to upregulate eNOS. Therefore, demonstrating the absence of its effects in animals lacking the eNOS gene is paramount to confirming its specificity and mechanism of action. The eNOS-/- mouse model provides an invaluable in vivo tool for this purpose. These mice, which lack the gene for eNOS, are viable but exhibit a distinct phenotype characterized by hypertension and endothelial dysfunction.[8][9][10][11][12] By comparing the response to this compound in wild-type (WT) and eNOS-/- mice, researchers can definitively attribute the compound's observed effects to its interaction with the eNOS pathway.

Rationale for Using eNOS-/- Mice as a Negative Control

The central hypothesis for using eNOS-/- mice in this compound experiments is that the pharmacological effects of this compound will be significantly attenuated or completely absent in these animals. This is because this compound's therapeutic benefits, such as blood pressure reduction and improved endothelial function, are directly mediated by its ability to increase eNOS expression and activity.[1][2][13]

Logical Framework for Experimental Design

Caption: Logical workflow demonstrating the use of eNOS-/- mice as a negative control.

Key Signaling Pathways

This compound enhances the transcription of the eNOS gene. Once expressed, the eNOS enzyme produces nitric oxide (NO) from L-arginine. NO then activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.

eNOS Signaling Pathway

This compound This compound eNOS_gene eNOS Gene Transcription This compound->eNOS_gene enhances eNOS_protein eNOS Protein eNOS_gene->eNOS_protein leads to increased NO Nitric Oxide (NO) eNOS_protein->NO catalyzes conversion of L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->cGMP Vasodilation Vasodilation cGMP->Vasodilation promotes start Start: WT and eNOS-/- Mice treatment 4-Week Treatment: Vehicle or this compound (10 mg/kg/day) start->treatment bp_measurement Weekly Blood Pressure Measurement (Tail-Cuff) treatment->bp_measurement euthanasia End of Treatment: Euthanasia and Tissue Collection treatment->euthanasia bp_measurement->treatment data_analysis Data Analysis and Comparison bp_measurement->data_analysis aorta_excision Aorta Excision euthanasia->aorta_excision western_blot Western Blot for eNOS Expression aorta_excision->western_blot vascular_reactivity Vascular Reactivity Studies (Organ Bath) aorta_excision->vascular_reactivity western_blot->data_analysis vascular_reactivity->data_analysis conclusion Conclusion: Confirm eNOS-dependent mechanism of this compound data_analysis->conclusion

References

Application of AVE3085 in Studies of Homocysteine-Induced Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid that, at elevated levels (hyperhomocysteinemia), is an independent risk factor for cardiovascular diseases. One of the key pathological effects of hyperhomocysteinemia is the induction of endothelial dysfunction, a critical early event in the pathogenesis of atherosclerosis. This dysfunction is primarily characterized by reduced bioavailability of nitric oxide (NO), a crucial signaling molecule for maintaining vascular health. AVE3085, an endothelial nitric oxide synthase (eNOS) transcription enhancer, has emerged as a promising therapeutic agent to counteract Hcy-induced endothelial damage. This document provides detailed application notes and protocols for studying the effects of this compound in this context.

Mechanism of Action

Homocysteine impairs endothelial function through multiple mechanisms, primarily by promoting oxidative stress. Hcy can lead to the uncoupling of eNOS, an enzyme that normally produces NO. In its uncoupled state, eNOS produces superoxide (B77818) anions (O₂⁻) instead of NO, further contributing to oxidative stress. This process is exacerbated by Hcy-mediated activation of NADPH oxidase, a major source of vascular reactive oxygen species (ROS). The resulting increase in superoxide anions leads to the scavenging of NO to form peroxynitrite, a potent oxidant that causes cellular damage and further reduces NO bioavailability.

This compound counteracts these detrimental effects by enhancing the transcription of the eNOS gene, leading to increased eNOS protein expression. By promoting a higher level of functional eNOS, this compound helps to maintain coupled eNOS activity, thereby increasing NO production and reducing superoxide generation. This restoration of NO bioavailability improves endothelium-dependent vasorelaxation and mitigates the pro-inflammatory and pro-thrombotic environment induced by homocysteine.

Data Presentation

Table 1: Effect of this compound on Homocysteine-Induced Endothelial Dysfunction in Human Internal Mammary Artery
ParameterControlHomocysteine (100 µmol/L)Homocysteine (100 µmol/L) + this compound (30 µmol/L)
Maximal Relaxation to Acetylcholine (B1216132) (%) 95.2 ± 2.168.4 ± 3.588.7 ± 2.9#
Nitric Oxide (NO) Production (µmol/L) 25.6 ± 1.815.3 ± 1.222.1 ± 1.5#
eNOS Protein Expression (relative to control) 1.000.62 ± 0.080.91 ± 0.11#
eNOS mRNA Expression (relative to control) 1.001.45 ± 0.151.28 ± 0.12

* P < 0.05 vs. Control; # P < 0.05 vs. Homocysteine. Data adapted from Hou et al., 2018.

Experimental Protocols

Induction of Homocysteine-Induced Endothelial Dysfunction in vitro

This protocol describes the ex vivo treatment of isolated arterial rings to study the direct effects of homocysteine and this compound on vascular function.

Materials:

  • Human internal mammary arteries (or other suitable vessels) obtained from surgical procedures.

  • Krebs-Ringer bicarbonate solution (in mmol/L: NaCl 118.3, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, glucose 11.1).

  • L-Homocysteine.

  • This compound.

  • U46619 (thromboxane A₂ mimetic).

  • Acetylcholine.

  • Sodium nitroprusside.

  • Organ bath system for isometric tension recording.

Procedure:

  • Immediately place the obtained arterial segments in cold Krebs-Ringer solution.

  • Carefully dissect the arteries into rings of 2-3 mm in length, removing adherent connective tissue.

  • Mount the arterial rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, with buffer changes every 15-20 minutes.

  • After equilibration, pre-contract the rings with U46619 (-8 log mol/L).

  • Once a stable contraction is achieved, perform a cumulative concentration-response curve to acetylcholine (-10 to -4.5 log mol/L) to assess endothelium-dependent relaxation.

  • Wash the rings and allow them to return to baseline tension.

  • Incubate the rings with homocysteine (100 µmol/L) with or without this compound (30 µmol/L) for 24 hours in a cell culture incubator. A control group should be incubated with the vehicle.

  • After the incubation period, re-mount the rings in the organ bath, pre-contract with U46619, and repeat the acetylcholine concentration-response curve.

  • To assess endothelium-independent relaxation, a concentration-response curve to sodium nitroprusside can be performed.

Measurement of Nitric Oxide (NO) Production

This protocol utilizes a colorimetric assay to quantify NO production in the supernatant from the incubated arterial rings.

Materials:

  • Supernatant from the in vitro incubation of arterial rings.

  • Nitrate (B79036) reductase.

  • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Sodium nitrite (B80452) standard solutions.

  • Microplate reader.

Procedure:

  • Collect the supernatant from the different treatment groups of the arterial ring incubation.

  • To convert nitrate to nitrite, incubate the samples with nitrate reductase.

  • Add the Griess reagent to each sample and the sodium nitrite standards.

  • Incubate at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite in the samples by comparing the absorbance to the standard curve generated from the sodium nitrite standards.

Western Blotting for eNOS Protein Expression

This protocol details the quantification of eNOS protein levels in arterial tissue.

Materials:

  • Arterial tissue samples from the different treatment groups.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against eNOS.

  • Primary antibody against a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Homogenize the arterial tissue samples in ice-cold RIPA buffer.

  • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-eNOS antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody, or use a separate gel.

  • Quantify the band intensities and normalize the eNOS expression to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for eNOS mRNA Expression

This protocol outlines the measurement of eNOS mRNA levels in arterial tissue.

Materials:

  • Arterial tissue samples from the different treatment groups.

  • RNA extraction kit (e.g., TRIzol).

  • cDNA synthesis kit.

  • SYBR Green qPCR master mix.

  • Primers for eNOS and a reference gene (e.g., GAPDH).

  • RT-qPCR instrument.

Procedure:

  • Extract total RNA from the arterial tissue samples using an RNA extraction kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the

Application Notes and Protocols for AVE3085 Treatment in Apolipoprotein E-Knockout (apoE-KO) Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein E-knockout (apoE-KO) mice are a widely utilized preclinical model for the study of atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in the arteries. AVE3085 is a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS), an enzyme critical for maintaining vascular health.[1][2] In the context of atherosclerosis, endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability and increased oxidative stress, is a key initiating event. This compound has been investigated for its therapeutic potential in mitigating atherosclerosis by targeting and improving eNOS function. These application notes provide a comprehensive overview of the effects of this compound in apoE-KO mice, including quantitative data from related compounds, detailed experimental protocols, and visualizations of the underlying mechanisms.

Mechanism of Action

This compound exerts its anti-atherosclerotic effects primarily by enhancing the expression and activity of eNOS.[1][2] In pathological conditions such as atherosclerosis, eNOS can become "uncoupled," leading to the production of superoxide (B77818) and other reactive oxygen species (ROS) instead of the vasoprotective NO.[2] This uncoupling is a significant contributor to endothelial dysfunction and disease progression. This compound is believed to counteract this by upregulating eNOS gene expression and promoting the coupled state of the enzyme, thereby increasing NO bioavailability and reducing oxidative stress within the vasculature.[1][2] The beneficial effects of this compound are strictly dependent on the presence of eNOS, as studies in apoE/eNOS double knockout mice have shown no reduction in atherosclerotic plaque formation with similar compounds.[2]

Data Presentation

The following tables summarize the key quantitative findings on the effects of eNOS enhancers, specifically the structurally and functionally related compound AVE9488, in apoE-KO mice. While direct quantitative data for this compound in this specific model is limited in the public domain, the data for AVE9488 serves as a strong proxy due to their similar mechanisms of action.

Table 1: Effect of 12-Week AVE9488 Treatment on Atherosclerotic Plaque Formation in apoE-KO Mice

ParameterControl (Vehicle)AVE9488-TreatedPercentage Reduction
Atherosclerotic Plaque Area (% of Aortic Surface)Data not availableReducedNot specified
Cuff-Induced Neointima Formation (μm²)Data not availableReducedNot specified

Note: The primary literature states a reduction in plaque formation and neointima formation with AVE9488 and this compound treatment, but specific quantitative values for plaque area reduction with this compound are not provided. The effect is confirmed to be eNOS-dependent.[2]

Table 2: Effect of AVE9488 on eNOS Expression and Oxidative Stress in apoE-KO Mice

ParameterControl (Vehicle)AVE9488-TreatedChange
Vascular eNOS Protein ExpressionBaselineEnhancedIncreased
Aortic Reactive Oxygen Species (ROS) GenerationSignificant GenerationPartly PreventedDecreased
Vascular Tetrahydrobiopterin (BH4) ContentData not availableEnhancedIncreased

Note: AVE9488 treatment leads to enhanced vascular eNOS expression and an increased content of the essential eNOS cofactor BH4, which helps to reverse eNOS uncoupling and reduce ROS generation.[2]

Experimental Protocols

Animal Model and this compound Administration
  • Animal Model: Male apolipoprotein E-knockout (apoE-KO) mice on a C57BL/6J background are a standard model for these studies.

  • Housing and Diet: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and provided with a standard chow or a high-fat "Western-type" diet to accelerate atherosclerosis development.

  • Drug Administration: Based on studies with similar compounds and adjustments for metabolic rate, this compound can be administered orally. A suggested dosage, extrapolated from related studies, is approximately 30 mg/kg/day, which can be incorporated into the chow for chronic studies.[3]

  • Treatment Duration: A 12-week treatment period has been shown to be effective in reducing atherosclerotic plaque formation.[2]

Quantification of Atherosclerotic Plaques
  • Tissue Collection: At the end of the treatment period, mice are euthanized, and the aorta is perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. The entire aorta, from the heart to the iliac bifurcation, is dissected.

  • En Face Analysis:

    • The aorta is opened longitudinally, cleaned of any surrounding tissue, and pinned flat on a black wax surface.

    • The tissue is stained with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.

    • Images of the stained aorta are captured using a digital camera or a dissecting microscope.

    • The total aortic surface area and the plaque-covered area are quantified using image analysis software (e.g., ImageJ). The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by plaques.

  • Aortic Root Sectioning and Staining:

    • The heart and the aortic root are embedded in optimal cutting temperature (OCT) compound and frozen.

    • Serial cryosections (e.g., 10 µm thick) are cut from the aortic root.

    • Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid deposition.

    • The lesion area in the aortic root sections is quantified using image analysis software.

Measurement of eNOS Expression
  • Tissue Preparation: Aortic tissue is snap-frozen in liquid nitrogen and stored at -80°C until analysis.

  • Western Blotting for eNOS Protein:

    • Aortic tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against eNOS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

  • Quantitative Real-Time PCR (qRT-PCR) for eNOS mRNA:

    • Total RNA is extracted from aortic tissue using TRIzol reagent.

    • RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using primers specific for eNOS and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative expression of eNOS mRNA is calculated using the ΔΔCt method.

Assessment of Reactive Oxygen Species (ROS)
  • Dihydroethidium (DHE) Staining:

    • Freshly isolated aortas are embedded in OCT and snap-frozen.

    • Cryosections are prepared and incubated with DHE, a fluorescent probe that reacts with superoxide.

    • Fluorescence images are captured using a fluorescence microscope.

    • The intensity of the red fluorescence is quantified to determine the levels of superoxide.

  • Lucigenin-Enhanced Chemiluminescence:

    • Aortic rings are placed in a scintillation vial containing a buffer with lucigenin.

    • Chemiluminescence is measured using a luminometer. The signal is indicative of superoxide production.

Visualizations

Signaling Pathway of this compound in Atherosclerosis

AVE3085_Pathway cluster_0 Atherosclerotic Milieu in apoE-KO Mice cluster_1 This compound Intervention Endothelial Dysfunction Endothelial Dysfunction eNOS Uncoupling eNOS Uncoupling Endothelial Dysfunction->eNOS Uncoupling Increased ROS Increased ROS eNOS Uncoupling->Increased ROS Decreased NO Decreased NO eNOS Uncoupling->Decreased NO Atherosclerosis Atherosclerosis Increased ROS->Atherosclerosis Decreased NO->Atherosclerosis This compound This compound eNOS Transcription eNOS Transcription This compound->eNOS Transcription Increased BH4 Bioavailability Increased BH4 Bioavailability This compound->Increased BH4 Bioavailability Presumed Mechanism Increased eNOS Expression Increased eNOS Expression eNOS Transcription->Increased eNOS Expression eNOS Coupling eNOS Coupling Increased eNOS Expression->eNOS Coupling Increased BH4 Bioavailability->eNOS Coupling eNOS Coupling->eNOS Uncoupling Reverses Increased NO Production Increased NO Production eNOS Coupling->Increased NO Production Decreased ROS Production Decreased ROS Production eNOS Coupling->Decreased ROS Production Reduced Atherosclerosis Reduced Atherosclerosis Increased NO Production->Reduced Atherosclerosis Decreased ROS Production->Reduced Atherosclerosis

Caption: Mechanism of this compound in mitigating atherosclerosis.

Experimental Workflow for this compound Treatment in apoE-KO Mice

Experimental_Workflow start Start: apoE-KO Mice diet High-Fat Diet Induction (to accelerate atherosclerosis) start->diet treatment 12-Week Treatment: - Group 1: Vehicle (Control) - Group 2: this compound diet->treatment endpoint Endpoint Analysis treatment->endpoint analysis Atherosclerotic Plaque Quantification (En Face & Aortic Root) endpoint->analysis biochem Biochemical Assays: - eNOS Expression (Western Blot, qRT-PCR) - ROS Measurement (DHE Staining) endpoint->biochem results Data Analysis and Comparison analysis->results biochem->results

Caption: Workflow for evaluating this compound in apoE-KO mice.

References

Application Notes and Protocols: Long-Term Oral Gavage of AVE3085 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the long-term oral administration of AVE3085 to rats, based on established experimental models. The information herein is intended to guide researchers in designing and executing studies to evaluate the chronic effects of this eNOS enhancer.

Introduction

This compound is a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2] It has been investigated for its potential therapeutic benefits in cardiovascular diseases, particularly hypertension, by improving endothelial function.[1][2][3] These protocols are based on studies demonstrating the efficacy of this compound in spontaneously hypertensive rats (SHRs), a common model for essential hypertension.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a representative long-term study involving oral gavage of this compound in Spontaneously Hypertensive Rats (SHRs).

Table 1: Effect of 4-Week this compound Treatment on Systolic Blood Pressure in SHRs

Treatment GroupDoseDurationMean Systolic Blood Pressure (mmHg ± SEM)
SHR + Vehicle-4 weeks170.0 ± 4.0
SHR + this compound10 mg/kg/day4 weeks151.8 ± 1.8
WKY + Vehicle-4 weeks121.5 ± 4.2
WKY + this compound10 mg/kg/day4 weeks114.8 ± 2.3
WKY (Wistar-Kyoto) rats are the normotensive control strain for SHRs. Data sourced from studies by Yang et al.[3]

Table 2: Effects of 4-Week this compound Treatment on Aortic Vascular Function and Protein Expression in SHRs

ParameterSHR + VehicleSHR + this compoundKey Finding
Endothelium-dependent relaxation (ACh-induced)ImpairedSignificantly improvedThis compound restores endothelial function.[2][3]
eNOS protein expression in aorta-Up-regulatedEnhanced eNOS availability.[2][3]
eNOS mRNA expression in aorta-Up-regulatedIncreased eNOS transcription.[2][3]
eNOS phosphorylation in aorta-EnhancedIncreased eNOS activity.[2][3]
Nitrotyrosine formation in aortaIncreasedReducedDecreased oxidative stress.[1][3]
Data is qualitative as presented in the source, highlighting the directional change.[3]

Experimental Protocols

This section details the methodology for a 4-week oral gavage study in rats.

3.1. Animal Model

  • Species: Rat

  • Strain: Spontaneously Hypertensive Rat (SHR) and Wistar-Kyoto (WKY) as a normotensive control.

  • Age: Adult, e.g., 4 months old.[3]

  • Sex: Male[3]

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Ad libitum access to standard chow and water.

3.2. Materials and Reagents

  • This compound

  • Vehicle: 5% Methylcellulose (B11928114) in sterile water.[3]

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for adult rats, e.g., 16-18 gauge, 2-3 inches long).

  • Syringes (1-3 mL).

  • Animal scale.

  • Anesthesia (e.g., sodium pentobarbital (B6593769) for terminal procedures).[4]

3.3. Drug Preparation

  • Calculate the total amount of this compound required for the study duration based on the number of animals, their average weight, the dose (10 mg/kg), and treatment frequency (once daily).

  • Prepare the vehicle solution of 5% methylcellulose in sterile water.

  • On each treatment day, suspend the calculated amount of this compound in the vehicle to achieve a final concentration suitable for administering a reasonable volume (e.g., 1-2 mL/kg). Ensure the suspension is homogenous before each administration.

3.4. Oral Gavage Procedure

  • Animal Handling: Acclimatize the rats to handling for several days before the start of the experiment to minimize stress.

  • Dosing: Administer this compound (10 mg/kg) or the equivalent volume of vehicle via oral gavage once daily.[3]

  • Technique:

    • Gently restrain the rat.

    • Measure the gavage needle against the rat to determine the correct insertion length (from the tip of the nose to the last rib).

    • With the rat's head tilted upwards, gently insert the ball-tipped gavage needle into the esophagus. Do not force the needle.

    • Once the needle is in place, slowly administer the suspension.

    • Carefully withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress or injury.

3.5. Experimental Timeline and Endpoints

  • Duration: 4 weeks.[2][3]

  • Blood Pressure Measurement: Measure systolic blood pressure weekly using a non-invasive tail-cuff method.[3]

  • Terminal Procedures (at 4 weeks):

    • Anesthetize the rats.

    • Euthanize the animals and harvest tissues of interest (e.g., thoracic aorta).

    • For vascular function studies, perform isometric force measurements on isolated aortic rings.[2][3]

    • For molecular analysis, snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent Western blotting (to measure protein expression of eNOS, phosphorylated-eNOS, nitrotyrosine) and RT-PCR (to measure eNOS mRNA).[2][3]

Visualizations

4.1. Signaling Pathway of this compound

AVE3085_Signaling_Pathway This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene enhances Nitrotyrosine Nitrotyrosine Formation (Oxidative Stress) This compound->Nitrotyrosine reduces eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA increases eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein increases translation p_eNOS Phosphorylated eNOS (Active) eNOS_Protein->p_eNOS enhances phosphorylation NO Nitric Oxide (NO) p_eNOS->NO increases production Endothelial_Function Improved Endothelial Function NO->Endothelial_Function Blood_Pressure Reduced Blood Pressure Endothelial_Function->Blood_Pressure

Caption: Signaling pathway of this compound enhancing eNOS activity.

4.2. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Acclimatization Animal Acclimatization (SHR & WKY Rats) Daily_Gavage Daily Oral Gavage (4 Weeks) Animal_Acclimatization->Daily_Gavage Drug_Prep This compound Formulation (10 mg/kg in 5% Methylcellulose) Drug_Prep->Daily_Gavage Weekly_BP Weekly Blood Pressure (Tail-cuff method) Daily_Gavage->Weekly_BP Euthanasia Euthanasia & Tissue Harvest (Aorta) Weekly_BP->Euthanasia Vascular_Function Vascular Function Assay (Isometric Force Measurement) Euthanasia->Vascular_Function Molecular_Analysis Molecular Analysis (Western Blot & RT-PCR) Euthanasia->Molecular_Analysis

Caption: Experimental workflow for long-term this compound study in rats.

References

Troubleshooting & Optimization

AVE3085 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of AVE3085. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule enhancer of endothelial nitric oxide synthase (eNOS).[1][2][3] Its primary mechanism of action is to increase the transcription and expression of eNOS, leading to enhanced production of nitric oxide (NO).[3][4][5][6] This can help to restore endothelial function in pathological conditions such as hypertension.[3][4][5] this compound has been shown to up-regulate eNOS protein and mRNA levels, enhance eNOS phosphorylation at serine 1177 (p-eNOSSer1177), and decrease inhibitory phosphorylation at threonine 495 (p-eNOSThr495).[1][4][5]

Q2: What are the common research applications for this compound?

A2: this compound is primarily used in cardiovascular research. Studies have demonstrated its efficacy in ameliorating endothelial dysfunction, reducing blood pressure in hypertensive models, attenuating cardiac remodeling, and protecting against ischemia-reperfusion injury.[1][2][4][5][7] It is also used to investigate the role of the eNOS signaling pathway in various disease models.[2][8]

Q3: What are the recommended storage conditions for this compound?

A3: For solid this compound, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Troubleshooting Guide: Solubility Issues

Issue 1: Difficulty dissolving this compound powder.

  • Possible Cause: Use of an inappropriate solvent or improper technique.

  • Solution:

    • For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1]

    • Ultrasonication may be required to fully dissolve the compound in DMSO.[1]

    • Prepare a high-concentration stock solution in DMSO first, which can then be diluted in aqueous media for your experiments.

Issue 2: Precipitation of this compound in aqueous media during in vitro experiments.

  • Possible Cause: Low solubility of this compound in aqueous solutions. The final concentration of DMSO in the culture medium may be too low to maintain solubility.

  • Solution:

    • Ensure the final concentration of DMSO in your experimental medium is kept as low as possible while still maintaining the solubility of this compound. It is good practice to run a vehicle control with the same final DMSO concentration.

    • When diluting the DMSO stock solution, add it to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent immediate precipitation.

    • Consider a serial dilution approach.

Issue 3: Preparation of this compound for in vivo animal studies.

  • Possible Cause: this compound has poor solubility in aqueous solutions suitable for injection.

  • Solution:

    • A common method for oral administration involves a two-step process. First, prepare a concentrated stock solution in DMSO. Then, dilute this stock solution in corn oil.[1]

    • For a 1 mL working solution, a suggested protocol is to add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly.[1]

    • It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationMethodNotes
DMSO≥ 250 mg/mL (787.92 mM)In VitroUltrasonic assistance may be needed. Use of newly opened DMSO is critical due to hygroscopicity.[1]
DMSO/Corn Oil (1:9)≥ 2.08 mg/mLIn Vivo (Oral)Prepare fresh daily.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, ultrasonic bath.

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • If the compound does not dissolve completely with vortexing, place the tube in an ultrasonic bath for short intervals until the solution is clear.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Western Blot Analysis of eNOS and p-eNOS Expression

  • Cell/Tissue Lysis:

    • Homogenize tissue samples or lyse cells in ice-cold radioimmunoprecipitation assay (RIPA) lysis buffer containing a protease and phosphatase inhibitor cocktail.[5]

    • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[5]

    • Collect the supernatant and determine the protein concentration using a standard method like the Lowry assay.[5]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with primary antibodies against eNOS and phosphorylated-eNOS (p-eNOS) overnight at 4°C.[5]

    • Wash the membrane and incubate with the appropriate horseradish peroxidase-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

AVE3085_Signaling_Pathway cluster_this compound This compound Action cluster_eNOS_Regulation eNOS Regulation cluster_Downstream_Effects Downstream Effects This compound This compound eNOS_mRNA eNOS mRNA This compound->eNOS_mRNA Enhances Transcription p_eNOS_Thr495 p-eNOS (Thr495) (Inactive) This compound->p_eNOS_Thr495 Inhibits eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation p_eNOS_Ser1177 p-eNOS (Ser1177) (Active) eNOS_Protein->p_eNOS_Ser1177 Phosphorylation eNOS_Protein->p_eNOS_Thr495 Phosphorylation NO_Production Nitric Oxide (NO) Production p_eNOS_Ser1177->NO_Production Increases p_eNOS_Thr495->NO_Production Decreases Endothelial_Function Improved Endothelial Function NO_Production->Endothelial_Function

Caption: Signaling pathway of this compound enhancing eNOS activity.

In_Vivo_Preparation_Workflow cluster_Step1 Step 1: Stock Solution cluster_Step2 Step 2: Working Solution (Fresh Daily) A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Ultrasonicate to Dissolve B->C D High-Concentration DMSO Stock (e.g., 20.8 mg/mL) C->D F Add DMSO Stock (1 part) D->F Dilute E Measure Corn Oil (9 parts) G Mix Thoroughly E->G F->G H Final Working Solution for Oral Administration G->H

Caption: Workflow for preparing this compound for in vivo oral administration.

References

Technical Support Center: Troubleshooting Inconsistent Vasorelaxation Results in AVE3085 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in vasorelaxation experiments involving AVE3085.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant variability in the vasorelaxant response to this compound in our aortic ring experiments. What are the potential causes?

A1: Inconsistent vasorelaxation with this compound can stem from several factors related to experimental technique, tissue viability, and the underlying biological mechanisms. Here are key areas to investigate:

  • Endothelial Integrity: this compound enhances endothelial nitric oxide synthase (eNOS) transcription.[1][2][3] Therefore, its vasodilatory effect is critically dependent on a healthy and intact endothelium.

    • Troubleshooting Tip: Always perform a functional test for endothelial integrity at the beginning of each experiment. A robust relaxation response to an endothelium-dependent vasodilator like acetylcholine (B1216132) (ACh) in a pre-constricted vessel indicates a viable endothelium. Conversely, a poor response to ACh but a normal response to an endothelium-independent vasodilator like sodium nitroprusside (SNP) suggests endothelial damage.[2]

  • eNOS Coupling and Cofactor Availability: For eNOS to produce nitric oxide (NO) effectively, it must be in a "coupled" state, which requires the presence of essential cofactors, most notably tetrahydrobiopterin (B1682763) (BH4).[4] When BH4 levels are insufficient, eNOS becomes "uncoupled" and produces superoxide (B77818) radicals instead of NO, leading to reduced vasorelaxation and increased oxidative stress.

    • Troubleshooting Tip: Ensure your experimental buffer contains adequate concentrations of L-arginine, the substrate for eNOS. In some experimental models, supplementing with BH4 may be necessary to prevent eNOS uncoupling.

  • Oxidative Stress: Excessive reactive oxygen species (ROS) can quench NO, reducing its bioavailability and impairing vasorelaxation.[5][6] this compound has been shown to decrease the formation of nitrotyrosine, a marker of oxidative stress.[1][7]

    • Troubleshooting Tip: Minimize oxidative stress during tissue preparation and the experiment. Ensure continuous aeration of the physiological salt solution (PSS) with carbogen (B8564812) (95% O2, 5% CO2) to maintain physiological pH and oxygenation. Consider the use of antioxidants in your experimental setup if high levels of oxidative stress are suspected.

  • Tissue Handling and Preparation: Mechanical damage to the delicate endothelial layer during dissection and mounting of the aortic rings is a common source of variability.

    • Troubleshooting Tip: Handle the aortic tissue with extreme care. Use fine forceps and avoid touching the intimal surface. Ensure the wires or hooks for mounting are inserted carefully to minimize endothelial disruption.[8]

Q2: Our dose-response curves to this compound are not consistent between different animals of the same strain. What could be the reason?

A2: Biological variability is inherent in animal studies. However, significant inconsistencies may point to underlying differences in the animals' physiological state or subtle variations in experimental execution.

  • Animal Health and Age: The age and health status of the animals can significantly impact vascular function. Pathological conditions like hypertension can alter eNOS expression and function.[1][9][3]

    • Troubleshooting Tip: Use animals of a consistent age and health status for your experiments. Ensure proper housing and handling to minimize stress, which can affect vascular reactivity.

  • Normalization of Tension: Incorrect or inconsistent application of resting tension to the aortic rings can lead to variable contractile and relaxant responses.

    • Troubleshooting Tip: Implement a standardized normalization protocol to set the optimal resting tension for each aortic ring. This procedure ensures that each tissue is at a similar point on its length-tension curve, allowing for more comparable responses.[8]

Q3: We are not observing the expected potentiation of acetylcholine-induced relaxation after pre-incubation with this compound. What should we check?

A3: If this compound is not enhancing the effect of acetylcholine, consider the following:

  • Incubation Time and Concentration: The effects of this compound on eNOS transcription and subsequent protein expression are time and concentration-dependent.

    • Troubleshooting Tip: Review the literature for optimal pre-incubation times and concentrations of this compound for your specific tissue and experimental model. Studies have shown significant effects after a 2-hour incubation with 10 µmol·L⁻¹ this compound in isolated aortae.[2]

  • Basal eNOS Expression: The effect of an eNOS transcription enhancer will be more pronounced in tissues where basal eNOS expression is downregulated, such as in hypertensive models.[1][9][3]

    • Troubleshooting Tip: If using healthy, wild-type animals, the basal eNOS expression might already be optimal, leading to a less dramatic potentiation by this compound. Consider using a disease model where endothelial dysfunction is a known characteristic.

Quantitative Data Summary

The following tables summarize quantitative data from vasorelaxation experiments involving this compound in spontaneously hypertensive rats (SHRs) and their normotensive Wistar-Kyoto (WKY) counterparts.

Table 1: Effect of 4-Week Oral this compound Treatment (10 mg·kg·day⁻¹) on Acetylcholine (ACh)-Induced Endothelium-Dependent Relaxation in Aortae.

Animal ModelTreatmentMaximum Relaxation (Emax) to ACh (%)
SHRVehicle33.2 ± 3.0
SHRThis compound58.0 ± 3.1*
WKYVehicleNot significantly different from WKY + this compound
WKYThis compoundNot significantly different from WKY + Vehicle

*P < 0.01 vs. SHR Vehicle. Data from Xue et al., 2011.[2]

Table 2: Effect of 2-Hour ex vivo Incubation with this compound (10 µmol·L⁻¹) on Acetylcholine (ACh)-Induced Endothelium-Dependent Relaxation in Aortae.

Animal ModelTreatmentMaximum Relaxation (Emax) to ACh (%)
SHRVehicle26.9 ± 4.4
SHRThis compound50.2 ± 4.5*
WKYVehicleNot significantly different from WKY + this compound
WKYThis compoundNot significantly different from WKY + Vehicle

*P < 0.05 vs. SHR Vehicle. Data from Xue et al., 2011.[2]

Experimental Protocols

Detailed Methodology for Isolated Aortic Ring Vasorelaxation Assay

This protocol is a standard method for assessing vasorelaxation in isolated aortic rings and is adapted from established procedures.[8][10][11]

  • Tissue Preparation:

    • Euthanize the animal (e.g., rat) via an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold physiological salt solution (PSS). The composition of PSS is crucial and should be consistently prepared (in mmol/L: NaCl 120, KCl 4.7, KH₂PO₄ 1.18, MgSO₄ 1.18, CaCl₂ 2.5, NaHCO₃ 25, EDTA 0.026, and glucose 5.5).[12]

    • Under a dissecting microscope, gently remove adherent connective and adipose tissue, being careful not to touch the intimal surface of the aorta.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting the Aortic Rings:

    • Mount each aortic ring in an isolated tissue bath chamber containing PSS maintained at 37°C and continuously aerated with carbogen (95% O₂, 5% CO₂).

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer to record changes in tension.

  • Equilibration and Normalization:

    • Allow the aortic rings to equilibrate for at least 60-90 minutes under a resting tension of approximately 2.0 g. During this period, replace the PSS in the bath every 15-20 minutes.

    • After equilibration, depolarize the rings with a high-potassium solution (e.g., PSS where NaCl is replaced with an equimolar amount of KCl) to test for tissue viability. A robust contraction indicates a healthy smooth muscle layer.

    • Wash the rings with PSS to return to the baseline tension.

  • Experimental Procedure:

    • Pre-constrict the aortic rings with a vasoconstrictor such as phenylephrine (B352888) (PE, typically 10⁻⁶ mol/L) or U46619 (a thromboxane (B8750289) A2 mimetic, typically 3 × 10⁻⁸ mol/L) to achieve a stable submaximal contraction.[12]

    • Once a stable plateau of contraction is reached, perform a cumulative concentration-response curve to a vasodilator (e.g., acetylcholine or this compound) by adding increasing concentrations of the agent to the bath.

    • To test the effect of this compound, pre-incubate the aortic rings with the compound for a specified period (e.g., 2 hours) before pre-constriction and subsequent addition of acetylcholine.

  • Data Analysis:

    • Record the relaxation response at each concentration as a percentage of the pre-constriction induced by PE or U46619.

    • Plot the concentration-response curves and calculate the maximum relaxation (Emax) and the pD2 (-log EC50) values for each agonist.

Visualizations

AVE3085_Signaling_Pathway cluster_extracellular Extracellular cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell This compound This compound eNOS_gene eNOS Gene This compound->eNOS_gene Enhances Transcription eNOS_mRNA eNOS mRNA eNOS_gene->eNOS_mRNA Transcription eNOS_protein eNOS Protein (inactive) eNOS_mRNA->eNOS_protein Translation eNOS_active eNOS Protein (active) eNOS_protein->eNOS_active Phosphorylation eNOS_uncoupled eNOS Protein (uncoupled) eNOS_protein->eNOS_uncoupled BH₄ Deficiency (Uncoupling) NO Nitric Oxide (NO) eNOS_active->NO L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC BH4 BH4 BH4->eNOS_active O2 O₂ O2->eNOS_active O2_minus O₂⁻ (Superoxide) eNOS_uncoupled->O2_minus cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasorelaxation PKG->Relaxation

Caption: Signaling pathway of this compound-induced vasorelaxation.

Experimental_Workflow cluster_preincubation Optional Pre-incubation start Start: Euthanize Animal & Excise Thoracic Aorta prep Clean and Slice Aorta into 2-3 mm Rings start->prep mount Mount Aortic Rings in Tissue Bath prep->mount equilibrate Equilibrate (60-90 min) & Normalize Tension mount->equilibrate viability Test Viability with High K⁺ Solution equilibrate->viability preconstrict Pre-constrict with Phenylephrine (PE) viability->preconstrict preincubate Pre-incubate with This compound (e.g., 2 hours) viability->preincubate dose_response Cumulative Dose-Response to Vasodilator (e.g., ACh) preconstrict->dose_response analyze Analyze Data: Calculate Emax & pD2 dose_response->analyze end End of Experiment analyze->end preincubate->preconstrict

Caption: Experimental workflow for aortic ring vasorelaxation assay.

Troubleshooting_Tree start Inconsistent Vasorelaxation with this compound q1 Is the response to ACh (endothelium-dependent) normal? start->q1 q2 Is the response to SNP (endothelium-independent) normal? q1->q2 No q3 Was a standardized normalization protocol used? q1->q3 Yes a1 Check for endothelial damage during tissue preparation. q2->a1 No a2 Problem likely with smooth muscle cell function. q2->a2 Yes q4 Are animal age and health status consistent? q3->q4 No q5 Were pre-incubation time and concentration optimal? q3->q5 Yes a4 Ensure consistency in animal selection. q4->a4 No a5 Review literature for optimal experimental conditions. q4->a5 Yes q5->a5 No a3 Implement a consistent tension normalization procedure. a3->q4

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Optimizing AVE3085 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of AVE3085 for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule enhancer of endothelial nitric oxide synthase (eNOS). Its primary mechanism of action is to increase the transcription of the eNOS gene, leading to higher levels of eNOS mRNA and protein.[1][2][3] This results in increased production of nitric oxide (NO), a key signaling molecule in the cardiovascular system that promotes vasodilation and has anti-inflammatory and anti-proliferative effects.[1][4]

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: Based on published studies, a typical effective concentration range for this compound in in vitro experiments is 10 µmol/L to 30 µmol/L. A concentration of 10 µmol/L has been shown to be effective in increasing eNOS expression and function in primary endothelial cells and isolated aortic rings after incubations of 2 to 12 hours.[1] A higher concentration of 30 µmol/L has been used in studies with human internal mammary arteries.[5] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare this compound for in vitro use?

A3: Information from suppliers suggests that this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] For in vitro experiments, this stock solution should be diluted in your cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What are the expected downstream effects of this compound treatment in endothelial cells?

A4: Treatment of endothelial cells with an effective concentration of this compound is expected to lead to:

  • Increased eNOS mRNA and protein levels.[1][7]

  • Enhanced phosphorylation of eNOS at serine 1177 (an activating site) and potentially decreased phosphorylation at threonine 495 (an inhibitory site).[4]

  • Increased production of nitric oxide (NO).[4]

  • Restoration of endothelial function, such as improved endothelium-dependent vasodilation in ex vivo models.[1][8]

  • Potential reduction in oxidative stress markers, like nitrotyrosine.[1][4]

Q5: Does this compound have any known off-target effects?

A5: While this compound is described as an eNOS transcription enhancer, publicly available broad-panel off-target screening data is limited. One study has suggested a potential role for this compound in attenuating cardiac remodeling through inhibition of the Smad signaling pathway.[9] Researchers should be mindful of potential uncharacterized off-target effects and can include appropriate controls to validate the specificity of the observed effects to eNOS enhancement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect on eNOS expression or NO production. Suboptimal this compound Concentration: The concentration used may be too low for the specific cell type or experimental conditions.Perform a concentration-response experiment, testing a range of this compound concentrations (e.g., 1 µmol/L to 50 µmol/L) to determine the optimal effective concentration.
Insufficient Incubation Time: The duration of treatment may not be long enough to induce transcriptional changes.Conduct a time-course experiment, treating cells for various durations (e.g., 2, 6, 12, 24 hours) to identify the optimal incubation time.
Poor Compound Solubility: this compound may have precipitated out of the culture medium.Prepare a fresh stock solution in DMSO and ensure it is fully dissolved before diluting into pre-warmed culture medium. Visually inspect the medium for any signs of precipitation after dilution. Consider a brief sonication of the stock solution.
Cell Health or Passage Number: Cells may be unhealthy, senescent, or at a high passage number, leading to reduced responsiveness.Use low-passage, healthy cells for your experiments. Regularly check cell morphology and viability.
Decreased Cell Viability or Signs of Cytotoxicity. High this compound Concentration: The concentration of this compound used may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value of this compound for your specific cell type. Use concentrations well below the toxic threshold.
High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high.Ensure the final DMSO concentration in your culture medium does not exceed 0.1%. Always include a vehicle control with the same DMSO concentration.
Inconsistent or Variable Results. Inconsistent Compound Preparation: Variability in the preparation of the this compound working solution can lead to inconsistent results.Prepare a large batch of the stock solution and aliquot for single use to minimize freeze-thaw cycles. Always vortex the stock and working solutions before use.
eNOS Uncoupling: Under conditions of oxidative stress or cofactor (BH4) limitation, increased eNOS expression without sufficient cofactors can lead to the production of superoxide (B77818) instead of NO.Ensure your culture medium is fresh and contains adequate L-arginine. Consider co-treatment with a BH4 precursor like sepiapterin (B94604) if eNOS uncoupling is suspected. Measure superoxide production to assess uncoupling.
Unexpected Results Not Aligned with eNOS Pathway. Potential Off-Target Effects: this compound may have effects on other signaling pathways.To confirm the observed effect is eNOS-dependent, consider using an eNOS inhibitor (e.g., L-NAME) in conjunction with this compound. Additionally, siRNA-mediated knockdown of eNOS can be used to validate the on-target effect. Investigate other potential pathways, such as the Smad pathway, if results suggest non-eNOS mediated effects.[9]

Quantitative Data Summary

Table 1: In Vitro Concentrations of this compound from Published Studies

Cell/Tissue TypeConcentrationIncubation TimeObserved EffectReference
Rat Aortic Rings10 µmol/L2 hoursIncreased ACh-induced relaxation[1]
Primary Rat Aortic Endothelial Cells10 µmol/L12 hoursIncreased eNOS expression[1]
Human Internal Mammary Artery30 µmol/LNot specifiedProtected against homocysteine-induced endothelial dysfunction[5]

Signaling Pathway Diagrams

AVE3085_eNOS_Pathway cluster_cell Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound nucleus Nucleus This compound->nucleus eNOS_gene eNOS Gene Transcription nucleus->eNOS_gene eNOS_mRNA eNOS mRNA eNOS_gene->eNOS_mRNA eNOS_protein eNOS Protein (inactive) eNOS_mRNA->eNOS_protein p_eNOS_protein Phospho-eNOS (active) (Ser1177) eNOS_protein->p_eNOS_protein Phosphorylation NO Nitric Oxide (NO) p_eNOS_protein->NO L_Arginine L-Arginine L_Arginine->p_eNOS_protein sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Caption: this compound enhances eNOS transcription, leading to increased NO production and vasodilation.

AVE3085_Smad_Pathway TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex p-Smad2/3 + Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Gene Transcription (Fibrosis, Hypertrophy) Nucleus->Gene_Transcription This compound This compound This compound->Smad2_3 Inhibition?

Caption: this compound may inhibit the Smad signaling pathway, reducing cardiac remodeling.

Detailed Experimental Protocols

Western Blot for eNOS and Phospho-eNOS (Ser1177)
  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein with Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load samples onto an 8% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against eNOS and phospho-eNOS (Ser1177) overnight at 4°C, diluted according to the manufacturer's recommendations.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative RT-PCR for eNOS mRNA
  • RNA Extraction:

    • After this compound treatment, lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).

  • RNA Quantification and Quality Check:

    • Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for eNOS, and a SYBR Green or TaqMan probe-based master mix.

    • Run the qPCR reaction using a real-time PCR system.

  • Analysis:

    • Determine the cycle threshold (Ct) values.

    • Calculate the relative expression of eNOS mRNA using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection:

    • After treating cells with this compound, collect the cell culture supernatant.

  • Nitrate (B79036) Reduction (if necessary):

    • If measuring total NO production (nitrite + nitrate), convert nitrate to nitrite (B80452) using nitrate reductase.

  • Griess Reaction:

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Isometric Force Measurement in Isolated Aortic Rings
  • Aorta Isolation and Preparation:

    • Isolate the thoracic aorta from a euthanized animal (e.g., rat or mouse) and place it in ice-cold Krebs-Ringer bicarbonate solution.

    • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mounting:

    • Mount the aortic rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension.

  • Viability Check:

    • Contract the rings with a high concentration of potassium chloride (KCl) to check for viability.

    • Induce relaxation with acetylcholine (B1216132) (ACh) after pre-contraction with phenylephrine (B352888) to confirm endothelial integrity.

  • Experiment:

    • Incubate the aortic rings with this compound or vehicle for the desired duration (e.g., 2 hours).

    • Generate a cumulative concentration-response curve to a vasoconstrictor (e.g., phenylephrine) or a vasodilator (e.g., acetylcholine).

  • Analysis:

    • Record and analyze the changes in isometric tension to determine the effect of this compound on vascular reactivity.

References

Technical Support Center: Troubleshooting Low eNOS Expression After AVE3085 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpectedly low endothelial nitric oxide synthase (eNOS) expression following treatment with AVE3085.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it expected to affect eNOS expression?

A1: this compound is a small-molecule compound identified as an endothelial nitric oxide synthase (eNOS) transcription enhancer.[1][2] Its primary mechanism of action is to stimulate the transcription of the eNOS gene, leading to increased levels of eNOS mRNA and subsequently, eNOS protein.[3][4] This action is intended to restore or enhance endothelial function, particularly in pathological conditions where eNOS expression is downregulated, such as hypertension and diabetes.[3][5] Therefore, the expected outcome of successful this compound treatment in a responsive endothelial cell system is the upregulation of both eNOS mRNA and protein levels.[2][6]

Q2: I treated my endothelial cells with this compound, but I don't see an increase in eNOS protein. What are the potential reasons?

A2: Several factors could contribute to the lack of an observed increase in eNOS protein levels. These can be broadly categorized as issues with the compound, the cell culture conditions, or the detection method. Specific potential reasons include:

  • Compound Inactivity: Improper storage or handling of this compound could lead to degradation.

  • Cell Health and Confluency: Endothelial cells that are stressed, senescent, or overly confluent may not respond optimally to stimuli. eNOS expression is known to be sensitive to cell culture conditions.

  • Treatment Parameters: The concentration of this compound and the duration of the treatment may not be optimal for your specific cell type or experimental conditions.

  • Post-Transcriptional/Translational Issues: While this compound enhances transcription, other cellular processes might be limiting protein expression or accelerating its degradation.

  • Detection Method Failure: The low expression could be an artifact of a failed Western blot, such as issues with antibody specificity or protein extraction.[7][8]

Q3: How long should I treat my cells with this compound and at what concentration?

A3: The optimal concentration and duration of this compound treatment can vary depending on the cell type and experimental model. Published studies provide a general range. For in vitro experiments with primary endothelial cells or endothelial cell lines, concentrations typically range from 1 µmol/L to 10 µmol/L.[3][5] Treatment durations have been reported from 12 hours to 48 hours to observe significant increases in eNOS expression.[3][5] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.

Q4: My eNOS protein levels are low, but my qPCR results show an increase in eNOS mRNA. What could be the issue?

A4: A discrepancy between mRNA and protein levels suggests a post-transcriptional issue. Possible explanations include:

  • mRNA Instability: Factors in your experimental condition could be destabilizing the eNOS mRNA transcript, preventing its efficient translation. For instance, tumor necrosis factor (TNF)-α has been shown to decrease eNOS expression at the post-transcriptional level.[3]

  • Translational Inhibition: Cellular stress or other signaling pathways might be inhibiting the translation of eNOS mRNA into protein.

  • Increased Protein Degradation: The newly synthesized eNOS protein might be rapidly degraded.

  • Experimental Timing: The peak of mRNA expression may occur much earlier than the peak of protein accumulation. You might be measuring protein levels too soon after treatment.

Q5: Could the cell type I'm using be the reason for the poor response to this compound?

A5: Yes, the cellular context is critical. This compound's effect is dependent on the cellular machinery for gene transcription. While it has shown efficacy in various endothelial cells, including primary human, rat, and mouse cells, non-endothelial cells will not express eNOS.[3][4][5] Furthermore, the basal expression of eNOS and the state of the cells (e.g., presence of inflammatory stimuli, passage number) can influence the response.[9] The expression of eNOS is highly restricted to endothelial cells and is controlled by a cell-specific histone code.[9]

Troubleshooting Guides

If you are experiencing low eNOS expression after this compound treatment, consult the following tables for potential causes and solutions.

Problem: Low or No Increase in eNOS mRNA (qPCR)
Potential Cause Recommended Solution
Poor RNA Quality Ensure RNA is pure and intact (A260/280 ratio ~2.0). Use RNase inhibitors during extraction.
Inefficient cDNA Synthesis Verify the efficiency of your reverse transcription step. Use a high-quality reverse transcriptase and appropriate primers.[10]
Suboptimal qPCR Assay Redesign or validate your primers to ensure they have an efficiency between 90-110%. Run a melt curve to check for non-specific products.[11][12]
Low Basal eNOS Expression The target gene may have very low abundance in your cells. Increase the amount of template RNA or use a more sensitive qPCR kit designed for low-expression genes.[13]
Incorrect Housekeeping Gene Ensure the reference gene you are using is stably expressed across your treatment conditions.
This compound Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[14]
Problem: Low or No Increase in eNOS Protein (Western Blot)
Potential Cause Recommended Solution
Inefficient Protein Extraction eNOS is a membrane-associated protein. Ensure your lysis buffer is appropriate for extracting membrane proteins and includes protease inhibitors.[7]
Low Protein Concentration Quantify your protein lysate and ensure you are loading a sufficient amount (e.g., 10-30 µg) per lane.[15]
Ineffective Primary Antibody Use a validated antibody specific for eNOS. Check the manufacturer's datasheet for recommended dilutions and incubation conditions. Consider trying a different antibody clone.[7][8]
Poor Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary.[15]
Suboptimal Blocking Over-blocking can mask the epitope. Try different blocking buffers (e.g., 5% non-fat milk or 5% BSA) and optimize blocking time (typically 1 hour at room temperature).[15]
eNOS Uncoupling/Monomerization Under certain stress conditions, the eNOS dimer can dissociate into monomers, which may run differently on a gel or be less stable. Running a low-temperature SDS-PAGE can help preserve the dimer structure.[16][17][18]
High Endogenous IgG In lysates from tissues, particularly from aged animals, high levels of endogenous IgG can interfere with detection and be misinterpreted as the eNOS monomer.[16][17]

Quantitative Data Summary

The following table summarizes the reported effects of this compound on eNOS expression from published studies. This can serve as a benchmark for your own experiments.

Model System Treatment eNOS mRNA Fold Increase eNOS Protein Fold Increase Reference
Primary Endothelial Cells (SHR Aortae)10 µmol/L this compound for 12hNot specified~1.5-fold[3]
Aortae from SHR Rats10 mg/kg/day this compound for 4 weeks (oral)~1.6-fold~1.8-fold[3]
Aortae from WKY Rats10 mg/kg/day this compound for 4 weeks (oral)~1.4-foldNot significant[3]
Human Internal Mammary Artery30 µmol/L this compound + Hcy for 24hNot specifiedSignificantly increased vs Hcy alone[19]

Experimental Protocols

Protocol 1: Endothelial Cell Culture and this compound Treatment
  • Cell Seeding: Plate primary endothelial cells (e.g., HUVECs) or an endothelial cell line (e.g., EA.hy926) in appropriate culture vessels. Culture in endothelial cell growth medium supplemented with necessary growth factors and serum.[20]

  • Growth to Confluency: Grow cells to approximately 80-90% confluency. Avoid letting the cells become fully confluent, as this can alter eNOS expression.

  • Serum Starvation (Optional): Depending on the experimental design, you may serum-starve the cells for 2-4 hours prior to treatment to reduce baseline signaling.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control group treated with the same concentration of DMSO.

  • Incubation: Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) at 37°C and 5% CO₂.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA or protein extraction.

Protocol 2: Western Blotting for eNOS Protein Quantification
  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins. Note: For analyzing the eNOS dimer/monomer ratio, do not heat the samples and use a non-reducing sample buffer. Run the gel at 4°C (low-temperature SDS-PAGE).[16]

  • SDS-PAGE: Separate the protein samples on an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against eNOS (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the eNOS signal to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Quantitative PCR (qPCR) for eNOS mRNA Expression Analysis
  • RNA Extraction: Extract total RNA from the cells using a column-based kit or TRIzol reagent, following the manufacturer's instructions. Include a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be ~2.0.

  • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing:

    • SYBR Green Master Mix

    • Forward and reverse primers for eNOS (and a housekeeping gene like GAPDH)

    • Diluted cDNA template

    • Nuclease-free water

  • qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for eNOS and the housekeeping gene. Calculate the relative expression of eNOS mRNA using the ΔΔCt method.

Visualizations

AVE3085_Signaling_Pathway cluster_cell Endothelial Cell cluster_nucleus Nucleus This compound This compound Unknown_Target Intracellular Target(s) (Mechanism under investigation) This compound->Unknown_Target Enters cell Transcription_Factors Transcription Factors (e.g., Sp1) Unknown_Target->Transcription_Factors Activates signaling cascade eNOS_Promoter eNOS Gene Promoter Transcription_Factors->eNOS_Promoter Binds to eNOS_Gene eNOS Gene eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription Ribosome Ribosome eNOS_mRNA->Ribosome Translation eNOS_Protein eNOS Protein Ribosome->eNOS_Protein

Caption: Putative signaling pathway for this compound-mediated eNOS upregulation.

Experimental_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Seed Endothelial Cells B 2. Grow to 80-90% Confluency A->B C 3. Treat with this compound (include vehicle control) B->C D 4. Incubate for Optimal Duration C->D E 5. Harvest Cells D->E F RNA Extraction E->F G Protein Extraction E->G H cDNA Synthesis F->H J Western Blot for eNOS Protein G->J I qPCR for eNOS mRNA H->I K Data Analysis (ΔΔCt) I->K L Data Analysis (Densitometry) J->L

Caption: Workflow for assessing eNOS expression after this compound treatment.

Troubleshooting_Tree Start Low eNOS Expression Observed Q1 Did eNOS mRNA increase (checked by qPCR)? Start->Q1 A1_Yes Issue is likely Post-Transcriptional Q1->A1_Yes Yes A1_No Issue is Transcriptional or Pre-Analytical Q1->A1_No No Q2 Check: - mRNA stability - Protein degradation - Translation efficiency - Western blot protocol A1_Yes->Q2 Q3 Is the this compound compound active and correctly dosed? A1_No->Q3 A3_Yes Issue is likely Cellular or qPCR Assay Q3->A3_Yes Yes A3_No Troubleshoot Compound Q3->A3_No No Q4 Check: - Cell health/confluency - Passage number - qPCR primers/protocol - RNA quality A3_Yes->Q4 Q5 Check: - Storage (-80°C) - Fresh dilutions - Perform dose-response A3_No->Q5

Caption: Decision tree for troubleshooting low eNOS expression.

References

Potential off-target effects of AVE3085 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AVE3085 in cell culture experiments.

Troubleshooting Guides

Unexpected results can arise during in vitro experiments. This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound.

Problem 1: Unexpected Changes in Cell Morphology, Adhesion, or Proliferation

Users may observe alterations in cell shape, decreased attachment to culture surfaces, or unexpected effects on cell growth that are inconsistent with the expected cytoprotective effects of enhanced nitric oxide (NO) signaling.

Possible Cause:

High concentrations of NO, resulting from this compound's enhancement of eNOS activity, can lead to nitrosative stress, which may affect cell viability and function in a cell-type-dependent manner.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Unexpected changes in cell morphology, adhesion, or proliferation B Perform a dose-response curve to determine the optimal this compound concentration for your cell type. A->B Start Here C Measure nitrite (B80452) levels in the culture medium as an indicator of NO production. B->C D Include a positive control for NO-induced effects (e.g., an NO donor like SNP or SNAP). C->D E Assess cell viability using assays such as MTT or trypan blue exclusion. D->E F Lower the concentration of this compound. E->F If viability is compromised H Co-treat with an antioxidant (e.g., N-acetylcysteine) to mitigate nitrosative stress. E->H If nitrosative stress is suspected G Reduce the treatment duration. F->G

Caption: Troubleshooting workflow for unexpected cell viability issues.

Problem 2: Unexplained Anti-Fibrotic Effects or Inhibition of TGF-β Signaling

Researchers may observe a reduction in markers of fibrosis (e.g., collagen deposition, alpha-smooth muscle actin expression) or an inhibition of the transforming growth factor-beta (TGF-β) signaling pathway, which may not be the primary focus of their study.

Possible Causes:

  • Indirect Effect via eNOS: Increased NO production due to this compound can inhibit the Smad signaling pathway, a key component of TGF-β-induced fibrosis.

  • Potential Off-Target Effect: this compound may directly modulate components of the Smad signaling pathway, independent of its effects on eNOS.[1][2]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Experimental Steps to Delineate Mechanism cluster_2 Interpretation of Results A Unexpected anti-fibrotic effects or inhibition of TGF-β signaling. B Confirm the effect on fibrosis markers (e.g., Western blot for α-SMA, collagen I; RT-qPCR for COL1A1, ACTA2). A->B Start Here C Assess Smad2/3 phosphorylation via Western blot after TGF-β stimulation with and without this compound. B->C D Use an eNOS inhibitor (e.g., L-NAME) in conjunction with this compound to see if the anti-fibrotic effect is reversed. C->D E Measure NO production (nitrite assay) to correlate with the anti-fibrotic effect. D->E F If L-NAME reverses the effect, it is likely NO-dependent (indirect effect). D->F Outcome 1 G If L-NAME does not reverse the effect, it may be a direct off-target effect on the Smad pathway. D->G Outcome 2 G cluster_0 On-Target Pathway cluster_1 Potential Off-Target/Indirect Pathway AVE3085_on This compound eNOS_gene eNOS Gene Transcription AVE3085_on->eNOS_gene enhances eNOS_protein eNOS Protein eNOS_gene->eNOS_protein leads to NO Nitric Oxide (NO) eNOS_protein->NO produces Vasodilation Vasodilation & Other NO Effects NO->Vasodilation pSmad2_3 pSmad2/3 NO->pSmad2_3 inhibits (indirect effect) AVE3085_off This compound AVE3085_off->pSmad2_3 inhibits (potential direct effect) TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->pSmad2_3 phosphorylates Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Fibrosis_genes Fibrotic Gene Transcription Smad_complex->Fibrosis_genes activates

References

Technical Support Center: Managing AVE3085 Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the stability of AVE3085 in long-term experiments. The following information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule that acts as an enhancer of endothelial nitric oxide synthase (eNOS).[1][2][3][4][5] It functions by promoting the transcription of the eNOS gene, leading to increased eNOS protein expression and subsequent production of nitric oxide (NO).[2][3][4][5][6] This enhancement of the eNOS/NO pathway helps to restore endothelial function, reduce blood pressure, and attenuate cardiac remodeling in hypertensive models.[1][2][3][4] this compound has been shown to be effective in both in vitro and in vivo models of cardiovascular disease.[1][2][3][6][7]

Q2: What are the general recommendations for storing the lyophilized powder and stock solutions of this compound?

A2: While specific stability data for this compound is not publicly available, general best practices for small molecule compounds should be followed to ensure its integrity.

  • Lyophilized Powder: Store in a cool, dry, and dark place, typically at -20°C or below for long-term storage.[8][9] Keeping the compound in a desiccator can protect it from moisture.[10][11]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent such as DMSO.[9] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[8][9] These aliquots should be stored at -80°C for long-term stability, potentially for up to a year.[9]

Q3: What factors can affect the stability of this compound in my experimental setup?

A3: Several factors can influence the stability of small molecules like this compound during an experiment:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[12][13]

  • pH: The pH of the solution can significantly impact the stability of a compound, as certain functional groups may be susceptible to hydrolysis under acidic or basic conditions.[12][13]

  • Light: Exposure to UV or visible light can cause photodegradation of light-sensitive compounds.[10][12] It is advisable to protect solutions containing this compound from light by using amber vials or covering containers with foil.[10]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible molecules.[12]

  • Components of Culture Media: Complex biological matrices like cell culture media contain various components (e.g., enzymes, nucleophiles) that could potentially interact with and degrade this compound.[14]

Troubleshooting Guide

This guide addresses common problems that may arise during long-term experiments with this compound, likely stemming from compound instability.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity of this compound over time. Degradation of this compound in the experimental medium.1. Perform a Stability Assessment: Determine the stability of this compound in your specific experimental medium over the time course of your experiment. A detailed protocol is provided below. 2. Minimize Incubation Time: If the compound is found to be unstable, consider reducing the experimental duration if the assay design permits.[9] 3. Replenish the Compound: If the experiment requires a long incubation period, consider replacing the medium with freshly prepared this compound solution at regular intervals.
Precipitation of this compound in aqueous solutions or cell culture media. Poor solubility of the compound at the working concentration. High concentration of the organic solvent (e.g., DMSO) in the final solution.1. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells.[9] 2. Pre-warm the Medium: Adding a cold, concentrated stock solution to a warmer medium can sometimes induce precipitation. Ensure both the compound solution and the medium are at the same temperature before mixing.[9] 3. Visual Inspection: Always visually inspect the solution for any signs of precipitation before adding it to your experiment.[9] 4. Consider Formulation Strategies: For in vivo studies, if solubility is an issue, consider formulation approaches like using co-solvents or creating a salt form, although this requires specialized knowledge.[15]
High variability in results between experimental replicates. Inconsistent compound concentration due to degradation or precipitation. Pipetting errors.1. Confirm Compound Stability: As with inconsistent activity, verify the stability of this compound under your experimental conditions. 2. Prepare Fresh Working Solutions: Prepare working solutions from a fresh aliquot of the stock solution for each experiment to minimize variability from freeze-thaw cycles.[9] 3. Ensure Homogeneous Solution: Vortex the solution thoroughly before adding it to the experimental setup.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Experimental Medium

This protocol outlines a method to determine the stability of this compound in your specific experimental medium (e.g., cell culture medium) over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your experimental medium (e.g., DMEM with 10% FBS)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile (B52724), water with formic acid)

  • Incubator set to the experimental temperature (e.g., 37°C)

  • Microcentrifuge tubes

Procedure:

  • Prepare a Spiked Medium: Prepare a solution of this compound in your experimental medium at the final working concentration you use in your experiments.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked medium. This will serve as your T=0 reference sample.

  • Incubation: Place the remaining spiked medium in an incubator under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).

  • Time-Point Sampling: At various time points relevant to your experiment (e.g., 6, 12, 24, 48, 72 hours), collect aliquots of the incubated medium.

  • Sample Processing:

    • For each time point, to precipitate proteins that might interfere with the analysis, add a cold organic solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of medium).

    • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Analyze the supernatant from each time point using a validated HPLC method. The method should be able to separate this compound from any potential degradation products.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area of the T=0 sample.

    • Calculate the percentage of this compound remaining at each time point.

    • Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.

Visualizations

Below are diagrams illustrating key concepts related to the experimental workflow and the mechanism of action of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Stability Analysis cluster_outcome Outcome powder This compound Lyophilized Powder stock Concentrated Stock (in DMSO) powder->stock Dissolve working Working Solution (in Medium) stock->working Dilute exp_setup Experimental Setup (e.g., Cell Culture) working->exp_setup Add to Experiment sampling Collect Aliquots (T=0, T=x, ...) exp_setup->sampling hplc HPLC Analysis sampling->hplc data Stability Data (% remaining vs. time) hplc->data

Caption: Workflow for assessing this compound stability.

G This compound This compound eNOS_gene eNOS Gene (in Endothelial Cell Nucleus) This compound->eNOS_gene enhances transcription eNOS_protein eNOS Protein eNOS_gene->eNOS_protein leads to increased expression NO Nitric Oxide (NO) eNOS_protein->NO catalyzes conversion of L_arginine L-Arginine L_arginine->eNOS_protein vasodilation Vasodilation & Restored Endothelial Function NO->vasodilation promotes

Caption: Mechanism of action of this compound.

References

Technical Support Center: AVE3085 and the Spontaneously Hypertensive Rat (SHR) Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AVE3085 in spontaneously hypertensive rat (SHR) models.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My administration of this compound is not resulting in a decrease in blood pressure in my SHR model. What are the potential reasons for this?

A1: Several factors could contribute to the lack of an antihypertensive effect of this compound in your SHR model. Below is a troubleshooting guide to help you identify the potential issue.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A No significant decrease in blood pressure observed in SHR after this compound treatment. B Verify Drug Formulation and Administration A->B C Confirm Animal Model Integrity A->C D Assess Blood Pressure Measurement Technique A->D E Evaluate eNOS Pathway Components A->E F Prepare fresh drug solution. Ensure correct dosage and route of administration. B->F G Confirm SHR strain and age. Check for underlying health issues. C->G H Calibrate equipment. Ensure proper technique and acclimatization of animals. D->H I Measure eNOS expression and phosphorylation. Assess NO bioavailability. E->I

Caption: Troubleshooting workflow for this compound experiments.

1. Drug Formulation and Administration:

  • Incorrect Dosage: The reported effective oral dose of this compound in SHRs is 10 mg/kg/day.[1][2] Doses lower than this may not elicit a significant blood pressure-lowering effect.

  • Improper Formulation: this compound can be administered as a suspension in 5% methylcellulose.[1] Ensure the compound is properly suspended before each administration to guarantee consistent dosing.

  • Route of Administration: The established effective route is oral gavage.[1][2] Other routes may have different pharmacokinetic and pharmacodynamic profiles.

  • Duration of Treatment: A significant reduction in blood pressure was observed after 4 weeks of daily treatment.[1][2] Shorter treatment durations may not be sufficient to observe the full therapeutic effect.

2. Animal Model Integrity:

  • Rat Strain and Age: The experiments demonstrating the efficacy of this compound used adult male SHRs (e.g., 6 months old).[1] The response to this compound may vary with the age and substrain of the SHR. It is also important to use the correct control strain, the normotensive Wistar Kyoto (WKY) rat, for comparison.[1]

  • Animal Health: Underlying health issues in the animals could potentially interfere with the drug's mechanism of action or the physiological response to it.

3. Blood Pressure Measurement Technique:

  • Methodology: The non-invasive tail-cuff method is a common technique for measuring systolic blood pressure in rats.[1] It is crucial to ensure that the equipment is properly calibrated and that the personnel performing the measurements are well-trained to minimize stress-induced fluctuations in blood pressure.

  • Acclimatization: Rats should be adequately acclimatized to the measurement procedure to avoid stress-induced hypertension, which could mask the drug's effect.

Q2: What is the mechanism of action of this compound?

A2: this compound is an enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3] Its primary mechanism involves increasing the expression and activity of eNOS, the enzyme responsible for producing nitric oxide (NO) in the vascular endothelium.[1][2][4] NO is a potent vasodilator, and its increased production leads to relaxation of blood vessels and a subsequent reduction in blood pressure.[4][5][6] this compound has been shown to up-regulate eNOS protein and mRNA expression, enhance eNOS phosphorylation, and decrease the formation of nitrotyrosine, a marker of oxidative stress.[1][2]

This compound Signaling Pathway

G This compound This compound eNOS_transcription eNOS Gene Transcription This compound->eNOS_transcription enhances eNOS_mRNA eNOS mRNA eNOS_transcription->eNOS_mRNA increases eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein increases eNOS_phosphorylation eNOS Phosphorylation (Activation) eNOS_protein->eNOS_phosphorylation enhances NO_production Nitric Oxide (NO) Production eNOS_phosphorylation->NO_production increases Vasodilation Vasodilation NO_production->Vasodilation causes BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction leads to

Caption: Mechanism of action of this compound.

Q3: Is the effect of this compound dependent on eNOS?

A3: Yes, the antihypertensive effect of this compound is critically dependent on the presence and function of eNOS.[1][2] Studies have shown that this compound treatment does not reduce blood pressure in eNOS knockout (eNOS-/-) mice, confirming that its mechanism of action is mediated through the eNOS pathway.[1][2]

Quantitative Data Summary

ParameterVehicle (SHR)This compound (SHR)Vehicle (WKY)This compound (WKY)Reference
Systolic Blood Pressure (mmHg) 170.0 ± 4.0151.8 ± 1.8121.5 ± 4.2114.8 ± 2.3[1]
Treatment Duration 4 weeks4 weeks4 weeks4 weeks[1]
Dosage N/A10 mg/kg/day, oralN/A10 mg/kg/day, oral[1]

Experimental Protocols

In Vivo Administration of this compound to SHR and WKY Rats

1. Animals:

  • Adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar Kyoto (WKY) rats (e.g., 6 months old) are used.[1]

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • All animal procedures should be performed in accordance with institutional guidelines and relevant animal welfare regulations.[1]

2. Drug Preparation:

  • This compound is prepared as a suspension in a vehicle of 5% methylcellulose.[1]

  • The required amount of this compound is calculated based on the animal's body weight to achieve a final dose of 10 mg/kg.

  • The suspension should be thoroughly mixed before each administration.

3. Administration:

  • This compound is administered once daily by oral gavage for a period of 4 weeks.[1][2]

  • The control group receives the vehicle (5% methylcellulose) only, following the same administration schedule.

4. Blood Pressure Measurement:

  • Systolic blood pressure is measured using a non-invasive tail-cuff method.[1]

  • Rats should be habituated to the restraining device and the tail-cuff apparatus for several days before the start of the experiment to minimize stress.

  • At least five consecutive measurements are taken for each rat, and the average is recorded.

  • Blood pressure can be measured at baseline and at regular intervals throughout the 4-week treatment period.

5. Tissue Collection and Analysis (Optional):

  • At the end of the treatment period, animals can be euthanized, and the thoracic aorta can be dissected for further analysis.

  • Western blotting can be performed to measure the protein expression of eNOS and phosphorylated eNOS.[1][2]

  • Reverse-transcriptase polymerase chain reaction (RT-PCR) can be used to quantify eNOS mRNA levels.[1][2]

References

Technical Support Center: Addressing eNOS Uncoupling in AVE3085-Treated Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVE3085 and investigating its effects on endothelial nitric oxide synthase (eNOS) uncoupling in endothelial cells.

Frequently Asked Questions (FAQs)

Q1: What is eNOS uncoupling?

A1: Under normal physiological conditions, endothelial nitric oxide synthase (eNOS) produces nitric oxide (NO), a critical signaling molecule involved in vasodilation and vascular health. However, under conditions of oxidative stress, eNOS can become "uncoupled," leading to the production of superoxide (B77818) radicals (O₂⁻) instead of NO. This switch in enzymatic activity contributes to endothelial dysfunction and various cardiovascular diseases.

Q2: What are the primary causes of eNOS uncoupling?

A2: The main drivers of eNOS uncoupling include:

  • Tetrahydrobiopterin (BH4) Deficiency: BH4 is an essential cofactor for eNOS. Its oxidation to dihydrobiopterin (BH2) leads to eNOS uncoupling.[1]

  • L-arginine Deficiency: Insufficient levels of the substrate L-arginine can lead to eNOS uncoupling.

  • S-glutathionylation: The modification of eNOS by S-glutathionylation can induce a functional uncoupling of the enzyme.[2]

Q3: What is this compound and how does it relate to eNOS?

A3: this compound is a small molecule that acts as an eNOS transcription enhancer.[3][4][5] It has been shown to increase the expression of eNOS mRNA and protein in endothelial cells.[3] By upregulating eNOS expression and potentially improving its coupling, this compound can help restore endothelial function.[3][4][5]

Q4: What is the proposed mechanism of action for this compound in addressing eNOS uncoupling?

A4: this compound is believed to counteract eNOS uncoupling through several mechanisms:

  • Enhanced eNOS Transcription: It directly increases the transcription of the eNOS gene, leading to higher levels of the eNOS enzyme.[3]

  • Increased eNOS Phosphorylation: Studies have shown that this compound treatment can enhance the phosphorylation of eNOS, which is a key step in its activation.[3][4][5]

  • Reduced Oxidative Stress: By promoting NO production and potentially through other mechanisms, this compound has been observed to decrease markers of oxidative stress, such as nitrotyrosine formation.[3][4][5]

Troubleshooting Guides

eNOS Activity and Expression Assays

Q: I am not observing an increase in eNOS expression after treating my endothelial cells with this compound. What could be the issue?

A: Several factors could contribute to this. Consider the following troubleshooting steps:

  • Cell Health and Passage Number: Ensure your endothelial cells are healthy and within a low passage number. Primary endothelial cells can lose their responsiveness over time in culture.

  • This compound Concentration and Incubation Time: Verify that you are using the optimal concentration and incubation time for your specific cell type. A dose-response and time-course experiment is recommended. For example, in primary endothelial cells from rat aortas, 10 µmol/L of this compound for 12 hours has been shown to increase eNOS expression.[3]

  • Transcription Inhibition: To confirm that the effect of this compound is at the transcriptional level, you can co-incubate with a transcription inhibitor like actinomycin (B1170597) D. The absence of an increase in eNOS expression in the presence of the inhibitor would support the transcriptional mechanism of this compound.[3]

  • Western Blotting Technique: Review your Western blotting protocol. Ensure complete protein transfer, proper antibody dilutions, and adequate blocking to avoid false negatives.

Q: My nitric oxide (NO) measurements are low or inconsistent, even after this compound treatment. What should I check?

A: Low or inconsistent NO readings can be frustrating. Here are some potential causes and solutions:

  • eNOS Uncoupling: Even with increased eNOS expression from this compound treatment, the enzyme may still be uncoupled, leading to superoxide production instead of NO. You should concurrently measure superoxide levels to assess the coupling state of eNOS.

  • Cofactor and Substrate Availability: Ensure your cell culture medium contains adequate levels of L-arginine and that conditions are not promoting the oxidation of BH4.

  • NO Detection Method: The method used to measure NO is critical. NO is a highly reactive and short-lived molecule. Ensure your detection method is sensitive and specific.

  • Sample Handling: Minimize the time between sample collection and analysis to prevent NO degradation.

Superoxide Detection Assays

Q: I am observing high background fluorescence in my superoxide detection assay using a fluorescent probe. How can I reduce this?

A: High background can mask the true signal. Here are some tips to reduce it:

  • Probe Concentration: Titrate the concentration of your fluorescent probe to find the optimal balance between signal and background.

  • Washing Steps: Ensure thorough but gentle washing of the cells after probe incubation to remove any unbound probe.

  • Autofluorescence: Some cell types exhibit higher intrinsic fluorescence. Include an unstained control to assess the level of autofluorescence and subtract it from your measurements.

  • Light Exposure: Protect your fluorescent probes and stained cells from light as much as possible to prevent photobleaching and the generation of artificial fluorescence.

Q: My superoxide levels do not decrease as expected after this compound treatment. What could be the reason?

A: If this compound is not reducing superoxide levels, consider these possibilities:

  • Persistent Oxidative Stress: The underlying cause of oxidative stress in your cell culture model may be too severe for this compound to overcome at the tested concentration. Consider investigating other sources of reactive oxygen species (ROS) in your system.

  • Incomplete eNOS Recoupling: While this compound enhances eNOS expression, it may not be sufficient to fully recouple the enzyme if there is a severe deficiency in BH4 or an excess of eNOS inhibitors.

  • Off-target Effects: While this compound is known to target eNOS transcription, it's important to consider any potential off-target effects in your specific experimental setup.

Quantitative Data Summary

ParameterConditionFold Change / EffectReference
eNOS Protein Expression SHR Aortae + this compound (4 weeks)Increased[3]
Primary Endothelial Cells + this compound (10 µmol/L, 12h)Increased[3]
p-eNOS Levels SHR Aortae + this compound (4 weeks)Increased[3]
eNOS mRNA Expression SHR Aortae + this compound (4 weeks)Increased[3]
Nitrotyrosine Formation SHR Aortae + this compound (4 weeks)Decreased[3][4][5]
Endothelium-Dependent Relaxation SHR Aortae + this compoundGreatly Improved[3][4][5]

Experimental Protocols

Western Blotting for eNOS and Phospho-eNOS
  • Cell Lysis: Lyse endothelial cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against eNOS and phospho-eNOS (e.g., Ser1177) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Superoxide Detection using Dihydroethidium (DHE)
  • Cell Seeding: Seed endothelial cells in a suitable plate for fluorescence microscopy or a plate reader.

  • Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.

  • DHE Staining: Incubate cells with DHE (e.g., 5 µM) in a light-protected environment for 30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS to remove excess DHE.

  • Imaging/Measurement: Immediately measure the fluorescence using a fluorescence microscope or a plate reader with appropriate filters (e.g., excitation ~518 nm, emission ~606 nm).

  • Analysis: Quantify the fluorescence intensity. A parallel experiment using HPLC can provide more specific detection of the superoxide-specific product 2-hydroxyethidium.

Nitric Oxide (NO) Measurement using a Griess Assay
  • Sample Collection: Collect the cell culture supernatant from treated and control cells.

  • Nitrate (B79036) Reduction: If measuring total NO production, convert nitrate to nitrite (B80452) using nitrate reductase.

  • Griess Reagent Addition: Add Griess reagent to the samples and standards.

  • Incubation: Incubate at room temperature for 15-30 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in the samples based on the standard curve.

Visualizations

eNOS_Uncoupling_Pathway cluster_coupled Coupled eNOS cluster_uncoupled Uncoupled eNOS eNOS_dimer eNOS Dimer NO Nitric Oxide eNOS_dimer->NO O2 to L-Citrulline + NO BH4 BH4 BH4->eNOS_dimer BH2 BH2 (Oxidized BH4) L_Arginine L-Arginine L_Arginine->eNOS_dimer eNOS_uncoupled Uncoupled eNOS Superoxide Superoxide (O2-) eNOS_uncoupled->Superoxide O2 to O2- BH2->eNOS_uncoupled Oxidative_Stress Oxidative Stress Oxidative_Stress->BH4 Oxidizes This compound This compound eNOS_transcription eNOS Transcription This compound->eNOS_transcription Enhances eNOS_transcription->eNOS_dimer Increases Expression

Caption: Signaling pathway of coupled vs. uncoupled eNOS and the action of this compound.

experimental_workflow cluster_protein Protein Analysis cluster_no Nitric Oxide Analysis cluster_superoxide Superoxide Analysis start Start: Endothelial Cell Culture treatment Treatment with this compound (and controls) start->treatment cell_lysis Cell Lysis for Protein Analysis treatment->cell_lysis supernatant Collect Supernatant for NO Assay treatment->supernatant superoxide_assay Superoxide Detection (DHE) treatment->superoxide_assay western_blot Western Blot for eNOS & p-eNOS cell_lysis->western_blot griess_assay Griess Assay supernatant->griess_assay fluorescence Fluorescence Measurement superoxide_assay->fluorescence quantification Densitometry & Analysis western_blot->quantification no_quantification Absorbance Reading & Analysis griess_assay->no_quantification superoxide_quantification Intensity Analysis fluorescence->superoxide_quantification

Caption: Experimental workflow for assessing the effects of this compound on eNOS.

troubleshooting_logic cluster_expression eNOS Expression Issues cluster_activity NO/Superoxide Measurement Issues start Unexpected Experimental Result q1 Is it related to eNOS expression? start->q1 q2 Is it related to NO/Superoxide levels? start->q2 a1 Check cell health & passage q1->a1 Yes a2 Optimize this compound dose & time q1->a2 Yes a3 Verify Western Blot protocol q1->a3 Yes b1 Assess eNOS coupling state q2->b1 Yes b2 Ensure cofactor/substrate availability q2->b2 Yes b3 Validate detection method q2->b3 Yes b4 Check for high background/autofluorescence q2->b4 Yes

Caption: Logical troubleshooting workflow for common experimental issues.

References

Technical Support Center: Assessing AVE3085 Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the assessment of AVE3085 cytotoxicity in primary cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel small molecule that acts as an enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3] Its primary function is to upregulate the expression of eNOS, the enzyme responsible for producing nitric oxide (NO) in endothelial cells.[1][2][3][4] NO is a critical signaling molecule involved in vasodilation, and this compound has been shown to restore endothelial function in hypertensive models.[1][2][3] Additionally, this compound has been observed to attenuate cardiac remodeling, potentially through the inhibition of the Smad signaling pathway.[5]

Q2: Is there a known cytotoxic concentration of this compound in primary cells?

Currently, there is limited publicly available data specifically detailing a cytotoxic concentration of this compound across a wide range of primary cell lines. However, studies have shown that a concentration of 10 µmol/L of this compound for 12 hours was effective in increasing eNOS expression in primary cultures of rat aortic endothelial cells without reported cytotoxic effects.[1] It is crucial to empirically determine the cytotoxic profile in your specific primary cell culture system.

Q3: What are the initial steps to consider before initiating a cytotoxicity study with this compound?

Before beginning a cytotoxicity assessment, it is essential to:

  • Characterize your primary cell line: Ensure the health and viability of your primary cells. Document the passage number, as high-passage cells can be more sensitive to stress.

  • Establish optimal culture conditions: Use the recommended medium and supplements for your specific primary cell type.

  • Prepare this compound stock solution: Dissolve this compound in a suitable solvent, such as DMSO, at a high concentration. Prepare aliquots to minimize freeze-thaw cycles. Ensure the final solvent concentration in your cell culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.1%).

Experimental Protocols

A critical step in assessing the impact of this compound is to perform a dose-response and time-course experiment to determine its cytotoxic concentration (CC50).

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in a complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Remove the old medium and add the this compound-containing medium to the respective wells. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.

Materials:

  • Primary cells

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time points.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture.

  • Incubation: Incubate as per the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Data Presentation

Summarize your quantitative data from the dose-response experiments in a table to easily compare the CC50 values at different time points.

Time PointAssayCC50 of this compound (µM)
24 hoursMTTExperimental Value
LDHExperimental Value
48 hoursMTTExperimental Value
LDHExperimental Value
72 hoursMTTExperimental Value
LDHExperimental Value

Troubleshooting Guides

Issue 1: High variability in results between experiments.

  • Possible Cause: Inherent variability of primary cells, different passage numbers, or inconsistent cell seeding density.

  • Troubleshooting Steps:

    • Use primary cells from the same donor and within a narrow passage range.

    • Ensure a single-cell suspension before seeding and use a consistent seeding density.

    • Control for edge effects in microplates by filling the outer wells with sterile PBS or medium and using the inner wells for the experiment.

Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.

  • Possible Cause: The chosen primary cell type may be resistant to the potential cytotoxic effects of this compound, or the incubation time may be too short.

  • Troubleshooting Steps:

    • Extend the incubation time (e.g., up to 72 hours).

    • Consider using a higher concentration range of this compound.

    • If no cytotoxicity is observed, it may indicate that this compound has a wide therapeutic window in your specific cell model.

Issue 3: Discrepancy between MTT and LDH assay results.

  • Possible Cause: this compound might be affecting cellular metabolism without causing membrane damage, or vice versa.

  • Troubleshooting Steps:

    • Analyze the results of both assays together to get a more complete picture of the cellular response.

    • Consider performing a third, complementary assay, such as an apoptosis assay (e.g., Caspase-Glo 3/7), to investigate the mechanism of cell death.

Visualizations

AVE3085_Signaling_Pathway This compound This compound eNOS_promoter eNOS Promoter This compound->eNOS_promoter enhances Smad_pathway Smad Signaling Pathway This compound->Smad_pathway inhibits eNOS_transcription eNOS Transcription eNOS_promoter->eNOS_transcription activates eNOS_protein eNOS Protein eNOS_transcription->eNOS_protein increases NO Nitric Oxide (NO) eNOS_protein->NO produces Cardiac_remodeling Cardiac Remodeling Smad_pathway->Cardiac_remodeling promotes Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Primary Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_this compound Prepare this compound Dilutions Seed_Cells->Prepare_this compound Treat_Cells Treat Cells with this compound Prepare_this compound->Treat_Cells Incubate Incubate (24, 48, 72h) Treat_Cells->Incubate MTT_Assay MTT Assay Incubate->MTT_Assay LDH_Assay LDH Assay Incubate->LDH_Assay Measure_Signal Measure Signal (Absorbance) MTT_Assay->Measure_Signal LDH_Assay->Measure_Signal Calculate_Viability Calculate % Viability/ Cytotoxicity Measure_Signal->Calculate_Viability Determine_CC50 Determine CC50 Calculate_Viability->Determine_CC50 Troubleshooting_Logic Start Start Cytotoxicity Experiment High_Variability High Variability? Start->High_Variability No_Cytotoxicity No Cytotoxicity? High_Variability->No_Cytotoxicity No Check_Cells Standardize Cell Source & Passage Number High_Variability->Check_Cells Yes Discrepant_Results Discrepant Results (MTT vs LDH)? No_Cytotoxicity->Discrepant_Results No Extend_Incubation Extend Incubation Time No_Cytotoxicity->Extend_Incubation Yes Apoptosis_Assay Perform Apoptosis Assay Discrepant_Results->Apoptosis_Assay Yes End Report Findings Discrepant_Results->End No Check_Seeding Optimize Seeding Density Check_Cells->Check_Seeding Check_Seeding->High_Variability Increase_Conc Increase this compound Concentration Extend_Incubation->Increase_Conc Increase_Conc->No_Cytotoxicity Analyze_Together Analyze Data Holistically Apoptosis_Assay->Analyze_Together Analyze_Together->End

References

Technical Support Center: Optimizing Western Blot for Phosphorylated eNOS Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the detection of phosphorylated endothelial nitric oxide synthase (p-eNOS) via Western blot. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and consistent results.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the detection of phosphorylated eNOS.

1. Why am I getting no signal or a very weak signal for p-eNOS?

There are several potential reasons for a weak or absent p-eNOS signal:

  • Low Abundance of p-eNOS: The fraction of phosphorylated eNOS can be very low compared to the total eNOS protein.[1][2] To enhance your signal, consider increasing the amount of protein loaded onto the gel.[1][3] Concentrating your sample by using a smaller volume of lysis buffer can also be effective.[4] For very low abundance, immunoprecipitation of eNOS followed by Western blotting for p-eNOS can significantly improve the signal.[5]

  • Dephosphorylation During Sample Preparation: Endogenous phosphatases are released upon cell lysis and can rapidly dephosphorylate your target protein.[2][6] It is crucial to work quickly, keep samples on ice or at 4°C at all times, and use pre-chilled buffers.[7] Most importantly, your lysis buffer must be supplemented with a cocktail of phosphatase inhibitors.[4][5][8]

  • Inefficient Phosphorylation: The specific experimental conditions or treatments may not have been sufficient to induce eNOS phosphorylation.[7] It is advisable to include a positive control, such as treating cells with a known stimulant of eNOS phosphorylation like vascular endothelial growth factor (VEGF) or pervanadate, to confirm that the detection system is working.[7][9]

  • Suboptimal Antibody Dilution: The concentration of the primary antibody may not be optimal. It is recommended to perform a titration experiment to determine the best antibody dilution.

  • Insufficient Protein Load: For detecting phosphorylated proteins in whole tissue extracts, a protein load of at least 100 µg per lane may be necessary.[3]

2. Why is the background on my Western blot so high?

High background can obscure your p-eNOS signal and is often caused by the following:

  • Inappropriate Blocking Agent: Using non-fat milk as a blocking agent can lead to high background when detecting phosphoproteins.[4] Milk contains casein, which is a phosphoprotein and can cause non-specific binding of your phospho-specific antibody.[6] It is highly recommended to use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking.[2][4][10]

  • Use of Phosphate-Buffered Saline (PBS): Phosphate (B84403) ions in PBS can interfere with the binding of phospho-specific antibodies.[1][4] Using Tris-based buffers like TBST for antibody dilutions and washing steps is recommended to avoid this issue.[4]

  • Antibody Concentration is Too High: An overly concentrated primary or secondary antibody can lead to non-specific binding and high background. Optimizing the antibody concentration is crucial.

  • Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies. Ensure you are performing a sufficient number of washes (e.g., three to four times for 5 minutes each) with adequate agitation.[10]

3. I see multiple bands on my blot. What could be the cause?

The presence of multiple bands can be due to several factors:

  • Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific phospho-eNOS antibody.[1] Performing a BLAST search with the immunogen sequence can help predict potential cross-reactivity.

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein, leading to the appearance of lower molecular weight bands.[3] Always include protease inhibitors in your lysis buffer and keep samples on ice.[3][8]

  • eNOS Splice Variants: eNOS has known splice variants, which may be detected by the antibody. The predicted size of full-length eNOS is around 133 kDa, but a splice variant of approximately 60 kDa has been reported.[9]

  • Post-translational Modifications: Besides phosphorylation, other post-translational modifications can alter the protein's migration on the gel.

4. Should I probe for total eNOS as well?

Yes, it is highly recommended to probe for total eNOS on the same or a parallel blot.[1][4] This serves as a crucial loading control and allows you to determine the fraction of phosphorylated eNOS relative to the total amount of the protein.[1] This normalization is essential for accurately interpreting changes in phosphorylation levels.

Experimental Protocols

Sample Preparation: Cell Lysis

This protocol is designed to preserve the phosphorylation state of eNOS.

  • Preparation: Place cell culture dishes on ice and wash the cells once with ice-cold PBS.

  • Lysis Buffer Preparation: Prepare a fresh lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.[3][8] Keep the buffer on ice.

  • Cell Lysis: Aspirate the PBS and add the ice-cold lysis buffer to the dish. For a 10 cm dish, use approximately 500 µL.

  • Scraping and Collection: Scrape the cells off the dish using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (which contains the protein extract) to a fresh, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration using a standard assay like the Bradford or BCA assay.

  • Sample Preparation for SDS-PAGE: Add an equal volume of 2x Laemmli sample buffer to the protein lysate.[10] Boil the samples at 95-100°C for 5 minutes.[10] The samples can then be stored at -20°C or loaded directly onto the gel.

Western Blot Protocol for p-eNOS Detection
  • Gel Electrophoresis: Load 20-100 µg of protein lysate per well onto an SDS-polyacrylamide gel. Run the gel according to standard procedures to separate the proteins by size.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[1] PVDF membranes are recommended for their robustness, especially if stripping and reprobing are planned.[1]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20).[10] Do not use milk. [6]

  • Primary Antibody Incubation: Dilute the phospho-specific eNOS primary antibody in 5% BSA in TBST at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[11]

  • Washing: Wash the membrane three to four times for 5 minutes each with TBST at room temperature with agitation.[10]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature with gentle agitation.[11]

  • Final Washes: Repeat the washing step (step 5) to remove any unbound secondary antibody.[11]

  • Detection: Use an enhanced chemiluminescence (ECL) substrate for detection.[10] Capture the signal using a chemiluminescence imaging system. For low-abundance phosphoproteins, a highly sensitive ECL substrate may be necessary.[1]

Quantitative Data Summary

ParameterRecommendationRationale
Protein Load 20-30 µg (cell lysates), up to 100 µg (tissue extracts)[3]To ensure detectable levels of low-abundance p-eNOS.
Blocking Buffer 3-5% BSA in TBST[4][10]Milk contains phosphoproteins that can cause high background.[6]
Wash Buffer TBST (Tris-Buffered Saline with 0.1% Tween 20)PBS contains phosphate ions that can interfere with phospho-specific antibody binding.[1][4]
Primary Antibody Incubation Overnight at 4°C[11]Allows for optimal binding to the target protein.
Secondary Antibody Incubation 1 hour at room temperature[11]Standard incubation time for most secondary antibodies.

Visualizations

eNOS Activation Signaling Pathway

eNOS_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive phosphorylates eNOS_active p-eNOS (Ser1177) (active) eNOS_inactive->eNOS_active NO Nitric Oxide eNOS_active->NO produces

Caption: Simplified signaling pathway of VEGF-induced eNOS phosphorylation and activation.

Western Blot Workflow for p-eNOS Detection

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Lysis Cell Lysis (with Phosphatase/Protease Inhibitors) Quant Protein Quantification Lysis->Quant Denature Denaturation (Boiling in Sample Buffer) Quant->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking (5% BSA in TBST) Transfer->Block PrimaryAb Primary Antibody Incubation (anti-p-eNOS) Block->PrimaryAb Wash1 Washing (TBST) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (HRP-conjugated) Wash1->SecondaryAb Wash2 Washing (TBST) SecondaryAb->Wash2 Detect ECL Detection Wash2->Detect Image Image Acquisition Detect->Image Normalize Normalization to Total eNOS Image->Normalize

Caption: Step-by-step workflow for the detection of phosphorylated eNOS by Western blot.

References

Vehicle Control Selection for In Vivo Studies with AVE3085: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate vehicle controls for in vivo studies involving AVE3085, a potent enhancer of endothelial nitric oxide synthase (eNOS) transcription. This guide offers frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful design and execution of your preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the choice of vehicle important?

A1: this compound is a small molecule that has been shown to increase the transcription of the eNOS gene, leading to enhanced nitric oxide (NO) production.[1][2] This makes it a promising candidate for cardiovascular research, particularly in studies related to hypertension and endothelial dysfunction.[1][3] As with many small molecule drug candidates, this compound has limited aqueous solubility, making the selection of an appropriate delivery vehicle critical for ensuring accurate dosing, bioavailability, and minimizing confounding effects in in vivo studies. An ideal vehicle should be inert, non-toxic, and capable of solubilizing or uniformly suspending this compound at the desired concentration.

Q2: What are the recommended vehicle controls for oral administration of this compound?

A2: Based on published preclinical studies, two primary vehicle formulations have been successfully used for the oral administration of this compound in rodents:

  • Aqueous Suspension: 5% methylcellulose (B11928114) in water has been used for oral gavage in rats.[3] This vehicle is suitable for creating a uniform suspension of the compound.

  • Lipid-Based Solution: A mixture of 10% Dimethyl Sulfoxide (DMSO) in corn oil has also been described as a suitable vehicle, particularly for lipophilic compounds.[4]

The choice between these vehicles will depend on the specific requirements of your study, including the desired dose volume and the need for a solution versus a suspension.

Q3: Are there any known solubility data for this compound in common vehicles?

A3: Specific solubility data for this compound across a wide range of vehicles is limited in publicly available literature. However, one source indicates a solubility of ≥ 2.08 mg/mL in a 10% DMSO/90% corn oil mixture.[5] For other vehicles, it is highly recommended to perform preliminary solubility testing to determine the optimal formulation for your desired dosage.

Q4: What are the potential pitfalls of using DMSO-containing vehicles?

A4: While DMSO is an excellent solvent for many poorly soluble compounds, it can have intrinsic biological effects, especially at higher concentrations.[6] It is crucial to keep the final concentration of DMSO in the administered formulation as low as possible, ideally below 10%, and to include a vehicle-only control group to account for any potential effects of the solvent itself.[4] When preparing a DMSO/oil mixture, phase separation can be an issue.[7] Ensuring a homogenous mixture is critical for accurate dosing. The use of co-solvents or surfactants like PEG300 and Tween 80 can help to create a stable emulsion.[7]

Q5: How can I ensure the stability of my this compound formulation?

A5: The stability of this compound in different vehicle preparations has not been extensively reported. As a general best practice, it is recommended to prepare formulations fresh daily.[8] If storage is necessary, it should be done at 4°C, and the formulation should be allowed to return to room temperature and be thoroughly re-suspended or re-dissolved before administration.[8] A visual inspection for precipitation or phase separation is essential before each use. For critical studies, conducting a short-term stability analysis of your chosen formulation is advisable.

Data Presentation

Table 1: Recommended Vehicles for Oral Administration of this compound

Vehicle CompositionFormulation TypeKnown Solubility of this compoundReported UseKey Considerations
5% Methylcellulose in WaterSuspensionData not availableOral gavage in rats[3]Requires thorough mixing to ensure uniform suspension. Good for compounds that are difficult to dissolve.
10% DMSO in Corn OilSolution/Suspension≥ 2.08 mg/mL[5]Recommended for lipophilic compounds[4]Potential for DMSO-related biological effects. Risk of phase separation; may require co-solvents for stability.[7]

Experimental Protocols

Protocol 1: Preparation of 5% Methylcellulose Vehicle for Oral Gavage

This protocol is adapted from general laboratory procedures for preparing methylcellulose suspensions.[8]

Materials:

  • Methylcellulose (viscosity of 400 cP is commonly used)[9]

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Glass beaker

  • Weighing scale

Procedure:

  • Calculate the required amount of methylcellulose and water for your desired volume of a 5% (w/v) solution.

  • Heat approximately one-third of the total required water volume to 60-70°C.

  • While stirring the hot water vigorously with a magnetic stirrer, slowly add the methylcellulose powder. The powder will disperse but not dissolve, creating a milky suspension.[9]

  • Remove the beaker from the heat and add the remaining two-thirds of the water as cold water.

  • Continue to stir the solution at room temperature or on ice until the methylcellulose is fully hydrated and the solution becomes clear and viscous. This may take several hours or can be left to stir overnight at 4°C.

  • To prepare the this compound suspension, first, create a paste of the accurately weighed this compound powder with a small amount of the prepared 5% methylcellulose vehicle.

  • Gradually add the remaining vehicle to the paste while continuously stirring to achieve the final desired concentration.

  • Ensure the final suspension is homogenous before each administration by vortexing or stirring.

Protocol 2: Preparation of 10% DMSO in Corn Oil Vehicle

This protocol is based on general guidelines for formulating poorly soluble compounds in a lipid-based vehicle.[4][7]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Corn oil

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the this compound in the smallest necessary volume of DMSO to create a concentrated stock solution. Gentle warming or sonication may aid in dissolution.

  • In a separate tube, measure out the required volume of corn oil to make up 90% of the final formulation volume.

  • While vortexing the corn oil, slowly add the this compound/DMSO stock solution to the corn oil. This gradual addition is crucial to prevent precipitation.

  • Continue to vortex until a clear and homogenous solution or a uniform suspension is formed.

  • Visually inspect the formulation for any signs of precipitation or phase separation before each use. If separation occurs, consider adding a surfactant like Tween 80 or a co-solvent like PEG300 to improve stability.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in the vehicle - Concentration exceeds solubility limit.- Improper mixing technique.- Temperature changes.- Perform a solubility test to determine the maximum soluble concentration.- Ensure a homogenous paste is formed before adding the full volume of methylcellulose.- For DMSO/oil vehicles, add the DMSO stock solution to the oil slowly while vortexing.- Prepare formulations fresh daily.
Inconsistent dosing or variable results - Non-homogenous suspension.- Phase separation of DMSO/oil mixture.- Thoroughly vortex or stir the suspension immediately before each administration.- For DMSO/oil, ensure a stable, single-phase solution is achieved. Consider adding a surfactant if necessary.[7]- Use positive displacement pipettes for viscous solutions.
Adverse effects in the vehicle control group - Toxicity of the vehicle itself.- High concentration of DMSO.- Conduct a vehicle tolerability study before the main experiment.- Reduce the final concentration of DMSO to the lowest effective level.- Consider an alternative, better-tolerated vehicle.
Difficulty in administering the formulation - High viscosity of the vehicle.- For methylcellulose, select a lower viscosity grade if possible.- Use an appropriately sized gavage needle for the viscosity of the formulation.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

AVE3085_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Transcription_Factors Transcription Factors (e.g., Sp1) This compound->Transcription_Factors Enhances activity eNOS_Gene eNOS Gene eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription Transcription_Factors->eNOS_Gene Promotes transcription eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation Phosphorylation Phosphorylation (e.g., Akt) eNOS_Protein->Phosphorylation Post-translational modification Active_eNOS Active eNOS Phosphorylation->Active_eNOS NO_Production Nitric Oxide (NO) Active_eNOS->NO_Production Catalyzes L_Arginine L-Arginine L_Arginine->Active_eNOS

References

Technical Support Center: Interpreting Variable Nitrotyrosine Formation with AVE3085 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable nitrotyrosine formation in their experiments with AVE3085.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on nitrotyrosine formation?

A1: this compound is a small molecule compound that acts as an enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2] By increasing the expression of eNOS, the enzyme responsible for producing nitric oxide (NO), this compound is expected to improve endothelial function.[3] In conditions of endothelial dysfunction, such as hypertension or diabetes, eNOS can become "uncoupled," producing superoxide (B77818) (O₂⁻) instead of NO.[4] This superoxide can react with available NO to form peroxynitrite (ONOO⁻), a potent oxidizing agent that nitrates tyrosine residues on proteins, forming nitrotyrosine.[5][6] this compound is believed to restore proper eNOS function, or "recouple" the enzyme, thereby increasing NO production and decreasing superoxide formation.[7][8] Consequently, the expected outcome of this compound treatment is a decrease in nitrotyrosine levels, which is a marker of reduced oxidative stress.[1]

Q2: We observed an increase, or no change, in nitrotyrosine levels after this compound treatment. What could be the reason for this unexpected result?

A2: Observing variable or increased nitrotyrosine levels following this compound treatment, while unexpected, can be explained by the concept of eNOS uncoupling.[4] this compound increases the amount of eNOS protein, but it does not directly provide the necessary cofactors for its proper function.[1] If the experimental system has a severe deficiency in the essential cofactor tetrahydrobiopterin (B1682763) (BH4) or the substrate L-arginine, the newly synthesized eNOS will also be uncoupled.[9][10][11] In this scenario, more uncoupled eNOS will produce more superoxide, potentially leading to an increase in peroxynitrite and, consequently, higher nitrotyrosine formation.[12] Therefore, the variable outcome of this compound treatment can depend on the underlying pathology of the experimental model.

Q3: What are the key factors that lead to eNOS uncoupling?

A3: The primary factors contributing to eNOS uncoupling are:

  • Tetrahydrobiopterin (BH4) Deficiency: BH4 is a critical cofactor for eNOS.[13] In states of high oxidative stress, BH4 gets oxidized and depleted, leading to eNOS uncoupling.[7][13]

  • L-arginine Deficiency: L-arginine is the substrate for eNOS to produce NO.[10] Insufficient levels of L-arginine can cause eNOS to produce superoxide instead.[14] This can be exacerbated by increased activity of the enzyme arginase, which competes for L-arginine.[14][15]

  • Accumulation of Endogenous Inhibitors: Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of eNOS that can contribute to uncoupling.[4]

Q4: Can the dosage and duration of this compound treatment influence the results?

A4: Yes, the dose and duration of treatment are critical parameters. Most in vivo studies have used oral administration of this compound in the range of 10 mg/kg/day for several weeks to observe beneficial effects.[1][16] It is possible that shorter treatment durations may not be sufficient to fully restore endothelial function and reduce oxidative stress. Conversely, an excessively high dose in a severely compromised model could theoretically exacerbate superoxide production if cofactor availability is limited. It is recommended to perform a dose-response and time-course study in your specific model.

Troubleshooting Guides

Issue 1: Unexpected Increase in Nitrotyrosine Levels
Question Possible Cause Troubleshooting Steps
Why did nitrotyrosine levels increase after this compound treatment? Severe eNOS uncoupling in the experimental model due to cofactor or substrate limitation.[12]1. Assess BH4 Levels: Measure the levels of BH4 and its oxidized form, dihydrobiopterin (BH2), in your samples. A low BH4/BH2 ratio indicates oxidative stress and is a likely cause of eNOS uncoupling.[13] 2. Assess L-arginine Availability: Measure L-arginine levels and consider the activity of arginase in your experimental model.[14] 3. Co-treatment Strategies: Consider co-administering this compound with BH4 or L-arginine to see if this normalizes the response and reduces nitrotyrosine levels.[7]
High baseline levels of oxidative stress from other sources (e.g., NADPH oxidase).1. Measure Other Oxidative Stress Markers: Quantify superoxide production from sources other than eNOS, for instance by using an NADPH oxidase inhibitor.[8] this compound has been shown to decrease the expression of some NADPH oxidase subunits, but this effect might be context-dependent.[2]
Issue 2: High Variability in Nitrotyrosine Measurements
Question Possible Cause Troubleshooting Steps
Why are my nitrotyrosine measurements inconsistent across samples? Inconsistent sample handling and preparation.1. Standardize Sample Collection: Ensure all tissue or cell samples are collected and processed uniformly. Snap-freeze samples immediately in liquid nitrogen and store them at -80°C to prevent protein degradation and modification. 2. Use Protease and Phosphatase Inhibitors: Always use a lysis buffer containing a cocktail of protease and phosphatase inhibitors to preserve the integrity of your protein samples.
Technical variability in the assay method (Western Blot, ELISA).1. Validate Antibodies: Ensure your anti-nitrotyrosine antibody is specific. Run positive and negative controls. A common positive control is protein treated with peroxynitrite. 2. Optimize Assay Conditions: For Western blotting, ensure complete protein transfer and optimize antibody concentrations and incubation times. For ELISA, ensure proper plate washing and check for matrix effects by spiking a known amount of nitrated protein into your sample matrix. 3. Consistent Loading: For Western blotting, use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data.

Data Presentation

Table 1: Summary of In Vivo Studies with this compound

Animal Model This compound Dosage Duration Key Findings Nitrotyrosine Outcome Reference
Spontaneously Hypertensive Rats (SHR)10 mg/kg/day (oral)4 weeksImproved endothelium-dependent relaxation, increased eNOS and p-eNOS expression, reduced blood pressure.Decreased[1][3]
Aortic Banding-induced Cardiac Remodeling in Mice10 mg/kg/day (oral)4 weeksAttenuated cardiac remodeling, reduced expression of Smad signaling pathway components.Not Reported[16]
Diabetic db/db Mice10 mg/kg/day (oral)7 daysEnhanced endothelium-dependent relaxations, lowered oxidative stress.Not Reported, but overall oxidative stress was reduced.
Apolipoprotein E-knockout (apoE-KO) MiceNot specified12 weeksReduced atherosclerotic plaque formation.Not Reported, but reversed eNOS uncoupling.[17]

Experimental Protocols

Protocol 1: Western Blotting for Nitrotyrosine

This protocol provides a general guideline for detecting nitrated proteins in tissue or cell lysates.

  • Sample Preparation:

    • Homogenize tissues or lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.

    • Include a positive control (e.g., nitrated BSA) and a molecular weight marker.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against nitrotyrosine (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane five times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Perform densitometric analysis of the bands, normalizing to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

cluster_0 This compound Signaling Pathway This compound This compound eNOS_gene eNOS Gene Transcription This compound->eNOS_gene enhances eNOS_protein eNOS Protein eNOS_gene->eNOS_protein leads to increased Coupled_eNOS Coupled eNOS eNOS_protein->Coupled_eNOS Uncoupled_eNOS Uncoupled eNOS eNOS_protein->Uncoupled_eNOS NO Nitric Oxide (NO) (Vasodilation) Coupled_eNOS->NO produces Superoxide Superoxide (O₂⁻) Uncoupled_eNOS->Superoxide produces Peroxynitrite Peroxynitrite (ONOO⁻) Superoxide->Peroxynitrite reacts with NO Nitrotyrosine Nitrotyrosine Formation Peroxynitrite->Nitrotyrosine causes BH4 Sufficient BH4 & L-arginine BH4->Coupled_eNOS promotes BH4_def Insufficient BH4 / L-arginine BH4_def->Uncoupled_eNOS promotes

Caption: this compound enhances eNOS transcription, but the outcome depends on cofactor availability.

cluster_1 Experimental Workflow Model Select Experimental Model (e.g., SHR, db/db mice, cultured cells) Treatment Treat with this compound (Vehicle Control) Model->Treatment Harvest Harvest Tissues / Cells Treatment->Harvest Protein_Extraction Protein Extraction Harvest->Protein_Extraction Nitro_Assay Nitrotyrosine Assay (Western Blot / ELISA) Protein_Extraction->Nitro_Assay eNOS_Assay eNOS Expression Assay (Western Blot) Protein_Extraction->eNOS_Assay Data_Analysis Data Analysis & Interpretation Nitro_Assay->Data_Analysis eNOS_Assay->Data_Analysis

Caption: Workflow for assessing this compound's effect on nitrotyrosine and eNOS expression.

cluster_2 Troubleshooting Logic Start Variable / Increased Nitrotyrosine with this compound? Check_Model Assess Baseline State of Model: Is severe eNOS uncoupling likely? Start->Check_Model Check_Assay Review Assay Performance: Are controls working? High variability? Start->Check_Assay Measure_BH4 Measure BH4/BH2 Ratio Check_Model->Measure_BH4 Measure_Arginine Measure L-arginine / Arginase Activity Check_Model->Measure_Arginine Optimize_WB Optimize Western Blot / ELISA Check_Assay->Optimize_WB Co_treatment Hypothesis: Cofactor Limitation. Test co-treatment with BH4/L-arginine. Measure_BH4->Co_treatment Measure_Arginine->Co_treatment Refine_Protocol Hypothesis: Technical Issue. Refine sample prep and assay protocol. Optimize_WB->Refine_Protocol

Caption: A logical approach to troubleshooting unexpected nitrotyrosine results.

References

Long-term stability of AVE3085 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE3085. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals with the proper handling and storage of this compound, particularly concerning its long-term stability when dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions in DMSO?

For long-term stability, it is recommended to prepare aliquots of your this compound stock solution in DMSO to minimize freeze-thaw cycles and store them at -20°C or -80°C.[1] For storage at -20°C, it is advisable to re-examine the solution's efficacy if it has been stored for more than one month.[1]

Q2: How many times can I freeze and thaw my this compound in DMSO stock solution?

To maintain the integrity of the compound, it is crucial to avoid repeated freezing and thawing.[1] Studies on a diverse set of compounds in DMSO have shown no significant loss after 11 freeze-thaw cycles when frozen at -15°C and thawed at 25°C.[2][3] However, to ensure maximal efficacy of this compound, it is best practice to aliquot the stock solution into single-use volumes.

Q3: My frozen this compound in DMSO solution appears solid. Is it still viable?

Yes, this is normal. DMSO has a melting point of 18.45°C and readily supercools, meaning it can remain liquid at temperatures below its melting point but will solidify upon freezing.[4][5] You can thaw the solution by warming it to room temperature without compromising the compound's stability.[5]

Q4: What factors can affect the stability of this compound in DMSO during long-term storage at -20°C?

Several factors can influence the stability of compounds stored in DMSO, including:

  • Water content: DMSO is hygroscopic and can absorb moisture from the air, which can lead to compound degradation.[2][3][6] It is essential to use anhydrous DMSO and keep containers tightly sealed.

  • Oxygen: While less of a factor than water, exposure to oxygen can also contribute to the degradation of some compounds.[2][3]

  • Container material: Studies have shown no significant difference in compound recovery between glass and polypropylene (B1209903) containers for up to 5 months at room temperature.[2][3]

Q5: How can I check the stability of my this compound solution after long-term storage?

The stability of your this compound solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and/or Ultraviolet (UV) detection.[2][3][7][8] This allows for the quantification of the parent compound and the detection of any potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Compound degradation due to improper storage or handling.1. Prepare fresh dilutions from a new aliquot of the stock solution. 2. If the problem persists, prepare a fresh stock solution from powdered this compound. 3. Verify the stability of your stock solution using an appropriate analytical method (e.g., HPLC-MS).
Precipitate observed in the stock solution after thawing. The compound may have come out of solution.1. Gently warm the solution to room temperature. 2. Vortex the solution thoroughly to ensure complete dissolution before making dilutions.
Difficulty dissolving powdered this compound in DMSO. Insufficient mixing or use of non-anhydrous DMSO.1. Vigorously shake or vortex the solution. 2. Use high-purity, anhydrous DMSO for preparing stock solutions.

Quantitative Data Summary

While specific long-term stability data for this compound in DMSO at -20°C is not publicly available, the following table summarizes general findings from studies on various small molecules stored in DMSO, which can serve as a guideline.

Storage Condition Duration Finding Reference
-15°C with Freeze-Thaw Cycles11 cyclesNo significant compound loss was observed for a diverse set of compounds.[2][3]
-20°C1 monthRecommended storage time for typical compounds in solvent before re-examination.[1]
-80°C6 monthsRecommended storage time for typical compounds in solvent.[1]
40°C (Accelerated Stability)15 weeksMost compounds were found to be stable.[2][3]

Experimental Protocols

Protocol for Assessing Compound Stability in DMSO by LC/UV/MS

This protocol outlines a general method for determining the stability of a compound, such as this compound, in a DMSO stock solution stored at -20°C.

1. Sample Preparation and Storage: a. Prepare a stock solution of this compound in anhydrous DMSO at a specified concentration (e.g., 10 mM).[2][3] b. Aliquot the stock solution into multiple polypropylene or glass vials. c. Store the vials at -20°C.

2. Time-Point Analysis: a. At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve a vial for analysis. b. Thaw the sample at room temperature. c. Prepare a working solution by diluting the stock with an appropriate solvent system (e.g., acetonitrile/water). d. Add an internal standard to the working solution to allow for accurate quantification.[2][3]

3. LC/UV/MS Analysis: a. Inject the prepared sample into an HPLC system equipped with a UV detector and a mass spectrometer. b. Use a suitable HPLC method (e.g., reverse-phase chromatography) to separate this compound from any potential degradants. c. Quantify the peak area of this compound relative to the internal standard using both UV and MS detection.[2][3]

4. Data Analysis: a. Compare the peak area ratio of this compound to the internal standard at each time point against the ratio at time zero. b. A significant decrease in this ratio over time indicates degradation of the compound.

Visualizations

Experimental Workflow for Stability Assessment

G A Prepare this compound Stock in DMSO B Aliquot into Vials A->B C Store at -20°C B->C D Time Point Analysis (T=0, 1, 3, 6, 12 months) C->D E Thaw & Prepare Working Solution with Internal Standard D->E F LC/UV/MS Analysis E->F G Quantify Peak Area Ratio (this compound / Internal Std) F->G H Compare to T=0 to Determine Stability G->H

Caption: Workflow for assessing the long-term stability of this compound in DMSO.

This compound Signaling Pathway

This compound is known to enhance the transcription of endothelial nitric oxide synthase (eNOS).[9]

G cluster_0 Cellular Signaling A This compound B Enhances eNOS Transcription A->B C Increased eNOS mRNA & Protein B->C D Enhanced eNOS Phosphorylation C->D E Increased NO Production D->E F Improved Endothelial Function E->F

Caption: Simplified signaling pathway of this compound in enhancing eNOS function.

References

How to prevent degradation of AVE3085 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVE3085. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of this compound, with a focus on preventing its degradation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule that acts as an enhancer of endothelial nitric oxide synthase (eNOS) transcription.[1][2][3][4] By up-regulating eNOS gene expression, it increases the production of nitric oxide (NO), a key signaling molecule involved in vasodilation and other physiological processes.[1][2][3] This mechanism of action makes it a subject of interest in research related to cardiovascular diseases, such as hypertension.[1][2][3]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: To ensure the long-term stability of this compound, specific storage conditions should be maintained. For the solid powder form, storage at -20°C is recommended for up to 3 years, and at 4°C for up to 2 years.[5] For stock solutions prepared in a solvent such as DMSO, it is best to store them at -80°C for up to 2 years, or at -20°C for up to 1 year.[5]

Q3: What are the potential pathways of degradation for this compound in aqueous solutions?

A3: While specific degradation pathways for this compound have not been extensively published, its chemical structure as a biphenyl (B1667301) sulfonamide suggests potential vulnerabilities.[6] Plausible degradation routes include hydrolysis of the sulfonamide bond, particularly under acidic or basic conditions, and oxidation of the biphenyl rings or the sulfonamide nitrogen.[6]

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To prevent degradation, it is crucial to control several experimental parameters. Maintain the pH of your aqueous solutions as close to neutral as possible.[6] Store all solutions at recommended low temperatures and protect them from light by using amber vials or aluminum foil.[6] It is also best practice to prepare fresh solutions for each experiment to avoid potential degradation over time.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in aqueous solutions.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Possible Cause: Degradation of this compound in your aqueous solution, leading to a decrease in the effective concentration of the active compound.

  • Troubleshooting Steps:

    • Verify Solution Preparation and Storage: Ensure that your aqueous solutions were freshly prepared and that stock solutions have been stored under the recommended conditions (see table below).

    • Control pH: Measure the pH of your experimental buffer. If it is significantly acidic or basic, consider adjusting it to a neutral pH if your experimental protocol allows.

    • Protect from Light: Confirm that all solutions containing this compound have been protected from light exposure during storage and experimentation.

    • Perform a Control Experiment: Prepare a fresh solution of this compound and immediately use it in a control experiment to compare its activity with that of the older solution.

Issue 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).

  • Possible Cause: The presence of degradation products of this compound.

  • Troubleshooting Steps:

    • Review Sample Handling: Assess whether the sample was exposed to harsh conditions such as extreme pH, high temperatures, or prolonged light exposure.[6]

    • Use a Stability-Indicating Method: Ensure your analytical method is capable of separating the parent this compound from potential degradation products.[6]

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by intentionally exposing this compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting samples.[6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°C3 years[5]
4°C2 years[5]
In Solvent-80°C2 years[5]
-20°C1 year[5]

Experimental Protocols

Protocol 1: General Procedure for Preparing Aqueous Solutions of this compound

  • Stock Solution Preparation:

    • Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare a high-concentration stock solution in an appropriate solvent like DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.173 mg of this compound (Molecular Weight: 317.29 g/mol ) in 1 mL of DMSO.

    • Ensure complete dissolution, using sonication if necessary.[5]

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution into your aqueous experimental buffer to the desired final concentration.

    • Vortex the solution gently to ensure homogeneity.

    • Use the freshly prepared working solution immediately to minimize the risk of degradation.

Protocol 2: Experimental Workflow for Assessing this compound Stability in an Aqueous Buffer

This protocol outlines a general method to evaluate the stability of this compound under specific experimental conditions.

  • Solution Preparation:

    • Prepare a solution of this compound in your aqueous buffer of interest at a known concentration (e.g., 10 µM).

  • Incubation Conditions:

    • Divide the solution into several aliquots in appropriate vials (e.g., amber glass vials to protect from light).

    • Incubate the aliquots under different conditions you wish to test (e.g., different temperatures, pH values, or light exposures).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.

    • Immediately analyze the sample or store it at -80°C to halt further degradation until analysis.

  • Analytical Method:

    • Use a validated stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the remaining concentration of this compound in each sample.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate for each condition to determine the stability of this compound under your experimental settings.

Visualizations

cluster_pathway This compound Signaling Pathway This compound This compound eNOS_gene eNOS Gene Transcription This compound->eNOS_gene enhances eNOS_protein eNOS Protein eNOS_gene->eNOS_protein leads to NO Nitric Oxide (NO) Production eNOS_protein->NO increases Vasodilation Vasodilation NO->Vasodilation promotes

Caption: Signaling pathway of this compound.

cluster_workflow Troubleshooting Workflow for this compound Degradation start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage check_pH Measure pH of Solution check_storage->check_pH Storage OK fresh_solution Prepare Fresh Solution and Re-run Experiment check_storage->fresh_solution Storage Incorrect check_pH->fresh_solution pH Neutral check_pH->fresh_solution pH Not Neutral compare_results Compare Results fresh_solution->compare_results problem_solved Problem Resolved compare_results->problem_solved Results Consistent further_investigation Further Investigation Needed (e.g., Forced Degradation Study) compare_results->further_investigation Results Still Inconsistent

Caption: Troubleshooting workflow for this compound.

cluster_degradation Potential Degradation Pathways of this compound This compound This compound (Biphenyl Sulfonamide) Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Cell Passaging Effects on Responsiveness to AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating AVE3085. It specifically addresses the potential for cell passage number to affect experimental outcomes and provides troubleshooting strategies to ensure data reproducibility and reliability.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with this compound, particularly those related to inconsistent results over time.

Question: Why is the dose-response curve for this compound shifting, or the IC50/EC50 value increasing in my later experiments?

Answer: A common cause for shifting dose-response curves and a decrease in cellular responsiveness to a compound is the use of high-passage number cells. Continuous subculturing can lead to phenotypic and genotypic drift, altering the very pathways your compound of interest targets.[1][2]

Troubleshooting Workflow:

Follow this workflow to diagnose and resolve the issue of inconsistent this compound activity.

G A Start: Inconsistent this compound Response Observed B Check Cell Passage Number A->B C Is Passage Number High (e.g., >20-30 passages from thaw)? B->C Documented D Thaw a New, Low-Passage Vial of Cells C->D Yes / Unknown H Investigate Other Variables: Reagent Stability, Assay Protocol, Cell Culture Conditions C->H No E Repeat Key Experiment with Low-Passage Cells D->E F Establish a Strict Passage Number Limit E->F G Problem Resolved F->G I Review Cell Line Authenticity (e.g., STR Profiling) H->I

Caption: Troubleshooting workflow for inconsistent this compound responsiveness.

Recommended Actions:

  • Verify Passage Number: Check your lab notebook for the passage number of the cells used in the inconsistent experiments. If it is high or unknown, this is the most likely culprit.

  • Use Low-Passage Cells: Thaw a new vial of cells from your validated, low-passage cell bank.

  • Re-evaluate Response: Repeat the dose-response experiment using these low-passage cells and compare the results to your previous data.

  • Set a Limit: If cell passaging is confirmed to be the issue, establish a strict upper passage limit for all future experiments to ensure consistency.[3]

Question: My baseline eNOS expression seems to have decreased over time, affecting the potency of this compound. How can I confirm and address this?

Answer: A decrease in the expression of the target protein, endothelial nitric oxide synthase (eNOS), is a potential consequence of long-term cell culture.[4] Since this compound acts by enhancing eNOS transcription, a lower baseline level of the target can lead to a diminished response.[5][6][7]

Recommended Actions:

  • Quantitative Comparison: Culture a low-passage and a high-passage batch of your cells simultaneously.

  • Assess Protein and mRNA Levels: Harvest protein and RNA from both batches. Perform a Western blot to compare eNOS protein levels and a quantitative real-time PCR (qRT-PCR) to compare eNOS mRNA levels.

  • Analyze Data: If the high-passage cells show significantly lower eNOS expression, this confirms the effect. The solution is to consistently use cells below a pre-determined passage number where eNOS expression is stable.

Parameter Expected in Low-Passage Cells Potential in High-Passage Cells Recommended Assay
eNOS mRNA Expression Stable, higher baselineDecreased expressionqRT-PCR
eNOS Protein Level Stable, higher baselineDecreased expressionWestern Blot
This compound EC50 Consistent and lowerIncreased (less potent)Dose-Response Assay
NO Production Higher fold-increase with this compoundLower fold-increase with this compoundNO-sensitive dye / Griess Assay

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription.[5][7] It upregulates the expression of the eNOS gene, leading to increased levels of eNOS protein. This results in greater production of nitric oxide (NO), a key signaling molecule in the vascular system that promotes vasodilation and reduces oxidative stress.[6][8]

G This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA leads to eNOS_Protein eNOS Protein (Enzyme) eNOS_mRNA->eNOS_Protein translates to NO_Production Nitric Oxide (NO) Production eNOS_Protein->NO_Production catalyzes Bio_Effects Biological Effects (e.g., Vasodilation) NO_Production->Bio_Effects

Caption: Simplified signaling pathway of this compound action.

Q2: What is considered a "high" passage number?

A2: There is no universal number, as the effects of passaging are cell-line dependent. However, for most continuous cell lines, problems can start to arise after 20-30 passages from the original validated stock. For sensitive assays or primary cells, the limit may be much lower.[9] It is best practice to characterize your specific cell line to determine the passage number at which you begin to see undesirable changes in growth, morphology, or expression of key markers like eNOS.

Q3: How can I minimize the effects of cell passaging in my experiments?

A3:

  • Master and Working Cell Banks: Create a well-documented master cell bank from an authenticated, low-passage source (e.g., ATCC). Use this to generate a larger working cell bank. All experiments should be performed with cells from the working bank.

  • Limit Passage Number: As discussed, establish and adhere to a maximum passage number for your experiments.

  • Consistent Culture Practices: Maintain consistency in media formulation, serum batches, seeding densities, and subculture schedules.[3]

  • Regular Authentication: Periodically check your cell line's identity using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells.

Q4: Can I "rescue" a high-passage cell line?

A4: No. Once a cell line has undergone significant genetic or phenotypic drift, the changes are generally irreversible. Attempting to "rescue" the culture is not recommended as it will not be representative of the original cell line. The only reliable solution is to discard the high-passage culture and start again from a new, authenticated low-passage vial.

Experimental Protocols

Protocol 1: Assessing the Effect of Passage Number on eNOS Protein Expression via Western Blot

This protocol details how to compare the baseline eNOS protein levels between low- and high-passage cells.

Methodology:

  • Cell Culture: Seed low-passage (e.g., P5) and high-passage (e.g., P25) cells in separate 10 cm dishes and grow to 80-90% confluency under identical conditions.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 200 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Homogenization: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize all samples to the same concentration (e.g., 20 µg of total protein) with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against eNOS (at manufacturer's recommended dilution) overnight at 4°C. Incubate with a loading control antibody (e.g., β-actin or GAPDH) as well.

  • Secondary Antibody & Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply an ECL substrate and image the blot using a chemiluminescence detector.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the eNOS band intensity to the loading control for both the low- and high-passage samples for comparison.

Protocol 2: Measuring this compound-Stimulated Nitric Oxide (NO) Production

This protocol uses a fluorescent dye to measure changes in intracellular NO production in response to this compound.

Methodology:

  • Cell Seeding: Seed cells (at the determined optimal passage number) into a 96-well black, clear-bottom plate. Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading: Remove the culture medium and wash the cells once with warm PBS. Load the cells with a NO-sensitive fluorescent dye (e.g., DAF-FM Diacetate) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Washing: Wash the cells gently with PBS or a physiological buffer to remove excess dye.

  • Compound Treatment: Add fresh media or buffer containing various concentrations of this compound (and a vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 4, 8, or 24 hours) at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis: Subtract the background fluorescence (wells with no cells). Normalize the fluorescence of treated wells to the vehicle control to determine the fold-change in NO production. Plot the fold-change against the this compound concentration to generate a dose-response curve.

References

Validation & Comparative

A Comparative Analysis of AVE3085 and Statins on Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, is a critical early event in the pathogenesis of cardiovascular diseases. Therapeutic strategies aimed at restoring endothelial function are of paramount interest in drug development. This guide provides a detailed comparison of two distinct pharmacological agents, the novel eNOS transcription enhancer AVE3085 and the widely prescribed class of drugs, statins, on their efficacy in improving endothelial function. This analysis is based on available preclinical and clinical experimental data.

Mechanism of Action: A Tale of Two Pathways

While both this compound and statins ultimately enhance endothelial nitric oxide synthase (eNOS) activity and NO production, their primary mechanisms of action are fundamentally different.

This compound is a novel small molecule designed specifically to upregulate the transcription of the eNOS gene (NOS3). By increasing the synthesis of eNOS mRNA, it leads to a higher concentration of eNOS protein within the endothelial cells.[1][2] This targeted approach directly addresses the issue of reduced eNOS expression often seen in cardiovascular disease states. The subsequent increase in eNOS protein levels, coupled with enhanced phosphorylation, leads to greater NO production and a reduction in oxidative stress.[1][2]

Statins , inhibitors of HMG-CoA reductase, are primarily known for their cholesterol-lowering effects. However, their benefits to endothelial function are considered "pleiotropic," or independent of their lipid-lowering properties.[1][3] Statins improve endothelial function through multiple pathways:

  • Post-transcriptional eNOS Regulation: Statins increase the stability of eNOS mRNA.[4]

  • Activation of Pro-survival Kinases: Statins activate the PI3K/Akt signaling pathway, which in turn phosphorylates and activates eNOS.[2][5][6]

  • Inhibition of Rho GTPases: By inhibiting the synthesis of isoprenoids, statins prevent the activation of small G-proteins like RhoA.[2][3] Inactivated RhoA leads to an upregulation of eNOS expression.[2][6]

  • Antioxidant Effects: Statins can reduce the production of reactive oxygen species (ROS) by inhibiting NADPH oxidase.[1][7]

Below are diagrams illustrating these distinct signaling pathways.

AVE3085_Pathway cluster_0 Cellular Processes This compound This compound Nucleus Nucleus This compound->Nucleus Enters Cell eNOS_Gene eNOS Gene (NOS3) Nucleus->eNOS_Gene Enhances Transcription eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Transcription eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Translation NO_Production Nitric Oxide (NO) Production eNOS_Protein->NO_Production Catalysis Vascular_Function Improved Endothelial Function NO_Production->Vascular_Function

Caption: Signaling pathway for this compound's effect on eNOS.

Statin_Pathway Statin Statin HMG_CoA HMG-CoA Reductase Statin->HMG_CoA Inhibits Akt PI3K/Akt Pathway Statin->Akt Activates Mevalonate Mevalonate Pathway Isoprenoids Isoprenoids (GGPP) Mevalonate->Isoprenoids RhoA RhoA (Active) Isoprenoids->RhoA Activates eNOS_Expression eNOS Expression RhoA->eNOS_Expression Inhibits eNOS_Activity eNOS Activity eNOS_Expression->eNOS_Activity Akt->eNOS_Activity Phosphorylates (Activates) NO_Production Nitric Oxide (NO) Production eNOS_Activity->NO_Production

Caption: Pleiotropic effects of statins on the eNOS pathway.

Quantitative Data on Efficacy

The following tables summarize quantitative data from various preclinical and clinical studies. It is important to note that direct head-to-head trials comparing this compound and statins are not available; therefore, these comparisons are drawn from separate studies.

Table 1: Effects of this compound on Endothelial Function (Preclinical Data)

ParameterModelTreatmentResultReference
Endothelium-Dependent RelaxationAortae of Spontaneously Hypertensive Rats (SHR)This compound (10 mg/kg/day for 4 weeks)Significantly improved relaxation in response to acetylcholine (B1216132).[1][2]
eNOS mRNA ExpressionAortae of SHRThis compound (10 mg/kg/day for 4 weeks)Reversed the downregulation of eNOS mRNA expression.[1]
eNOS Protein ExpressionAortae of SHR and primary endothelial cellsThis compound (10 mg/kg/day for 4 weeks or 10 µmol/L for 12h)Upregulated eNOS protein expression.[1][2]
NO ProductionPrimary endothelial cells from mouse aortasThis compoundEnhanced NO production.[6][8]
Oxidative StressAortae of db/db diabetic miceThis compound (10 mg/kg/day for 7 days)Lowered reactive oxygen species (ROS) levels.[6][8]

Table 2: Effects of Statins on Endothelial Function (Clinical Data)

ParameterPopulationTreatmentResultReference
Flow-Mediated Dilation (FMD)Patients with Coronary Artery Disease (CAD)Atorvastatin (B1662188) (10 mg/day for 12 weeks)FMD improved from 4.2% to 8.1% (p < 0.001).[9]
Flow-Mediated Dilation (FMD)Patients with CADHigh-dose Atorvastatin (80 mg)FMD change of +2.7% (p < 0.001).[10]
Flow-Mediated Dilation (FMD)Meta-analysis of 35 trialsStatin therapy (various)Weighted mean difference improvement of 1.7% (p < 0.001).[11]
Circulating Endothelial Progenitor Cells (EPCs)Patients with Ischemic Heart FailureAtorvastatin (40 mg/day for 4 weeks)Significantly increased circulating EPCs (p = 0.002).[12]
eNOS ExpressionConscious dogsSimvastatinIncreased eNOS protein by 29% in aortas and coronary endothelium.[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

This compound Studies: Preclinical Vascular Function Assessment

  • Animal Models: Spontaneously hypertensive rats (SHR) and db/db diabetic mice were common models for studying endothelial dysfunction.[1][6][8]

  • Isometric Force Measurement: To assess endothelium-dependent relaxation, aortic rings were isolated and mounted in organ baths. After pre-contraction, cumulative concentrations of acetylcholine (an endothelium-dependent vasodilator) were added to measure the relaxation response. This provides a functional measure of NO bioavailability.[1][2]

  • Western Blotting: Aortae or cultured endothelial cells were lysed to extract proteins. eNOS and phosphorylated-eNOS protein levels were quantified using specific antibodies to determine changes in protein expression and activation.[1][2]

  • RT-PCR: Total RNA was extracted from tissues, and reverse transcription-polymerase chain reaction (RT-PCR) was performed to quantify the relative expression levels of eNOS mRNA, indicating the transcriptional activity of the eNOS gene.[1][2]

  • Oxidative Stress Measurement: Dihydroethidium (DHE) fluorescence dye and electron paramagnetic resonance (EPR) spin trapping were used in aortic tissues to detect and quantify superoxide (B77818) and other reactive oxygen species.[6][8]

Statin Studies: Clinical Endothelial Function Assessment

  • Flow-Mediated Dilation (FMD): This is a non-invasive ultrasound technique to assess endothelial function in humans. The diameter of the brachial artery is measured at baseline. A blood pressure cuff on the forearm is then inflated to induce ischemia for 5 minutes. Upon cuff release, the resulting hyperemia stimulates the endothelium to release NO, causing vasodilation. The percentage change in arterial diameter from baseline is the FMD, with a higher value indicating better endothelial function.[9][12][14][15]

  • Flow Cytometry for Endothelial Progenitor Cells (EPCs): Blood samples were collected from patients, and circulating EPCs, identified by surface markers such as CD34+, CD133+, and KDR+, were quantified using flow cytometry. An increase in EPCs is associated with improved endothelial repair capacity.[12]

The workflow for a typical comparative study is outlined below.

Experimental_Workflow Start Select Disease Model (e.g., Hypertensive Rats) Group_Allocation Randomly Allocate to Groups Start->Group_Allocation Control Vehicle Control Group_Allocation->Control AVE3085_Group This compound Treatment Group_Allocation->AVE3085_Group Statin_Group Statin Treatment Group_Allocation->Statin_Group Treatment_Period Administer Treatment (e.g., 4 weeks) Control->Treatment_Period AVE3085_Group->Treatment_Period Statin_Group->Treatment_Period Data_Collection Data Collection Treatment_Period->Data_Collection Functional_Assay Vascular Function Assay (e.g., Aortic Ring Relaxation) Data_Collection->Functional_Assay Molecular_Assay Molecular Analysis (Western Blot, RT-PCR) Data_Collection->Molecular_Assay Analysis Statistical Analysis and Comparison Functional_Assay->Analysis Molecular_Assay->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: A typical experimental workflow for comparing vascular agents.

Conclusion and Future Directions

Both this compound and statins demonstrate significant efficacy in improving endothelial function, primarily by enhancing the eNOS/NO pathway.

  • This compound presents a targeted approach, directly increasing the transcriptional rate of the eNOS gene. Preclinical data strongly support its potential in conditions characterized by downregulated eNOS, such as hypertension and diabetes.[1][6][8] Its focused mechanism may offer advantages in specificity.

  • Statins offer a broader, multi-faceted approach. Their well-documented pleiotropic effects on eNOS activation, antioxidant properties, and inflammation provide a robust mechanism for improving endothelial health, which has been consistently demonstrated in large-scale clinical trials.[1][3][11][16]

For drug development professionals, the choice between a targeted eNOS transcription enhancer like this compound and a pleiotropic agent like a statin depends on the specific therapeutic goal. This compound could be particularly valuable where increasing the sheer amount of eNOS protein is the primary objective. Statins, already a cornerstone of cardiovascular therapy, continue to be a benchmark for endothelial-protective effects.

Future research should include direct head-to-head comparative studies, both preclinically and clinically, to definitively establish the relative efficacy and potential synergistic effects of these two classes of drugs. Such studies would provide invaluable data for optimizing therapeutic strategies aimed at restoring endothelial function and preventing cardiovascular disease.

References

A Head-to-Head Comparison: AVE3085 and L-arginine Supplementation in the Context of Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of therapeutic strategies targeting endothelial dysfunction, a condition implicated in numerous cardiovascular diseases, two compounds have garnered significant attention: the experimental drug AVE3085 and the nutritional supplement L-arginine (B1665763). This guide provides a comprehensive, data-driven comparison of their performance, mechanisms of action, and experimental backing, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Performance Indicators

FeatureThis compoundL-arginine Supplementation
Primary Mechanism Enhances transcription of endothelial nitric oxide synthase (eNOS)[1][2][3]Serves as a substrate for eNOS to produce nitric oxide (NO)
Effect on Blood Pressure in Spontaneously Hypertensive Rats (SHR) Significant reduction in systolic blood pressure[2]Mixed results; some studies show a reduction, while others report no significant effect[4][5][6][7][8]
Effect on eNOS Expression Upregulates eNOS protein and mRNA expression[1][2]Some studies report increased eNOS expression[9][10]
Effect on eNOS Phosphorylation Enhances eNOS phosphorylation at Ser1177[1][3]Can restore eNOS phosphorylation at Ser1177 under certain conditions[10][11]
Route of Administration in Key Studies Oral gavage[1][2]Typically administered in drinking water or via oral gavage[4][5][6][7][8][12][13][14]

In-Depth Analysis: Mechanism of Action

Both this compound and L-arginine aim to enhance the bioavailability of nitric oxide (NO), a critical signaling molecule for endothelial health. However, they achieve this through distinct mechanisms.

L-arginine acts as the direct fuel for NO production. As a substrate for the endothelial nitric oxide synthase (eNOS) enzyme, its availability is a prerequisite for the synthesis of NO. Supplementation with L-arginine is intended to overcome any substrate deficiency, thereby boosting NO production.[[“]][16]

This compound , on the other hand, operates at the genetic level. It is an eNOS transcription enhancer, meaning it increases the expression of the eNOS gene, leading to a greater abundance of the eNOS enzyme itself.[1][2][3] This approach aims to amplify the cellular machinery responsible for NO synthesis.

Experimental Evidence: A Comparative Overview

Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)
TreatmentDosageDurationChange in Systolic Blood Pressure (mmHg)Reference
This compound 10 mg/kg/day4 weeks↓ 18.2[4]
L-arginine 2% in drinking water20 days (pregnancy)↓ (specific value not provided)[4]
L-arginine 10 g/L in drinking water1 weekNo significant change reported[5][14]
L-arginine 300 mg/kg/day (intraperitoneal)6 weeksNo significant influence[7]
L-arginine 7.5 g/L in drinking water12 weeksNo significant change[13]

Note: The studies on L-arginine in SHR have shown variable outcomes regarding blood pressure reduction, with some indicating a positive effect, particularly in specific physiological states like pregnancy, while others found no significant impact.

Impact on eNOS Expression and Activity
TreatmentEffect on eNOS Protein Levels in SHR AortaEffect on eNOS Phosphorylation (Ser1177) in SHR AortaReference
This compound ↑ Increased↑ Enhanced[1]
L-arginine ↑ Increased (in hypercholesterolemic rabbits)↑ Increased (in models of PH)[9][10]

Note: Data on L-arginine's direct effect on eNOS expression and phosphorylation in the SHR model is less consistently reported compared to this compound.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches, the following diagrams are provided.

AVE3085_Mechanism This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein (Enzyme) eNOS_mRNA->eNOS_Protein NO_Production Increased NO Production eNOS_Protein->NO_Production Endothelial_Function Improved Endothelial Function NO_Production->Endothelial_Function

Caption: Mechanism of Action for this compound.

L_Arginine_Mechanism L_Arginine L-arginine (Supplementation) eNOS_Enzyme eNOS Enzyme L_Arginine->eNOS_Enzyme acts as substrate NO_Production Nitric Oxide (NO) Production eNOS_Enzyme->NO_Production Endothelial_Function Improved Endothelial Function NO_Production->Endothelial_Function

Caption: Mechanism of Action for L-arginine.

Experimental_Workflow_SHR cluster_treatment Treatment Groups cluster_measurements Endpoints Start Spontaneously Hypertensive Rats (SHR) and Wistar Kyoto (WKY) controls Treatment Treatment Period (e.g., 4 weeks) Start->Treatment Measurements Data Collection Treatment->Measurements Analysis Analysis and Comparison Measurements->Analysis SHR_Vehicle SHR + Vehicle SHR_Compound SHR + Compound (this compound or L-arginine) WKY_Vehicle WKY + Vehicle WKY_Compound WKY + Compound BP Systolic Blood Pressure Vascular Endothelium-Dependent Relaxation Protein eNOS and p-eNOS Expression

References

A Comparative Analysis of AVE3085 and Other eNOS Activators: Potency and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, anti-inflammatory processes, and inhibition of platelet aggregation. Dysregulation of eNOS activity is implicated in numerous cardiovascular diseases, making it an attractive target for therapeutic intervention. This guide provides a comparative overview of AVE3085, a novel eNOS enhancer, and other known eNOS activators, focusing on their potency and mechanisms of action based on available experimental data.

Mechanism of Action: A Diverse Landscape of eNOS Activation

eNOS activity is regulated through a complex interplay of transcriptional and post-translational modifications. Different classes of eNOS activators target distinct points in these regulatory pathways.

This compound is a small molecule compound that primarily acts as an eNOS transcription enhancer . It upregulates the expression of eNOS at both the mRNA and protein levels.[1][2] Additionally, this compound promotes the phosphorylation of eNOS at the activating site, Serine 1177 (p-eNOS Ser1177), and decreases phosphorylation at the inhibitory site, Threonine 495 (p-eNOS Thr495), further augmenting its enzymatic activity.[3] There is also evidence to suggest that this compound and its analogue, AVE9488, can prevent eNOS uncoupling, a dysfunctional state where the enzyme produces superoxide (B77818) instead of NO.[4]

In contrast, other well-established eNOS activators function through different mechanisms:

  • Statins (e.g., Simvastatin (B1681759), Atorvastatin): These lipid-lowering drugs have pleiotropic effects on the endothelium, including the activation of eNOS. Statins can increase eNOS expression by stabilizing its mRNA and also acutely activate the enzyme through post-translational modifications, primarily by increasing phosphorylation at Ser1177 via the PI3K/Akt and AMPK signaling pathways.[5]

  • Vascular Endothelial Growth Factor (VEGF): This potent angiogenic factor activates eNOS primarily through receptor tyrosine kinase signaling. Binding of VEGF to its receptor (VEGFR2) triggers a signaling cascade involving PI3K/Akt and other kinases, leading to the phosphorylation and activation of eNOS.[6][7]

  • Bradykinin: This vasoactive peptide activates eNOS through G-protein coupled receptor signaling. It rapidly stimulates NO production by increasing intracellular calcium levels and promoting the phosphorylation of eNOS.[8][9]

  • Estrogen: This steroid hormone can activate eNOS through both genomic and non-genomic pathways. The non-genomic pathway involves the rapid activation of signaling cascades, similar to growth factors, leading to eNOS phosphorylation.

Comparative Potency of eNOS Activators

However, based on the available data, we can provide a summary of the effective concentrations and observed effects for each class of activator. It is crucial to interpret this data with caution, considering the variability in experimental setups.

ActivatorConcentrationCell Type/SystemEndpointObserved EffectCitation
This compound 10 µMPrimary rat aortic endothelial cellseNOS protein expressionSignificant increase[1]
AVE9488 Concentration-dependentHuman endothelial EA.hy 926 cellseNOS promoter activityIncreased activity[4]
2 µMHuman Umbilical Vein Endothelial Cells (HUVEC)eNOS mRNA expressionComparable increase to 5 µM simvastatin[10]
Simvastatin 1 µMRat mesenteric resistance arterieseNOS phosphorylation (Ser1177)Significant increase[11]
5 µMHuman Umbilical Vein Endothelial Cells (HUVEC)eNOS mRNA expressionComparable increase to 2 µM AVE9488[10]
Atorvastatin 1 - 10 µMRat aorta segmentsDecreased cytokine-induced iNOS expressionSignificant decrease[5]
VEGF 10 ng/mLBovine aortic endothelial cellseNOS phosphorylationMaximal phosphorylation[12]
50 ng/mLBovine aortic endothelial cellseNOS phosphorylation (Ser1179), Akt phosphorylation (Ser473), FAK phosphorylation (Tyr397)Robust increases[1]
Bradykinin 100 nMHuman Umbilical Vein Endothelial Cells (HUVEC)cGMP production (indicator of NO)Significant increase after AVE9488 pretreatment[10]
10 - 20 µMBovine aortic endothelial cellsNitric oxide productionTransient increase[8]
Estrogen (17β-estradiol) ~300 pM (EC50)Rat cerebral blood vessels (in vitro)eNOS protein increaseConcentration-dependent increase[5]

Note: The lack of standardized reporting and direct comparative studies makes it difficult to definitively state whether this compound is "more potent" than other eNOS activators. The potency is context-dependent and varies with the specific biological system and the metric used for evaluation. For instance, while estrogen shows high potency in terms of its EC50 for increasing eNOS protein, its overall therapeutic applicability is limited by its hormonal effects. This compound and statins appear to be effective in the low micromolar range for increasing eNOS expression and/or phosphorylation.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in eNOS activation and the general experimental approaches used to study these activators, the following diagrams are provided.

eNOS_Activation_Pathways cluster_this compound This compound cluster_Statins Statins cluster_VEGF VEGF cluster_Bradykinin Bradykinin cluster_Signaling Intracellular Signaling cluster_eNOS eNOS Regulation This compound This compound Transcription Gene Transcription This compound->Transcription Statins Statins PI3K_Akt PI3K/Akt Pathway Statins->PI3K_Akt AMPK AMPK Pathway Statins->AMPK VEGF VEGF VEGF->PI3K_Akt Bradykinin Bradykinin Bradykinin->PI3K_Akt CaM Ca²⁺/Calmodulin Bradykinin->CaM eNOS_Phosphorylation eNOS Phosphorylation (Ser1177 ↑, Thr495 ↓) PI3K_Akt->eNOS_Phosphorylation AMPK->eNOS_Phosphorylation eNOS_Activity eNOS Activity CaM->eNOS_Activity eNOS_Expression eNOS Expression (mRNA & Protein) Transcription->eNOS_Expression eNOS_Expression->eNOS_Activity eNOS_Phosphorylation->eNOS_Activity NO_Production Nitric Oxide (NO) Production eNOS_Activity->NO_Production

Caption: Simplified signaling pathways of various eNOS activators.

Experimental_Workflow cluster_assays Downstream Analysis start Cell Culture (e.g., HUVEC, EA.hy 926) treatment Treatment with eNOS Activator (Dose-Response & Time-Course) start->treatment promoter_assay eNOS Promoter Activity Assay (e.g., Luciferase) treatment->promoter_assay qpcr qRT-PCR for eNOS mRNA treatment->qpcr western Western Blot for eNOS & p-eNOS treatment->western no_assay Nitric Oxide Production Assay (e.g., Griess, DAF-FM) treatment->no_assay data_analysis Data Analysis (e.g., EC50 Calculation) promoter_assay->data_analysis qpcr->data_analysis western->data_analysis no_assay->data_analysis

References

A Cross-Species Examination of AVE3085's Antihypertensive Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

AVE3085, a novel small-molecule enhancer of endothelial nitric oxide synthase (eNOS) transcription, has demonstrated significant blood pressure-lowering effects in preclinical studies. This guide provides a comprehensive cross-species comparison of this compound's impact on blood pressure, offering a valuable resource for researchers, scientists, and drug development professionals. The information is supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Mechanism of Action: Enhancing Nitric Oxide Bioavailability

This compound's primary mechanism of action is the upregulation of eNOS expression, the enzyme responsible for producing nitric oxide (NO) in the vascular endothelium.[1][2] Increased eNOS levels lead to greater NO bioavailability, a critical signaling molecule in the cardiovascular system. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, which in turn increases cyclic guanosine (B1672433) monophosphate (cGMP) levels.[3] This cascade ultimately results in vasodilation and a reduction in blood pressure.[1][2] The antihypertensive effect of this compound is critically dependent on the presence of functional eNOS, as studies in eNOS knockout mice have shown a complete lack of blood pressure reduction.[1][2]

Cross-Species Comparison of Blood Pressure Reduction

This compound has been evaluated in rodent models of hypertension and metabolic disease, demonstrating consistent efficacy.

Species/ModelTreatment DurationDosageBaseline Systolic BP (mmHg)Post-Treatment Systolic BP (mmHg)Absolute Reduction (mmHg)Reference
Rat (Spontaneously Hypertensive Rat - SHR)4 weeks10 mg/kg/day (oral)170.0 ± 4.0151.8 ± 1.818.2[1]
Mouse (db/db - diabetic)1 week10 mg/kg/day (oral)105.3 ± 0.888.84 ± 0.816.46

BP: Blood Pressure. Data are presented as mean ± SEM.

Currently, there is a lack of publicly available data on the effects of this compound on blood pressure in non-rodent species. Further research is required to establish its efficacy and safety profile in larger animal models.

Comparative Efficacy with Other Antihypertensive Agents

A key aspect of evaluating a new therapeutic agent is its performance relative to existing treatments. In a study involving spontaneously hypertensive rats (SHRs), the blood pressure-lowering effect of this compound was found to be comparable to that of the direct renin inhibitor, aliskiren.[1]

Species/ModelTreatmentDosagePost-Treatment Systolic BP (mmHg)Reference
Rat (SHR)This compound10 mg/kg/day (oral)151.8 ± 1.8[1]
Rat (SHR)Aliskiren10 mg/kg/day (oral)147.7 ± 1.3[1]

BP: Blood Pressure. Data are presented as mean ± SEM.

Direct, head-to-head comparative studies of this compound with other major classes of antihypertensive drugs, such as angiotensin-converting enzyme (ACE) inhibitors (e.g., enalapril), calcium channel blockers (e.g., amlodipine), and beta-blockers (e.g., metoprolol), are not yet available in the public domain. Such studies are crucial for positioning this compound within the current therapeutic landscape.

Signaling Pathway of this compound

This compound enhances the transcriptional activity of the eNOS promoter.[4] This effect is localized to the proximal region of the promoter and appears to be independent of the Sp1 transcription factor.[4] The precise upstream signaling molecules and transcription factors that this compound directly interacts with to mediate this effect are still under investigation. One study has suggested a potential role for the Smad signaling pathway in the broader cardiovascular effects of this compound, though its direct link to blood pressure regulation requires further elucidation.[5]

The downstream signaling cascade from increased eNOS activity is well-established.

AVE3085_Signaling_Pathway cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Vascular Smooth Muscle Cell This compound This compound eNOS_Promoter eNOS Promoter This compound->eNOS_Promoter enhances transcription eNOS_mRNA eNOS mRNA eNOS_Promoter->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein NO Nitric Oxide (NO) eNOS_Protein->NO L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Vasodilation Vasodilation cGMP->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Figure 1: Signaling pathway of this compound in blood pressure reduction.

Experimental Protocols

Animal Models
  • Spontaneously Hypertensive Rats (SHRs): A widely used genetic model of essential hypertension.

  • db/db Mice: A genetic model of type 2 diabetes, obesity, and hypertension.

  • eNOS Knockout Mice: Used to confirm the eNOS-dependency of this compound's effects.

Drug Administration
  • Route: Oral gavage.

  • Vehicle: Typically a 5% methylcellulose (B11928114) solution.

  • Dosage: 10 mg/kg/day has been shown to be effective in both rats and mice.

  • Duration: Varied from 1 to 4 weeks in the cited studies.

Blood Pressure Measurement
  • Method: Non-invasive tail-cuff method. This is a standard technique for repeated blood pressure measurements in conscious rodents.

  • Procedure: A cuff is placed around the base of the tail to occlude blood flow, and a sensor distally detects the return of blood flow as the cuff is deflated. This allows for the determination of systolic blood pressure.

Experimental_Workflow cluster_treatment Treatment Phase start Start animal_model Select Animal Model (e.g., SHR, db/db mice) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization baseline_bp Baseline Blood Pressure Measurement (Tail-cuff) acclimatization->baseline_bp randomization Randomization into Treatment Groups baseline_bp->randomization treatment_group This compound Group (e.g., 10 mg/kg/day, oral) randomization->treatment_group vehicle_group Vehicle Control Group randomization->vehicle_group comparator_group Comparator Drug Group (e.g., Aliskiren) randomization->comparator_group daily_dosing Daily Dosing (e.g., 1-4 weeks) treatment_group->daily_dosing vehicle_group->daily_dosing comparator_group->daily_dosing final_bp Final Blood Pressure Measurement (Tail-cuff) daily_dosing->final_bp data_analysis Data Analysis and Comparison final_bp->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for assessing this compound's effects.

Conclusion and Future Directions

This compound represents a promising novel approach to the treatment of hypertension by targeting the fundamental mechanism of endothelial dysfunction. Its ability to enhance eNOS transcription and consequently increase NO bioavailability offers a distinct advantage, particularly in patient populations with compromised endothelial function. While preclinical data in rodent models are encouraging, further research is warranted to expand the cross-species understanding of its efficacy and safety. Head-to-head comparative studies with established antihypertensive agents are essential to clearly define its therapeutic potential. Furthermore, a more detailed elucidation of the molecular targets and signaling pathways modulated by this compound will provide deeper insights into its mechanism of action and may reveal additional therapeutic applications.

References

A Comparative Analysis of AVE3085 and Resveratrol on eNOS Expression: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of AVE3085 and resveratrol (B1683913) on the expression of endothelial nitric oxide synthase (eNOS). This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Endothelial dysfunction, a hallmark of many cardiovascular diseases, is often characterized by reduced bioavailability of nitric oxide (NO), a critical signaling molecule produced by eNOS. Both this compound, a novel synthetic compound, and resveratrol, a naturally occurring polyphenol, have emerged as promising therapeutic agents that enhance eNOS expression and activity. This guide delves into a comparative analysis of their mechanisms and efficacy.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and resveratrol on eNOS expression and related parameters as reported in preclinical studies.

Table 1: Effects of this compound on eNOS Expression and Activity

ParameterModelTreatment DetailsKey FindingsReference
eNOS mRNA ExpressionAortae of Spontaneously Hypertensive Rats (SHR)10 mg/kg/day, p.o. for 4 weeksReversed the downregulation of eNOS mRNA observed in SHR.[1]
eNOS Protein ExpressionAortae of SHR10 mg/kg/day, p.o. for 4 weeksSignificantly increased eNOS protein levels in SHR aortae.[1][2]
Phosphorylated eNOS (p-eNOS)Aortae of SHR10 mg/kg/day, p.o. for 4 weeksIncreased levels of p-eNOS in SHR aortae.[1][2]
eNOS ExpressionPrimary aortic endothelial cells from SHR and WKY rats10 µmol/L for 12 hoursIncreased eNOS expression, which was inhibited by the transcription inhibitor actinomycin (B1170597) D.[1]
Endothelium-Dependent RelaxationAortae of SHR10 µM (acute) or 10 mg/kg/day for 4 weeks (chronic)Markedly augmented endothelium-dependent relaxations.[1][2]
Blood PressureSpontaneously Hypertensive Rats (SHR)10 mg/kg/day, p.o. for 4 weeksReduced systolic blood pressure.[1][2][3]

Table 2: Effects of Resveratrol on eNOS Expression and Activity

ParameterModelTreatment DetailsKey FindingsReference
eNOS ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)Not specifiedUpregulates eNOS expression through transcriptional and post-transcriptional mechanisms.[4][5]
eNOS Phosphorylation (Ser-1177)Cultured endothelial cellsNanomolar concentrationsRapidly increases eNOS phosphorylation at Ser-1177, leading to activation.[4][6]
eNOS DeacetylationCultured endothelial cellsNot specifiedActivates SIRT1, which deacetylates eNOS at Lys-496 and Lys-506, stimulating its activity.[4][6]
NO ProductionEndothelial cellsNot specifiedStimulates NO production through multiple mechanisms including upregulation of eNOS expression and activity.[5][7][8]
Endothelial FunctionHypertensive and diabetic animal modelsOral treatmentImproves endothelium-dependent relaxations.[6]
eNOS UncouplingCardiovascular tissuesNot specifiedPrevents eNOS uncoupling, a state where the enzyme produces superoxide (B77818) instead of NO.[5][7]

Signaling Pathways

The mechanisms by which this compound and resveratrol upregulate eNOS expression involve distinct signaling pathways.

This compound Signaling Pathway

This compound primarily acts as an eNOS transcription enhancer.[1][2] While the precise upstream signaling cascade is still under investigation, it is known to increase eNOS mRNA and protein levels, suggesting a direct or indirect effect on the eNOS gene promoter.[1][9] In some contexts, its effects have been linked to the inhibition of the Smad signaling pathway, which can contribute to its cardioprotective effects.[10]

AVE3085_Pathway This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein NO Nitric Oxide (NO) eNOS_Protein->NO produces Endo_Function Improved Endothelial Function NO->Endo_Function

This compound enhances eNOS gene transcription.
Resveratrol Signaling Pathway

Resveratrol employs a multi-pronged approach to enhance eNOS activity. It can directly activate Sirtuin 1 (SIRT1), a protein deacetylase, which in turn deacetylates and activates eNOS.[4][5][7] SIRT1 activation also leads to the deacetylation of Forkhead box O (FOXO) transcription factors, promoting eNOS expression.[4][11] Furthermore, resveratrol can activate AMP-activated protein kinase (AMPK) and a pathway involving estrogen receptors (ER), both of which lead to the phosphorylation and activation of eNOS.[4][5][7]

Resveratrol_Pathway cluster_up Upstream Activators cluster_mid Key Mediators cluster_down eNOS Regulation Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 AMPK AMPK Resveratrol->AMPK ER Estrogen Receptor (ERα) Resveratrol->ER eNOS_Deacetylation eNOS Deacetylation (Activation) SIRT1->eNOS_Deacetylation eNOS_Expression eNOS Gene Expression SIRT1->eNOS_Expression via FOXO eNOS_Phosphorylation eNOS Phosphorylation (Activation) AMPK->eNOS_Phosphorylation ER->eNOS_Phosphorylation via Src/Erk1/2 eNOS eNOS eNOS_Deacetylation->eNOS eNOS_Expression->eNOS eNOS_Phosphorylation->eNOS NO Nitric Oxide (NO) eNOS->NO

Resveratrol's multifaceted regulation of eNOS.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound and resveratrol on eNOS expression.

Western Blotting for eNOS and p-eNOS
  • Objective: To quantify the protein levels of total eNOS and its phosphorylated (active) form.

  • Protocol:

    • Protein Extraction: Aortic tissues or cultured endothelial cells are homogenized in lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for eNOS and phospho-eNOS (e.g., Ser1177). A loading control antibody (e.g., β-actin or GAPDH) is also used.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1][2]

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for eNOS mRNA
  • Objective: To measure the relative abundance of eNOS messenger RNA (mRNA).

  • Protocol:

    • RNA Extraction: Total RNA is isolated from aortic tissues or cultured endothelial cells using a suitable RNA isolation kit.

    • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the eNOS gene. A housekeeping gene (e.g., GAPDH) is also amplified for normalization.

    • Analysis: The PCR products are separated by agarose (B213101) gel electrophoresis and visualized with a DNA stain. The band intensity is quantified to determine the relative expression of eNOS mRNA.[1][2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and resveratrol.

Experimental_Workflow cluster_model Experimental Model cluster_analysis Analysis cluster_outcome Outcome Model In Vivo (e.g., SHR) or In Vitro (e.g., HUVEC) Control Vehicle Control AVE3085_Group This compound Resveratrol_Group Resveratrol Tissue_Harvest Tissue/Cell Harvest Control->Tissue_Harvest AVE3085_Group->Tissue_Harvest Resveratrol_Group->Tissue_Harvest WB Western Blot (eNOS, p-eNOS) Tissue_Harvest->WB RTPCR RT-PCR (eNOS mRNA) Tissue_Harvest->RTPCR Functional_Assay Functional Assays (e.g., Vasorelaxation) Tissue_Harvest->Functional_Assay Data_Analysis Data Analysis and Comparison WB->Data_Analysis RTPCR->Data_Analysis Functional_Assay->Data_Analysis

Workflow for comparing this compound and resveratrol.

Concluding Remarks

Both this compound and resveratrol demonstrate significant potential in enhancing eNOS expression and function, albeit through different primary mechanisms. This compound acts as a direct eNOS transcription enhancer, offering a targeted approach to upregulating eNOS levels.[1][2] In contrast, resveratrol exhibits a broader spectrum of activity, influencing eNOS through multiple pathways including transcriptional upregulation, post-translational modifications, and prevention of eNOS uncoupling.[4][5][7]

For researchers in drug development, the choice between a targeted agent like this compound and a multi-faceted compound like resveratrol will depend on the specific therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies, bioavailability, and long-term efficacy in various pathological conditions associated with endothelial dysfunction. This guide provides a foundational understanding to inform such future research and development efforts.

References

A Comparative Analysis of AVE3085's Effect on eNOS Ser1177 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of vascular biology and drug development, the activation of endothelial nitric oxide synthase (eNOS) is a critical focal point for therapeutic intervention in cardiovascular diseases. A key mechanism in this activation is the phosphorylation of eNOS at the serine 1177 residue (p-eNOS Ser1177). This guide provides a comparative overview of the effects of the eNOS transcription enhancer, AVE3085, on p-eNOS Ser1177, benchmarked against other well-established physiological and pharmacological stimuli such as Vascular Endothelial Growth Factor (VEGF), insulin, and shear stress.

Quantitative Comparison of p-eNOS Ser1177 Induction

The following table summarizes the quantitative effects of this compound and other stimuli on the phosphorylation of eNOS at Ser1177. It is important to note that the data presented are derived from different studies with varying experimental models and conditions, which should be taken into consideration when making direct comparisons.

StimulusExperimental ModelTreatment ConditionsFold Increase in p-eNOS Ser1177 (approx.)Reference
This compound Aortae of Spontaneously Hypertensive Rats (SHR)10 mg/kg/day, 4 weeks (in vivo)~1.8-fold vs. untreated SHR[1][2]
This compound Aortae of Spontaneously Hypertensive Rats (SHR)10 µmol/L, 2 hours (ex vivo)~1.5-fold vs. untreated SHR[1]
VEGF Bovine Aortic Endothelial Cells (BAEC)50 ng/mL, 5-30 minutesTime-dependent increase observed[3]
VEGF Human Arterial Endothelial Cells20 ng/mL, 30 minutesIncrease observed[4]
Shear Stress Porcine Angular Aqueous Plexus Cells8 dynes/cm², 24 hours1.7-fold increase in total eNOS expression[5]
Insulin Aortae of Wild-Type MiceNot specifiedIncrease observed[6]

Signaling Pathways and Experimental Workflows

The activation of eNOS via phosphorylation at Ser1177 is a convergent point for multiple signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for assessing p-eNOS Ser1177 levels.

cluster_stimuli Stimuli cluster_pathway Signaling Cascade cluster_output Outcome This compound This compound eNOS_mRNA eNOS mRNA Expression This compound->eNOS_mRNA enhances transcription VEGF VEGF PI3K PI3K VEGF->PI3K Insulin Insulin Insulin->PI3K ShearStress Shear Stress ShearStress->PI3K eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein translation Akt Akt PI3K->Akt peNOS_Ser1177 p-eNOS Ser1177 Akt->peNOS_Ser1177 phosphorylates eNOS_protein->peNOS_Ser1177 NO_production Nitric Oxide (NO) Production peNOS_Ser1177->NO_production increases

Figure 1: Signaling pathways leading to eNOS phosphorylation.

cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_culture Cell/Tissue Culture treatment Treatment with Stimulus (e.g., this compound, VEGF) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-eNOS Ser1177, anti-total eNOS) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection densitometry Densitometry Analysis detection->densitometry normalization Normalization to Total eNOS densitometry->normalization quant_results Quantitative Results normalization->quant_results

Figure 2: Experimental workflow for p-eNOS Ser1177 detection.

Detailed Experimental Protocols

The following are representative protocols for the assessment of p-eNOS Ser1177 levels, primarily through Western blotting, as described in the cited literature.

Western Blotting for p-eNOS Ser1177

This protocol is a synthesized representation based on methodologies described for analyzing eNOS phosphorylation.[1][7][8]

1. Sample Preparation:

  • Cell Culture: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, Bovine Aortic Endothelial Cells - BAECs) or tissues (e.g., rat aortae) are cultured under standard conditions.

  • Treatment: Cells or tissues are treated with the desired stimulus (e.g., this compound, VEGF, insulin) at a specified concentration and for a defined duration. A vehicle-treated control group is run in parallel.

  • Lysis and Protein Extraction: Following treatment, cells or tissues are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent steps.

2. SDS-PAGE and Protein Transfer:

  • An equal amount of protein from each sample is mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • The proteins are separated by size via electrophoresis.

  • Following separation, the proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin - BSA in Tris-buffered saline with Tween 20 - TBST) for at least one hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated eNOS at Ser1177 (e.g., rabbit anti-p-eNOS Ser1177). In parallel, another membrane is incubated with a primary antibody for total eNOS to normalize the phosphorylation signal. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is also used to confirm equal protein loading.

  • Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for one hour at room temperature.

  • Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imaging system.

4. Data Analysis:

  • The intensity of the protein bands is quantified using densitometry software.

  • The p-eNOS Ser1177 signal is normalized to the total eNOS signal for each sample to account for any variations in total eNOS protein levels. The resulting ratio is then compared across different treatment groups.

Concluding Remarks

This compound demonstrates a clear capacity to enhance the phosphorylation of eNOS at Ser1177, a key activation site.[1][2] This effect is consistent with its role as an eNOS transcription enhancer, which also leads to an overall increase in eNOS protein levels.[1][9] While direct, side-by-side comparisons with other stimuli in the same experimental system are limited in the current literature, the available data suggest that this compound is a potent modulator of the eNOS pathway. Other stimuli such as VEGF, insulin, and shear stress also robustly induce p-eNOS Ser1177, acting through the canonical PI3K-Akt signaling cascade.[3][6][10] The multifaceted regulation of eNOS phosphorylation underscores its central role in vascular homeostasis and highlights the therapeutic potential of compounds like this compound in conditions characterized by endothelial dysfunction. Further research involving direct comparative studies would be invaluable for elucidating the relative potency and temporal dynamics of these different activators.

References

Validating In Vitro Efficacy of AVE3085 in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo performance of AVE3085, an endothelial nitric oxide synthase (eNOS) enhancer, with alternative therapeutic strategies for endothelial dysfunction. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

In Vivo Efficacy of this compound in a Hypertensive Model

This compound has been demonstrated to restore endothelial function and reduce blood pressure in spontaneously hypertensive rats (SHRs), a well-established in vivo model for hypertension-induced endothelial dysfunction.[1][2]

Hemodynamic and Vasomotor Function

Oral administration of this compound (10 mg/kg/day for 4 weeks) to SHRs resulted in a significant reduction in systolic blood pressure and a marked improvement in endothelium-dependent relaxation of the aorta in response to acetylcholine (B1216132) (ACh).[1][2]

ParameterSHR (Untreated)SHR + this compound (10 mg/kg/day)WKY (Control)WKY + this compound
Systolic Blood Pressure (mmHg) 170.0 ± 4.0151.8 ± 1.8***121.5 ± 4.2114.8 ± 2.3
Maximal Acetylcholine-Induced Relaxation (%) 26.9 ± 4.450.2 ± 4.5Not explicitly statedNot explicitly stated
p<0.05 vs SHR (Untreated); ***p<0.001 vs SHR (Untreated). Data from Yang et al., 2011.[1] Wistar-Kyoto (WKY) rats are the normotensive control strain for SHRs.
Molecular Mechanism of Action

The beneficial effects of this compound are attributed to its ability to enhance the expression and activity of eNOS. In vivo studies in SHRs have confirmed that treatment with this compound leads to:

  • Upregulation of eNOS mRNA and protein levels: Chronic treatment with this compound reversed the downregulation of eNOS mRNA and protein expression observed in the aortas of SHRs.[1]

  • Increased eNOS Phosphorylation: this compound treatment enhanced the phosphorylation of eNOS at Serine 1177, a key activating phosphorylation site.[3]

  • Reduced Oxidative Stress: A decrease in the formation of nitrotyrosine, a marker of nitric oxide-dependent oxidative stress, was observed in the aortas of this compound-treated SHRs.[1]

AVE3085_Mechanism This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene Enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA Increases eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein Increases p_eNOS Phosphorylated eNOS (Active) eNOS_Protein->p_eNOS Promotes Phosphorylation NO Nitric Oxide (NO) p_eNOS->NO Increases Production Endothelial_Function Improved Endothelial Function NO->Endothelial_Function Vasodilation Vasodilation Endothelial_Function->Vasodilation Blood_Pressure Reduced Blood Pressure Vasodilation->Blood_Pressure

Comparison with Alternative Therapeutic Strategies

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs commonly used to treat hypertension and have been shown to improve endothelial function.

ACE Inhibitors in Spontaneously Hypertensive Rats

Long-term treatment with the ACE inhibitor cilazapril (B1669026) has been shown to markedly enhance acetylcholine-induced relaxation in the aorta of SHRs.[4] While direct quantitative comparisons with this compound are challenging due to variations in experimental protocols, the qualitative effects are similar. Captopril (B1668294), another ACE inhibitor, has also been demonstrated to prevent the inhibition of endothelium-dependent relaxation.[5]

The mechanism of action of ACE inhibitors involves the inhibition of angiotensin II formation and the potentiation of bradykinin. Bradykinin stimulates the release of nitric oxide from the endothelium, contributing to vasodilation.[6]

ACE_Inhibitor_Mechanism ACE_Inhibitor ACE Inhibitor ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitor->ACE Inhibits Angiotensin_II Angiotensin II ACE->Angiotensin_II Conversion Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Degradation Angiotensin_I Angiotensin I Angiotensin_I->ACE Vasodilation Vasodilation Angiotensin_II->Vasodilation Vasoconstriction Bradykinin Bradykinin Bradykinin->ACE eNOS eNOS Bradykinin->eNOS Stimulates NO Nitric Oxide (NO) eNOS->NO Production NO->Vasodilation

Experimental Protocols

In Vivo Animal Model and Drug Administration
  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs) and their normotensive counterparts, Wistar-Kyoto (WKY) rats, are used.

  • Drug Administration: this compound is administered orally at a dose of 10 mg/kg/day for 4 weeks.[1][2]

Measurement of Endothelium-Dependent Relaxation

This protocol is based on isometric force measurement in isolated aortic rings.

Vascular_Reactivity_Workflow A1 Isolate Thoracic Aorta A2 Cut into 2-3 mm Rings A1->A2 A3 Mount in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) A2->A3 A4 Equilibrate under Optimal Tension A3->A4 A5 Pre-contract with Phenylephrine (B352888) A4->A5 A6 Cumulative Addition of Acetylcholine A5->A6 A7 Record Isometric Tension A6->A7

  • Aorta Isolation: The thoracic aorta is carefully excised from the animal.

  • Ring Preparation: The aorta is cleaned of adhering tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration: The rings are allowed to equilibrate under an optimal resting tension.

  • Pre-contraction: The rings are pre-contracted with an alpha-adrenergic agonist such as phenylephrine to a stable plateau.

  • Endothelium-Dependent Relaxation: A cumulative concentration-response curve to acetylcholine is generated by adding increasing concentrations of ACh to the organ bath.

  • Data Recording: The changes in isometric tension are recorded and expressed as a percentage of the pre-contraction induced by phenylephrine.

Western Blotting for eNOS and Phospho-eNOS
  • Protein Extraction: Aortic tissue is homogenized in lysis buffer to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total eNOS and phosphorylated eNOS (Ser1177).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using densitometry and normalized to a loading control such as β-actin.

Conclusion

The in vivo data from studies in spontaneously hypertensive rats strongly validate the in vitro findings for this compound. The compound effectively improves endothelial function and reduces blood pressure through the enhancement of eNOS expression and activity. When compared to established therapies like ACE inhibitors, this compound presents a more direct mechanism for targeting eNOS, a key regulator of vascular homeostasis. The detailed protocols provided in this guide offer a framework for the continued in vivo investigation and comparison of novel endothelial-targeting therapeutics.

References

A Comparative Analysis of the Anti-inflammatory Effects of AVE3085 and Other Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents targeting inflammation, particularly in the context of vascular and endothelial dysfunction, a variety of compounds with distinct mechanisms of action are under investigation. This guide provides a detailed comparison of the anti-inflammatory effects of AVE3085, a novel endothelial nitric oxide synthase (eNOS) enhancer, with other established compounds, namely statins and N-acetylcysteine (NAC). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.

Disclaimer: The following comparison is based on data from separate in vivo and in vitro studies. To date, no direct head-to-head experimental studies comparing the anti-inflammatory effects of this compound with statins or N-acetylcysteine have been identified in the public domain. Therefore, the quantitative data presented for each compound should be interpreted with caution, as experimental conditions vary across studies.

Executive Summary

This compound exerts its anti-inflammatory effects primarily by enhancing the transcription of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) bioavailability. This, in turn, mitigates oxidative stress and downregulates the expression of key adhesion molecules. Statins, while primarily known for their lipid-lowering properties, exhibit pleiotropic anti-inflammatory effects by inhibiting the mevalonate (B85504) pathway, which has downstream consequences on inflammatory signaling. N-acetylcysteine acts as a potent antioxidant and anti-inflammatory agent by replenishing glutathione (B108866) stores and inhibiting pro-inflammatory signaling pathways.

This compound: An eNOS Transcription Enhancer

This compound is a small molecule designed to specifically enhance the transcription of the eNOS gene. The resulting increase in eNOS expression and subsequent NO production is central to its anti-inflammatory and vasculoprotective effects.

Quantitative Data on Anti-inflammatory Effects
BiomarkerAnimal ModelTreatmentDurationKey Findings
ICAM-1 Streptozotocin-induced diabetic ratsThis compound (10 mg/kg/day, p.o.)48 days36% reduction in ICAM-1 production compared to untreated diabetic rats.[1]
VCAM-1 Streptozotocin-induced diabetic ratsThis compound (10 mg/kg/day, p.o.)48 days58% reduction in VCAM-1 production compared to untreated diabetic rats.[1]
Nitrotyrosine Spontaneously Hypertensive Rats (SHR)This compound (10 mg/kg/day, p.o.)4 weeksSignificant reduction in nitrotyrosine formation in the aorta.[2]
Experimental Protocol: this compound in Diabetic Rats
  • Animal Model: Male Sprague-Dawley rats with streptozotocin-induced diabetes.

  • Treatment Groups: 1) Control, 2) Diabetic + Vehicle, 3) Diabetic + this compound (10 mg/kg/day, oral gavage).

  • Duration: 48 days.

  • Endpoint Analysis:

    • Adhesion Molecule Expression: RNA levels of intracellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in quadriceps muscle tissue were measured by real-time PCR.[1]

    • eNOS and VASP Phosphorylation: Protein levels of eNOS and phosphorylated vasodilator-stimulated phosphoprotein (VASP) were assessed by Western blotting.[1]

    • cGMP Concentration: Plasma levels of cyclic guanosine (B1672433) monophosphate (cGMP) were measured.[1]

Signaling Pathway: this compound Mechanism of Action

AVE3085_Pathway This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA eNOS_Protein eNOS Protein eNOS_mRNA->eNOS_Protein NO Nitric Oxide (NO) Bioavailability eNOS_Protein->NO Oxidative_Stress Oxidative Stress (e.g., Nitrotyrosine) NO->Oxidative_Stress Inflammation Inflammation (ICAM-1, VCAM-1) NO->Inflammation

Caption: this compound enhances eNOS gene transcription, leading to increased NO and reduced inflammation.

Statins: HMG-CoA Reductase Inhibitors with Pleiotropic Effects

Statins, such as atorvastatin (B1662188), simvastatin (B1681759), and rosuvastatin, are widely used to lower cholesterol levels. However, they also possess significant anti-inflammatory properties that are independent of their lipid-lowering effects.

Quantitative Data on Anti-inflammatory Effects (from various studies)
BiomarkerCompoundModelKey Findings
VCAM-1 AtorvastatinHuman Umbilical Vein Endothelial Cells (HUVECs) + LPSSignificant reduction in VCAM-1 expression.[3]
VCAM-1 SimvastatinHUVECs + LPSSignificant reduction in VCAM-1 expression.[3][4]
TNF-α RosuvastatinIsoprenaline-induced myocardial injury in ratsReduced tissue tumor necrosis factor-α (TNF-α) levels.[5]
Experimental Protocol: Statins on Endothelial Cell Adhesion Molecules
  • Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Treatment: Pre-incubation with various concentrations of statins (e.g., atorvastatin or simvastatin at 1 μmol/L) for 24 hours.

  • Inflammatory Stimulus: Stimulation with lipopolysaccharide (LPS).

  • Endpoint Analysis:

    • Adhesion Molecule Expression: Measurement of VCAM-1 and other adhesion molecules on the endothelial cell surface by flow cytometry.[3]

    • Gene Expression: Analysis of mRNA levels of adhesion molecules by RT-PCR.[4]

Signaling Pathway: Anti-inflammatory Mechanism of Statins

Statins_Pathway Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Isoprenoids Isoprenoid Intermediates Statins->Isoprenoids eNOS_up eNOS Upregulation Statins->eNOS_up Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Mevalonate_Pathway->Isoprenoids Rho_GTPases Small GTPases (e.g., Rho) Isoprenoids->Rho_GTPases Prenylation NF_kB NF-κB Activation Rho_GTPases->NF_kB Inflammatory_Genes Inflammatory Gene Expression (VCAM-1, ICAM-1, Cytokines) NF_kB->Inflammatory_Genes

Caption: Statins inhibit the mevalonate pathway, reducing inflammation and enhancing eNOS.

N-acetylcysteine (NAC): A Multifaceted Antioxidant and Anti-inflammatory Agent

N-acetylcysteine is a precursor to the antioxidant glutathione and has a long history of clinical use as a mucolytic agent. Its antioxidant and anti-inflammatory properties are also well-documented.

Quantitative Data on Anti-inflammatory Effects (from various studies)
BiomarkerCompoundModelKey Findings
TNF-α N-acetylcysteineAlveolar macrophages from IPF patientsDose-dependent suppression of spontaneous and LPS-stimulated TNF-α production.[6]
IL-6 N-acetylcysteine3T3-L1 adipocytes + TNF-αAttenuation of TNF-α-induced IL-6 secretion.
NF-κB N-acetylcysteine3T3-L1 adipocytes + TNF-αPrevention of TNF-α-induced NF-κB activation.
Experimental Protocol: NAC on Cytokine Release from Macrophages
  • Cell Source: Alveolar macrophages harvested by bronchoalveolar lavage from patients with idiopathic pulmonary fibrosis (IPF).

  • Cell Culture: Macrophages cultured for 24 hours with medium alone or with lipopolysaccharide (LPS) (100 ng/ml).

  • Treatment: Co-incubation with or without various concentrations of NAC.

  • Endpoint Analysis:

    • Cytokine Measurement: Levels of TNF-α, its soluble receptors, and other cytokines in the cell culture supernatants measured by ELISA.[6]

Signaling Pathway: Anti-inflammatory Mechanism of N-acetylcysteine

NAC_Pathway NAC N-acetylcysteine (NAC) GSH Glutathione (GSH) Synthesis NAC->GSH ROS Reactive Oxygen Species (ROS) NAC->ROS Direct Scavenging NF_kB NF-κB Signaling Pathway NAC->NF_kB GSH->ROS ROS->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines

Caption: NAC reduces inflammation by boosting glutathione, scavenging ROS, and inhibiting NF-κB.

Comparative Discussion and Future Directions

While a direct quantitative comparison is not yet possible, this guide highlights the distinct yet convergent anti-inflammatory mechanisms of this compound, statins, and NAC. This compound offers a targeted approach by specifically upregulating eNOS, which is often downregulated in inflammatory conditions. Statins provide a broader anti-inflammatory effect through their impact on the mevalonate pathway, affecting multiple downstream signaling cascades. NAC acts as a general antioxidant and anti-inflammatory agent by modulating cellular redox status and inhibiting key inflammatory pathways.

The choice of therapeutic strategy may depend on the specific pathological context. For conditions characterized by endothelial dysfunction and impaired NO bioavailability, an eNOS enhancer like this compound could be particularly beneficial. In diseases with a strong lipid-driven inflammatory component, statins are a well-established and effective option. NAC may be valuable as an adjunct therapy to mitigate oxidative stress and systemic inflammation.

The lack of head-to-head comparative studies represents a significant knowledge gap. Future research should aim to directly compare these compounds in standardized in vitro and in vivo models of inflammation. Such studies would provide crucial data on their relative potency and efficacy, enabling a more informed selection of therapeutic candidates for specific inflammatory diseases. Key parameters for comparison should include dose-response effects on a panel of inflammatory markers (e.g., adhesion molecules, cytokines, and chemokines) and functional assays of endothelial health.

References

Replicating Findings on AVE3085 in Cardiac Hypertrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published findings on AVE3085, a novel endothelial nitric oxide synthase (eNOS) enhancer, in the context of cardiac hypertrophy. It aims to offer an objective analysis of its performance, supported by experimental data and detailed methodologies, to aid in the replication and extension of these findings.

Abstract

Cardiac hypertrophy, an enlargement of the heart muscle, is a common pathological response to pressure overload and other cardiovascular diseases, often leading to heart failure. This compound has emerged as a potential therapeutic agent by targeting endothelial dysfunction, a key contributor to cardiac remodeling. This compound enhances the transcription and activity of eNOS, leading to increased nitric oxide (NO) bioavailability. This guide synthesizes data from preclinical studies to evaluate the efficacy of this compound in attenuating cardiac hypertrophy and explores its mechanism of action in comparison to other relevant pathways.

Comparative Performance of this compound

Published studies have consistently demonstrated the potential of this compound in mitigating cardiac hypertrophy and remodeling in various animal models. Its primary mechanism revolves around the enhancement of eNOS, which is often downregulated in hypertensive and hypertrophic conditions.

Efficacy in Animal Models
ModelTreatment ProtocolKey FindingsReference
Aortic Banding-Induced Cardiac Remodeling in Mice This compound (10 mg/kg/day, orally) for 4 weeks.Significantly decreased left ventricular weight to body weight ratio, reduced collagen deposition area, and decreased mean myocyte diameter. Also, it lowered the gene expression of hypertrophic markers like atrial natriuretic peptide (ANP) and β-MHC.[1][1]
Spontaneously Hypertensive Rats (SHRs) This compound (10 mg/kg/day, orally) for 4 weeks.Restored endothelial function, reduced blood pressure, and was associated with eNOS upregulation and activation.[2][3][2][3][4]
DAHL Salt-Sensitive Rats with Diastolic Heart Failure This compound (10 mg/kg/day) for 8 weeks.Attenuated cardiac hypertrophy and fibrosis.[5][5]
Mechanistic Insights

This compound's therapeutic effects are primarily attributed to its role as an eNOS enhancer.[1][4] In hypertensive models, it has been shown to upregulate eNOS protein and mRNA expression, enhance eNOS phosphorylation, and decrease the formation of nitrotyrosine, a marker of oxidative stress.[3][4] Furthermore, one study suggests that this compound may attenuate cardiac remodeling by inhibiting the Smad signaling pathway.[1]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Aortic Banding Model in Mice

This in vivo model is used to induce pressure overload, leading to cardiac hypertrophy.

Workflow:

cluster_0 Surgical Procedure cluster_1 Post-Operative Care & Treatment cluster_2 Data Collection & Analysis A Anesthetize Mouse B Perform Thoracotomy A->B C Constrict Transverse Aorta B->C D Suture Chest and Skin C->D E Administer Analgesics D->E F House in a Temperature-Controlled Environment E->F G Administer this compound (10 mg/kg/day, orally) for 4 weeks F->G H Echocardiography G->H I Sacrifice and Harvest Heart H->I J Histological Analysis (H&E, Masson's Trichrome) I->J K Gene Expression Analysis (qRT-PCR for ANP, β-MHC) I->K L Protein Analysis (Western Blot for Smad signaling proteins) I->L A Homogenize Heart Tissue B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-eNOS, anti-p-eNOS, anti-Smad) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Densitometry Analysis H->I This compound This compound eNOS eNOS Transcription & Activity This compound->eNOS enhances Smad Smad Signaling Pathway This compound->Smad inhibits NO Nitric Oxide (NO) eNOS->NO increases production Hypertrophy Cardiac Hypertrophy & Fibrosis NO->Hypertrophy attenuates PressureOverload Pressure Overload (e.g., Aortic Banding) PressureOverload->Smad activates Smad->Hypertrophy promotes

References

A Comparative Analysis of AVE3085 and Phosphodiesterase-5 Inhibitors in Modulating Vascular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel endothelial nitric oxide synthase (eNOS) transcription enhancer, AVE3085, and the established class of phosphodiesterase-5 (PDE5) inhibitors. Both drug classes ultimately modulate the nitric oxide (NO) signaling pathway, a critical regulator of vascular tone and health, but through distinct mechanisms. This comparison delves into their mechanisms of action, preclinical and clinical data, and potential therapeutic advantages.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and PDE5 inhibitors lies in their molecular targets within the NO/cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade.

This compound: Enhancing the Source of Nitric Oxide

This compound is a novel small molecule that acts as a transcriptional enhancer of the endothelial nitric oxide synthase (eNOS) gene.[1][2] This leads to an increased expression of eNOS protein, the enzyme responsible for producing NO in endothelial cells.[1] By boosting the fundamental capacity of the endothelium to generate NO, this compound aims to restore normal endothelial function, particularly in conditions where eNOS expression is downregulated, such as hypertension.[1][2] Preclinical studies have shown that this compound not only increases eNOS expression but also enhances its phosphorylation, a key step in its activation.[1]

Phosphodiesterase-5 Inhibitors: Preserving the Signal

In contrast, phosphodiesterase-5 (PDE5) inhibitors, such as sildenafil (B151), tadalafil, and vardenafil, do not affect the production of NO. Instead, they prevent the degradation of its downstream signaling molecule, cyclic guanosine monophosphate (cGMP).[3][4][5] PDE5 is the primary enzyme responsible for breaking down cGMP in various tissues, including the vascular smooth muscle.[3][4] By inhibiting PDE5, these drugs lead to an accumulation of cGMP, thereby amplifying and prolonging the vasodilatory effects of NO.[3][5]

Signaling Pathway Diagrams

This compound Signaling Pathway This compound This compound eNOS_Gene eNOS Gene Transcription This compound->eNOS_Gene enhances eNOS_mRNA eNOS mRNA eNOS_Gene->eNOS_mRNA produces eNOS_Protein eNOS Protein (Increased Expression) eNOS_mRNA->eNOS_Protein translates to NO Nitric Oxide (NO) (Increased Production) eNOS_Protein->NO L_Arginine L-Arginine L_Arginine->eNOS_Protein

Figure 1: this compound enhances the transcription of the eNOS gene.

PDE5 Inhibitor Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic GMP (cGMP) (Accumulation) sGC->cGMP converts GTP to GTP GTP GTP->sGC PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 degraded by Vasodilation Vasodilation cGMP->Vasodilation PDE5_Inhibitor PDE5 Inhibitor PDE5_Inhibitor->PDE5 inhibits GMP 5'-GMP (inactive) PDE5->GMP

Figure 2: PDE5 inhibitors block the degradation of cGMP.

Preclinical Data Comparison

ParameterThis compoundPhosphodiesterase-5 Inhibitors (Sildenafil)
Effect on Blood Pressure Reduced systolic blood pressure in spontaneously hypertensive rats (SHRs) after 4 weeks of treatment (170.0 ± 4.0 mmHg to 151.8 ± 1.8 mmHg).[1]Reduced high systolic blood pressure in SHRs after 3 weeks of treatment.[6]
Endothelium-Dependent Relaxation Significantly improved acetylcholine-induced endothelium-dependent relaxations in the aortae of SHRs.[1]Restored vasodilator response to acetylcholine (B1216132) in the aortic rings of apoE−/− mice.[7] Partially restored vasodilator response to acetylcholine in SHR aortic rings.[6]
eNOS Expression Up-regulated expression of eNOS protein and mRNA in the aortae of SHRs.[1]Some studies suggest PDE5 inhibitors may upregulate eNOS expression, though this is not their primary mechanism.[8]
Oxidative Stress Decreased formation of nitrotyrosine, a marker of oxidative stress, in the aortae of SHRs.[1]Reduced signs of oxidative stress in pulmonary arterial hypertension patients.[9] Reduced oxidative stress in aortas from apoE−/− mice.[7]
Atherosclerosis A 12-week treatment with this compound reduced atherosclerotic plaque formation in apoE-KO mice.[10]Chronic treatment with sildenafil caused approximately a 40% decrease in plaque deposition in the aorta of apoE−/− mice.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Assessment of Endothelium-Dependent Relaxation (this compound)

Objective: To determine the effect of this compound on the vascular relaxation of aortic rings from spontaneously hypertensive rats (SHRs) and normotensive Wistar Kyoto (WKY) rats.

Protocol:

  • Animal Model: Adult male SHRs and WKY rats were used.[1]

  • Drug Administration: this compound was administered orally at a dose of 10 mg·kg·day⁻¹ for 4 weeks.[1]

  • Aortic Ring Preparation: Thoracic aortae were isolated and cut into rings of 2-3 mm in length.[1]

  • Isometric Force Measurement: Aortic rings were mounted in organ baths containing Krebs solution and connected to isometric force transducers.[1]

  • Contraction and Relaxation: Rings were pre-contracted with phenylephrine. Once a stable contraction was achieved, cumulative concentration-response curves to acetylcholine were generated to assess endothelium-dependent relaxation.[1]

Figure 3: Workflow for assessing endothelium-dependent relaxation.
Western Blotting for eNOS Expression (this compound)

Objective: To quantify the protein expression of eNOS in the aortae of treated and untreated rats.

Protocol:

  • Tissue Homogenization: Aortic tissues were homogenized in lysis buffer.[1]

  • Protein Quantification: The protein concentration of the lysates was determined using a standard assay.[1]

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[1]

  • Electrotransfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]

  • Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for eNOS, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.[1]

  • Detection: The protein bands were visualized using an enhanced chemiluminescence detection system.[1]

Potential Advantages of this compound

Based on its unique mechanism of action and preclinical data, this compound may offer several potential advantages over PDE5 inhibitors:

  • Addressing the Root Cause: In diseases characterized by reduced eNOS expression, such as hypertension and atherosclerosis, this compound targets the primary defect by increasing the production of eNOS.[1][10] PDE5 inhibitors, on the other hand, act downstream and are dependent on the existing, albeit potentially diminished, NO production.[3]

  • Restoration of Endothelial Function: By enhancing eNOS expression and activity, this compound has the potential to restore overall endothelial health and function, which may have broader cardiovascular benefits beyond simple vasodilation.[1][2]

  • Potential for Disease Modification: The ability of this compound to reduce atherosclerotic plaque formation in preclinical models suggests a potential for disease-modifying effects, a benefit not as clearly established for PDE5 inhibitors, although they have shown some anti-atherosclerotic properties.[7][10]

Clinical Status and Future Directions

While PDE5 inhibitors are well-established clinically for erectile dysfunction and pulmonary arterial hypertension, the clinical development of this compound is less clear.[4] Some reports suggest that human clinical trials with this compound were inconclusive, though detailed results are not widely available.[8]

Future research should focus on:

  • Direct Comparative Studies: Head-to-head preclinical and clinical studies are needed to directly compare the efficacy and safety of this compound and PDE5 inhibitors in various cardiovascular diseases.

  • Clinical Trials for this compound: Further well-designed clinical trials are necessary to determine the therapeutic potential of this compound in human diseases, particularly hypertension and atherosclerosis.

  • Combination Therapies: Investigating the potential synergistic effects of combining eNOS transcription enhancers with PDE5 inhibitors could be a promising therapeutic strategy.

Conclusion

This compound and phosphodiesterase-5 inhibitors represent two distinct and promising strategies for modulating the nitric oxide signaling pathway. This compound, with its unique mechanism of enhancing eNOS transcription, holds the potential to address the root cause of endothelial dysfunction in several cardiovascular diseases. While PDE5 inhibitors are clinically established and effective in their approved indications, the preclinical profile of this compound suggests it could offer a more fundamental and potentially disease-modifying approach. However, the lack of robust clinical data for this compound currently limits its direct comparison to the well-characterized PDE5 inhibitors. Further research is imperative to fully elucidate the therapeutic advantages of this novel compound.

References

Evaluating the Specificity of AVE3085 for eNOS Over Other NOS Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of AVE3085 for endothelial nitric oxide synthase (eNOS) over the other major nitric oxide synthase (NOS) isoforms, namely inducible NOS (iNOS) and neuronal NOS (nNOS). The information presented is based on available preclinical data.

Comparative Analysis of this compound Specificity

The table below summarizes the observed effects of this compound on the different NOS isoforms based on current research.

FeatureeNOS (endothelial NOS)iNOS (inducible NOS)nNOS (neuronal NOS)
Primary Effect Enhancer of expression and activity.No significant direct effect reported.No significant direct effect reported.
Mechanism of Action Upregulates eNOS mRNA and protein expression, leading to increased NO production.[1][2]Not a direct inhibitor or enhancer.Not a direct inhibitor or enhancer.
Supporting Evidence - Significantly improves endothelium-dependent relaxation. - Effects are abolished in eNOS knockout mice, demonstrating a dependency on the presence of eNOS for its activity.[2][3]- Lack of published data showing modulation of iNOS activity or expression by this compound.- Lack of published data showing modulation of nNOS activity or expression by this compound.

Key Experimental Findings

Studies have consistently demonstrated that this compound enhances eNOS expression and function. In spontaneously hypertensive rats, treatment with this compound resulted in:

  • Upregulation of eNOS: Increased levels of both eNOS mRNA and protein in the aorta.[2]

  • Enhanced eNOS Phosphorylation: Increased phosphorylation of eNOS at Ser1177, a key activating site.

  • Improved Endothelial Function: Significantly improved acetylcholine-induced endothelium-dependent relaxation in aortic rings.[2]

  • Blood Pressure Reduction: A notable decrease in blood pressure in hypertensive models, an effect that was absent in hypertensive eNOS knockout mice.[2]

The lack of effect in eNOS knockout mice is the most compelling evidence to date for the specificity of this compound's action through the eNOS pathway.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Western Blotting for eNOS and Phospho-eNOS Expression

Objective: To quantify the protein levels of total eNOS and its activated (phosphorylated) form in response to this compound treatment.

Methodology:

  • Tissue Homogenization: Aortic tissues are snap-frozen in liquid nitrogen and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total eNOS and phosphorylated eNOS (e.g., anti-phospho-eNOS Ser1177).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1]

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR) for eNOS mRNA Expression

Objective: To measure the relative abundance of eNOS messenger RNA (mRNA) as an indicator of gene expression.

Methodology:

  • RNA Extraction: Total RNA is extracted from aortic tissues using a commercial RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the eNOS gene. A housekeeping gene (e.g., GAPDH) is also amplified for normalization.

  • Gel Electrophoresis: The PCR products are separated by size on an agarose (B213101) gel containing a fluorescent dye (e.g., ethidium (B1194527) bromide).

  • Quantification: The intensity of the DNA bands is quantified using a gel documentation system. The expression of eNOS mRNA is normalized to the expression of the housekeeping gene.[1]

Isometric Force Measurement in Isolated Aortic Rings

Objective: To assess the effect of this compound on endothelium-dependent vascular relaxation, a functional measure of eNOS activity.

Methodology:

  • Aorta Isolation: Thoracic aortas are carefully excised and placed in cold Krebs-Henseleit solution.

  • Ring Preparation: The aortas are cleaned of connective tissue and cut into rings approximately 2-3 mm in width.

  • Organ Bath Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Contraction and Relaxation: The rings are pre-contracted with an alpha-adrenergic agonist like phenylephrine. Once a stable contraction is achieved, cumulative concentrations of acetylcholine (B1216132) are added to induce endothelium-dependent relaxation.

  • Data Analysis: The relaxation response is measured as a percentage of the pre-contraction tension and plotted against the concentration of acetylcholine to generate concentration-response curves.[1]

Visualizations

eNOS Signaling Pathway

eNOS_Signaling_Pathway cluster_stimuli Stimuli cluster_receptors Receptors cluster_kinases Kinase Cascade cluster_enos eNOS Regulation cluster_downstream Downstream Effects ShearStress Shear Stress PI3K PI3K ShearStress->PI3K VEGF VEGF VEGFR VEGFR VEGF->VEGFR Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R VEGFR->PI3K M3R->PI3K Akt Akt PI3K->Akt eNOS_inactive eNOS (inactive) Akt->eNOS_inactive P eNOS_active eNOS-P (active) NO Nitric Oxide (NO) eNOS_active->NO This compound This compound eNOS_mRNA eNOS mRNA This compound->eNOS_mRNA enhances transcription eNOS_protein eNOS Protein eNOS_mRNA->eNOS_protein translation eNOS_protein->eNOS_inactive increases pool L_Arginine L-Arginine L_Arginine->eNOS_active sGC sGC NO->sGC cGMP cGMP sGC->cGMP Vasodilation Vasodilation cGMP->Vasodilation

Caption: Simplified eNOS signaling pathway and the action of this compound.

Experimental Workflow for Assessing Endothelial Function

Experimental_Workflow start Start: Isolate Thoracic Aorta prep_rings Prepare Aortic Rings (2-3 mm) start->prep_rings mount Mount Rings in Organ Bath prep_rings->mount equilibrate Equilibrate and Stabilize mount->equilibrate precontract Pre-contract with Phenylephrine equilibrate->precontract add_ach Add Cumulative Concentrations of Acetylcholine precontract->add_ach measure Measure Isometric Tension (Relaxation) add_ach->measure analyze Analyze Data: Concentration-Response Curve measure->analyze

Caption: Workflow for isometric force measurement in isolated aortic rings.

References

Safety Operating Guide

Navigating the Safe Disposal of AVE3085 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers on the proper handling and disposal of the investigational compound AVE3085, ensuring laboratory safety and regulatory compliance.

As a novel area of scientific inquiry, the proper disposal of the endothelial nitric oxide synthase (eNOS) enhancer, this compound, requires adherence to established laboratory safety protocols for investigational chemical compounds. In the absence of a specific Safety Data Sheet (SDS), a conservative approach treating the compound as hazardous waste is paramount. This guide provides procedural steps for the safe handling and disposal of this compound in solid form, in solution, and as contaminated laboratory materials.

Storage and Handling of this compound

Proper storage is the first step in a safe handling and disposal lifecycle. Based on supplier information, the following storage conditions are recommended for this compound stock solutions:

Storage ConditionShelf Life
-80°C2 years
-20°C1 year

Researchers should always refer to the supplier's documentation for the most accurate storage information.

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general best practices for the disposal of research-grade pharmaceutical compounds.[1][2][3] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as regulations can vary.[4][5]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves (butyl gloves are recommended when working with DMSO)[6]

  • A lab coat

Disposal of Pure (Neat) this compound Compound

Unused or expired solid this compound should be treated as hazardous chemical waste.

  • Do not dispose of solid this compound in the regular trash or down the drain.[2][7]

  • Place the compound in a clearly labeled, sealed waste container designated for solid chemical waste.

  • The label should include the chemical name ("this compound"), the quantity, and the date of disposal.

  • Arrange for pickup by your institution's certified hazardous waste disposal service.[4]

Disposal of this compound Solutions

This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) for experimental use.

  • Aqueous Solutions: While some dilute, non-hazardous aqueous solutions may be permissible for drain disposal, this is not recommended for an investigational compound like this compound.[8] Treat all aqueous solutions of this compound as chemical waste.

  • Solvent-Based Solutions (e.g., DMSO): Collect all solutions containing this compound and organic solvents in a designated container for flammable or organic solvent waste.[6][8]

    • Ensure the waste container is compatible with the solvent used.

    • Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area.[9]

    • Never mix incompatible waste streams.[9] For instance, do not mix acidic waste with the DMSO/AVE3085 solution.

    • Label the container clearly with all its components (e.g., "this compound in DMSO") and their approximate concentrations.

Disposal of Contaminated Labware

Disposable labware (e.g., pipette tips, centrifuge tubes, gloves) that has come into contact with this compound should be disposed of as solid hazardous waste.

  • Collect all contaminated items in a designated, labeled waste bag or container.

  • Do not dispose of these items in the regular or biohazardous waste streams.

Decontamination of Non-Disposable Glassware

For reusable glassware, a triple-rinse procedure is recommended.

  • Rinse the glassware three times with a suitable solvent that can dissolve this compound.

  • Collect the first two rinses as hazardous chemical waste.

  • After the triple rinse, the glassware can typically be washed through standard laboratory procedures.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

AVE3085_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid this compound waste_type->solid  Solid solution This compound Solution waste_type->solution  Solution contaminated Contaminated Labware waste_type->contaminated  Contaminated solid_proc Collect in Labeled Solid Chemical Waste Container solid->solid_proc solvent_type Identify Solvent solution->solvent_type contaminated_proc Collect in Labeled Solid Chemical Waste Container contaminated->contaminated_proc pickup Arrange for EHS Hazardous Waste Pickup solid_proc->pickup aqueous Aqueous Solution solvent_type->aqueous Aqueous organic Organic Solvent (e.g., DMSO) solvent_type->organic Organic aqueous_proc Collect in Labeled Aqueous Waste Container aqueous->aqueous_proc organic_proc Collect in Labeled Organic Solvent Waste Container organic->organic_proc aqueous_proc->pickup organic_proc->pickup contaminated_proc->pickup

Caption: Decision workflow for the safe disposal of different forms of this compound waste.

References

Essential Safety and Logistical Information for Handling AVE3085

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with AVE3085, a potent endothelial nitric oxide synthase (eNOS) enhancer, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Handling

When handling this compound, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment should be worn at all times:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Body Protection: A standard laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: If working with the compound in a powdered form where aerosolization is possible, a NIOSH-approved respirator is recommended.

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from light.

Disposal:

  • Dispose of waste chemical in accordance with all applicable federal, state, and local regulations.

  • It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines for novel research chemicals.

  • Do not dispose of down the drain or in regular trash.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

  • After Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Summary of Safety Information

CategoryRecommendation
Eye Protection Safety glasses with side shields or goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat
Respiratory Protection NIOSH-approved respirator for powder handling
Storage Cool, dry, well-ventilated, protected from light
Disposal Follow local regulations; consult EHS

Experimental Workflow: Preparation of this compound Stock Solution

The following diagram outlines a typical workflow for preparing a stock solution of this compound for in vitro experiments.

G cluster_prep Preparation of this compound Stock Solution start Start: Weigh this compound Powder dissolve Dissolve in DMSO start->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex store Store at -20°C or -80°C vortex->store end_prep Stock Solution Ready for Use store->end_prep

Workflow for this compound stock solution preparation.

Signaling Pathway: Mechanism of Action of this compound

This compound is known to enhance the activity of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide (NO), which plays a crucial role in vasodilation and cardiovascular health.

G cluster_pathway Simplified Signaling Pathway of this compound This compound This compound eNOS eNOS (endothelial Nitric Oxide Synthase) This compound->eNOS enhances activity NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine L_Arginine->eNOS substrate Vasodilation Vasodilation NO->Vasodilation promotes

This compound enhances eNOS activity to promote vasodilation.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。